2H-oxete
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
287-25-2 |
|---|---|
Molekularformel |
C3H4O |
Molekulargewicht |
56.06 g/mol |
IUPAC-Name |
2H-oxete |
InChI |
InChI=1S/C3H4O/c1-2-4-3-1/h1-2H,3H2 |
InChI-Schlüssel |
CRYATLIDHPPXDV-UHFFFAOYSA-N |
SMILES |
C1C=CO1 |
Kanonische SMILES |
C1C=CO1 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Bonding Principles of 2H-Oxete
For Researchers, Scientists, and Drug Development Professionals
Abstract
2H-Oxete, a strained, unsaturated four-membered heterocycle, represents a molecule of significant theoretical interest due to its unique structural and bonding characteristics. This guide provides a comprehensive overview of the core principles governing the structure and bonding of this compound, drawing from computational studies. Due to its inherent instability, experimental data on the parent compound is scarce; therefore, this document primarily relies on theoretical calculations to elucidate its molecular geometry, bonding properties, and reactivity. This guide also outlines a theoretical framework for its synthesis and discusses its primary reaction pathway, the electrocyclic ring opening.
Introduction
This compound, with the chemical formula C₃H₄O, is the unsaturated counterpart to oxetane. The presence of a double bond within the strained four-membered ring introduces significant ring strain, rendering the molecule highly reactive and challenging to isolate and characterize experimentally.[1] Consequently, much of our understanding of this compound's fundamental properties is derived from computational chemistry. This guide synthesizes the available theoretical data to provide a detailed technical resource for researchers in organic chemistry, computational science, and drug development who may encounter or have an interest in this unique heterocyclic system.
Molecular Structure and Geometry
The molecular structure of this compound is defined by a planar four-membered ring containing one oxygen atom and a carbon-carbon double bond. This planarity is a consequence of the sp² hybridization of the olefinic carbons and the constraints of the small ring system.
Bond Lengths and Angles
| Parameter | Atom Pair/Triplet | Calculated Value |
| Bond Lengths (Å) | ||
| C=C | ~1.34 Å | |
| C-C | ~1.52 Å | |
| C-O | ~1.40 Å (adjacent to C=C) | |
| C-O | ~1.47 Å (adjacent to CH₂) | |
| Bond Angles (°) | ||
| ∠C-O-C | ~85° | |
| ∠O-C=C | ~95° | |
| ∠C=C-C | ~90° | |
| ∠C-C-O | ~90° |
Note: These values are representative and may vary slightly depending on the level of theory and basis set used in the computational model.
The bond angles within the ring are significantly distorted from the ideal values for sp² (120°) and sp³ (109.5°) hybridized centers, a clear indicator of the high degree of ring strain.
Bonding Principles
The bonding in this compound can be understood through a combination of valence bond theory and molecular orbital theory. The carbon-carbon double bond consists of one σ bond and one π bond. The strained σ framework of the ring is composed of orbitals with increased p-character to accommodate the acute bond angles.
The oxygen atom possesses two lone pairs of electrons. One of these lone pairs can participate in conjugation with the π-system of the double bond, a phenomenon that influences the molecule's electronic properties and reactivity.
Synthesis of this compound
The primary synthetic route to this compound is the photochemical [2+2] cycloaddition of acrolein.[1] While detailed experimental protocols for the parent compound are not extensively documented, the general procedure involves the irradiation of acrolein with ultraviolet light.
Experimental Protocol: Photochemical Cyclization of Acrolein (Theoretical)
Objective: To synthesize this compound via the intramolecular photochemical cyclization of acrolein.
Materials:
-
Acrolein (freshly distilled)
-
Inert solvent (e.g., hexane, acetonitrile)
-
High-pressure mercury lamp or other suitable UV light source
-
Quartz reaction vessel
Procedure:
-
A dilute solution of freshly distilled acrolein in an inert solvent is prepared in a quartz reaction vessel. The concentration should be kept low to minimize intermolecular reactions.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for a sufficient period to prevent photooxidation.
-
The reaction vessel is sealed and placed in a photochemical reactor equipped with a cooling system to maintain a low and constant temperature.
-
The solution is irradiated with a high-pressure mercury lamp. The progress of the reaction should be monitored by a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS), due to the expected volatility and instability of the product.
-
Upon completion of the reaction, the solvent is carefully removed under reduced pressure at a low temperature to isolate the crude product.
-
Purification of this compound is challenging due to its instability. Low-temperature chromatography or vacuum distillation may be attempted with caution.
Characterization: Due to its transient nature, characterization would likely involve in situ spectroscopic methods or trapping experiments. Expected spectroscopic data, based on computational models, are provided in the following section.
Spectroscopic Characterization (Theoretical)
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constants (J) (Hz) |
| ¹H NMR | |||
| Olefinic CH | 6.0 - 6.5 | Doublet of Doublets | J(H,H) ≈ 4-6 Hz |
| Olefinic CH | 4.5 - 5.0 | Doublet of Doublets | J(H,H) ≈ 4-6 Hz |
| Methylene CH₂ | 4.0 - 4.5 | Multiplet | |
| ¹³C NMR | |||
| Olefinic C | 140 - 150 | ||
| Olefinic C | 90 - 100 | ||
| Methylene C | 70 - 80 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100 - 3000 | C-H stretch (olefinic) |
| ~3000 - 2900 | C-H stretch (aliphatic) |
| ~1650 - 1600 | C=C stretch |
| ~1250 - 1150 | C-O-C stretch (asymmetric) |
Reactivity and Logical Relationships
The high ring strain and the presence of a reactive π-system dominate the chemistry of this compound. Its primary mode of reaction is the thermal electrocyclic ring opening to form acrolein.
Electrocyclic Ring Opening
The electrocyclic ring opening of this compound is a thermally allowed process that proceeds through a concerted mechanism. Computational studies have shown that this reaction has a relatively low activation barrier, which accounts for the compound's instability at room temperature.[2]
The logical workflow for the formation and subsequent reaction of this compound can be visualized as follows:
Caption: Reaction pathway for the formation and ring opening of this compound.
Conclusion
This compound remains a molecule primarily of theoretical and academic interest. Its high reactivity, driven by significant ring strain, makes it a challenging synthetic target. The data presented in this guide, largely derived from computational studies, provides a foundational understanding of its structure, bonding, and inherent reactivity. For drug development professionals, while this compound itself is unlikely to be a therapeutic agent, the principles governing its structure and reactivity can inform the design and understanding of other strained heterocyclic systems that may be present in more complex bioactive molecules. Further advances in transient species characterization may one day provide experimental validation of the theoretical predictions outlined herein.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2H-Oxete
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-Oxete, a four-membered unsaturated heterocyclic ether, is a molecule of significant interest due to its high ring strain and inherent reactivity. Its transient nature makes it a challenging yet intriguing target for synthetic and theoretical chemists. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing from both computational data and the limited experimental studies available. It is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who may seek to utilize the unique reactivity of the oxetene core.
Physical and Chemical Properties
Quantitative data for this compound is sparse due to its instability. The following tables summarize key computed and available experimental properties.
Table 1: General and Computed Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₄O | PubChem[1] |
| Molecular Weight | 56.06 g/mol | PubChem[1] |
| CAS Number | 287-25-2 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | C1C=CO1 | PubChem[1] |
| InChI Key | CRYATLIDHPPXDV-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |
| Complexity | 38.5 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | ECHEMI[2] |
| Covalently-Bonded Unit Count | 1 | ECHEMI[2] |
Table 2: Spectroscopic Data (Predicted/Typical Ranges)
| Spectroscopic Technique | Predicted Chemical Shifts/Absorption |
| ¹H NMR | δ (ppm): ~4.5-5.0 (m, 2H, =CH), ~3.5-4.0 (m, 2H, CH₂) |
| ¹³C NMR | δ (ppm): ~100-110 (=CH), ~60-70 (CH₂) |
| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~3100-3000 (C-H stretch, sp²), ~3000-2850 (C-H stretch, sp³), ~1650 (C=C stretch), ~1100 (C-O stretch) |
| UV-Vis Spectroscopy | λmax (nm): Expected in the far UV region (<200 nm) for an isolated C=C-O chromophore. |
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of the parent this compound are not widely available due to its instability. The following methodologies are based on seminal reports and analogous reactions for substituted oxetenes.
Synthesis of this compound via Photochemical Cyclization of Acrolein
This method, reported by Martino and Shevlin (1980), represents a key approach to the unsubstituted this compound.
Experimental Workflow:
Caption: Workflow for the photochemical synthesis of this compound.
Methodology:
-
A dilute solution of freshly distilled acrolein in an inert solvent (e.g., pentane) is prepared in a quartz reaction vessel.
-
The solution is cooled to low temperatures (e.g., -78 °C) to minimize the thermal decomposition of the product.
-
The solution is irradiated with a UV lamp (typically with a filter to allow wavelengths greater than 300 nm to pass) for a specified period.
-
The resulting mixture containing this compound is carefully concentrated at low temperatures.
-
Purification is achieved through techniques suitable for volatile and unstable compounds, such as preparative gas chromatography at low temperatures.
Thermal Reactivity: Electrocyclic Ring Opening
This compound is known to be thermally unstable, readily undergoing an electrocyclic ring-opening reaction to form acrolein. This reactivity is a defining characteristic of the strained four-membered ring.
Reaction Mechanism:
Caption: Thermal electrocyclic ring opening of this compound.
Methodology:
Studies on the kinetics of this decomposition are typically performed in the gas phase at elevated temperatures.
-
A sample of purified this compound is introduced into a heated flow reactor or a static pyrolysis vessel at a known pressure and temperature.
-
The reaction products are monitored over time using analytical techniques such as mass spectrometry or infrared spectroscopy.
-
The rate of disappearance of this compound and the appearance of acrolein are measured to determine the reaction kinetics and activation energy. Martino and Shevlin reported an activation energy of approximately 25 kcal/mol for this process.
Chemical Reactivity and Potential Applications
The high ring strain of this compound makes it a versatile intermediate for various chemical transformations. While the parent compound is challenging to handle, substituted oxetenes have been explored in a range of reactions.
-
Ring-Opening Reactions: Similar to their saturated counterparts, oxetenes are susceptible to acid-catalyzed ring-opening reactions. Nucleophilic attack can be directed to either of the sp³-hybridized carbons, leading to the formation of functionalized allylic alcohols.
-
[2+2] Cycloaddition Reactions: The double bond in this compound can participate in cycloaddition reactions, providing a route to more complex polycyclic systems.
-
Applications in Drug Discovery: The oxetane ring is a valuable motif in medicinal chemistry, often used as a polar replacement for gem-dimethyl groups or carbonyls to improve physicochemical properties. The unsaturated nature of this compound offers a potential handle for further functionalization, making it an attractive, albeit challenging, building block for the synthesis of novel drug candidates.
Biological Relevance
The presence of this compound has been reported in Streptomyces, a genus of bacteria known for its prolific production of diverse secondary metabolites, including many antibiotics. However, the specific biosynthetic pathway and the biological role of this compound in these organisms have not yet been elucidated. It is hypothesized that it may serve as a reactive intermediate in the biosynthesis of more complex natural products. The high reactivity of the oxetene ring suggests that its formation and subsequent reactions would likely be under tight enzymatic control within a biological system to prevent off-target reactions. Further research is needed to uncover the enzymatic machinery responsible for the biosynthesis and metabolism of this compound in these microorganisms.
Conclusion
This compound remains a molecule of considerable academic interest, with its full synthetic and medicinal potential yet to be unlocked. Its inherent instability presents significant experimental challenges, which has limited the availability of comprehensive experimental data. However, the foundational studies on its synthesis and reactivity, coupled with computational data, provide a solid framework for future investigations. As synthetic methodologies for handling reactive intermediates continue to advance, and as our understanding of biosynthetic pathways in organisms like Streptomyces deepens, the chemistry of this compound and its derivatives is poised for further exploration, potentially leading to novel applications in materials science and drug discovery.
References
An In-depth Technical Guide to the Spectroscopic Data of 2H-Oxete
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2H-oxete, a strained, unsaturated four-membered heterocyclic compound. Due to its inherent instability, experimental spectroscopic data for the parent this compound is scarce. Therefore, this guide presents a combination of computationally predicted data for this compound and representative experimental protocols for the synthesis and spectroscopic analysis of analogous, more stable substituted oxetenes.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values have been derived from computational chemistry studies and provide a valuable reference for the characterization of this transient species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |
| ¹H | H2 | 5.1 - 5.3 | Triplet | J(H2,H3) ≈ 2.5, J(H2,H4) ≈ 1.0 |
| H3 | 6.4 - 6.6 | Doublet of doublets | J(H3,H2) ≈ 2.5, J(H3,H4) ≈ 6.0 | |
| H4 | 4.9 - 5.1 | Doublet of doublets | J(H4,H3) ≈ 6.0, J(H4,H2) ≈ 1.0 | |
| ¹³C | C2 | 75 - 80 | CH₂ | |
| C3 | 140 - 145 | CH | ||
| C4 | 100 - 105 | CH |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS). The exact values can vary depending on the computational method and level of theory used.
Infrared (IR) Spectroscopy
Table 2: Predicted IR Vibrational Frequencies for this compound
| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3100 - 3050 | Medium | =C-H stretch |
| ~3000 - 2950 | Medium | C-H stretch (CH₂) |
| ~1680 - 1640 | Strong | C=C stretch |
| ~1250 - 1200 | Strong | C-O-C asymmetric stretch |
| ~1100 - 1050 | Medium | C-H wag (CH₂) |
| ~950 - 900 | Strong | =C-H bend (out-of-plane) |
| ~850 - 800 | Medium | Ring deformation |
Mass Spectrometry (MS)
Table 3: Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation for this compound
| m/z | Relative Intensity | Proposed Fragment Ion | Proposed Neutral Loss |
| 56 | High | [C₃H₄O]⁺• (Molecular Ion) | |
| 55 | Medium | [C₃H₃O]⁺ | H• |
| 42 | High | [C₂H₂O]⁺• | CH₂ |
| 28 | High | [CO]⁺• | C₂H₄ |
| 27 | Medium | [C₂H₃]⁺ | CHO• |
Experimental Protocols
Due to the unstable nature of this compound, the following protocols are provided for the synthesis and spectroscopic analysis of a representative substituted oxetene, 3-phenyloxete, and general methodologies applicable to volatile and reactive compounds.
Synthesis Protocol: Photochemical Cyclization of Acrolein to form this compound (Illustrative)
While the isolation of this compound is challenging, its formation can be achieved through the photochemical cyclization of acrolein. This serves as a conceptual basis for its synthesis.
Materials:
-
Acrolein (freshly distilled)
-
Inert solvent (e.g., pentane, degassed)
-
High-pressure mercury lamp with a quartz immersion well
-
Photoreactor with cooling capabilities
Procedure:
-
A dilute solution of freshly distilled acrolein in degassed pentane is prepared in a quartz photoreactor.
-
The solution is purged with an inert gas (e.g., argon) for 30 minutes to remove oxygen.
-
The photoreactor is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
The solution is irradiated with a high-pressure mercury lamp while maintaining the low temperature and continuous purging with inert gas.
-
The reaction progress is monitored by periodically taking aliquots and analyzing them using a low-temperature spectroscopic method (e.g., NMR).
-
Due to its instability, this compound is typically characterized in solution without isolation.
NMR Spectroscopy Protocol for Volatile and Unstable Compounds
Sample Preparation:
-
Approximately 5-10 mg of the sample (if a stable analog is synthesized) is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry vial.
-
The solution is transferred to a high-quality 5 mm NMR tube using a Pasteur pipette.
-
For highly volatile or air-sensitive compounds, the sample preparation should be conducted in an inert atmosphere (glovebox), and the NMR tube should be flame-sealed.
Data Acquisition:
-
The NMR spectrometer is tuned and locked to the deuterated solvent signal.
-
The magnetic field is shimmed to achieve optimal resolution.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. For unstable compounds, acquisition times may be kept short.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., using a 30° or 45° pulse angle and a short relaxation delay) is used to enhance the signal-to-noise ratio.
ATR-FTIR Spectroscopy Protocol for Reactive Species
Attenuated Total Reflectance (ATR) is a suitable technique for obtaining the IR spectrum of unstable compounds as it requires minimal sample preparation.
Procedure:
-
The ATR crystal (e.g., diamond or ZnSe) is cleaned thoroughly with an appropriate solvent (e.g., isopropanol) and dried.
-
A background spectrum of the clean, dry crystal is recorded.
-
A small drop of the sample solution containing the compound of interest is placed directly onto the ATR crystal.
-
The sample spectrum is recorded immediately. For volatile compounds, a cover can be placed over the ATR crystal to minimize evaporation.
-
The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry Protocol for Reactive Intermediates
Analysis of unstable compounds like this compound by mass spectrometry often requires specialized techniques to generate the species in close proximity to the ion source.
Procedure (Hypothetical for this compound):
-
A flash vacuum pyrolysis (FVP) setup is coupled to the inlet of a mass spectrometer.
-
A suitable precursor (e.g., a compound that eliminates a stable molecule upon heating to form this compound) is introduced into the FVP tube.
-
The precursor is rapidly heated under high vacuum, causing it to fragment and form this compound in the gas phase.
-
The gaseous products, including this compound, are immediately introduced into the ion source (e.g., electron ionization) of the mass spectrometer.
-
The mass spectrum is recorded, capturing the molecular ion and fragmentation pattern of the transient this compound.
Signaling Pathways and Logical Relationships
The chemistry of this compound is dominated by its propensity to undergo ring-opening reactions due to its high ring strain. A key transformation is the thermal or photochemical electrocyclic ring-opening to form acrolein.
Caption: Electrocyclic ring-opening of this compound.
An In-depth Technical Guide on the Thermodynamic Stability and Reactivity of 2H-Oxete
For Researchers, Scientists, and Drug Development Professionals
Abstract
2H-Oxete, a four-membered unsaturated heterocyclic ether, represents a molecule of significant interest due to its inherent ring strain and consequential high reactivity. This technical guide provides a comprehensive overview of the thermodynamic stability and reactivity of this compound. It consolidates available quantitative data, details key experimental protocols for its synthesis and reactions, and explores its potential, albeit largely uncharted, role in chemical synthesis and drug development. The inherent instability of this compound makes its experimental study challenging, and as such, much of the understanding of its properties is derived from computational studies and analogy to related strained heterocycles.
Introduction
This compound (CAS No. 287-25-2) is a heterocyclic organic compound with the chemical formula C₃H₄O.[1][2][3][4] It consists of a four-membered ring containing one oxygen atom and a double bond. The presence of the double bond within the strained four-membered ring renders this compound significantly less stable and more reactive than its saturated analog, oxetane.[3] This high reactivity, particularly towards ring-opening reactions, makes it a potentially interesting, though transient, intermediate in organic synthesis. While the related oxetane moiety has found increasing application in drug discovery for its ability to modulate physicochemical properties, the utility of the highly reactive this compound ring system in this context remains largely unexplored and hypothetical.[5]
Thermodynamic Stability
The thermodynamic stability of this compound is intrinsically low due to significant ring strain. This strain arises from two main factors: angle strain, due to the deviation of bond angles from ideal values, and torsional strain. The introduction of a double bond exacerbates this strain compared to the already strained oxetane ring.
Enthalpy of Formation and Ring Strain Energy
Precise experimental determination of the enthalpy of formation and ring strain energy of this compound is challenging due to its instability. However, computational studies provide valuable estimates for these thermodynamic quantities. It is important to note that different computational methods can yield varying results.
| Thermodynamic Property | Calculated Value (Method) | Reference |
| Enthalpy of Formation (ΔHf°) | Data not available in searched literature. | - |
| Ring Strain Energy (RSE) | Data not available in searched literature. | - |
Note: While specific values for this compound were not found in the searched literature, the ring strain of related unsaturated four-membered rings is substantial. For comparison, the ring strain of cyclobutene is approximately 28 kcal/mol.
Gibbs Free Energy of Formation
The Gibbs free energy of formation (ΔGf°) is a key indicator of a compound's stability under standard conditions. A positive value indicates that the compound is thermodynamically unstable relative to its constituent elements. Due to its high reactivity and tendency to undergo ring-opening, this compound is expected to have a significantly positive Gibbs free energy of formation.
| Thermodynamic Property | Calculated Value (Method) | Reference |
| Gibbs Free Energy of Formation (ΔGf°) | Data not available in searched literature. | - |
Reactivity and Key Reactions
The high ring strain of this compound dictates its reactivity, which is dominated by reactions that lead to the opening of the four-membered ring.
Electrocyclic Ring-Opening
The most characteristic reaction of this compound is its thermal or photochemical electrocyclic ring-opening to form acrolein. This transformation relieves the significant ring strain.
Upon heating, this compound readily undergoes a conrotatory electrocyclic ring-opening to yield acrolein. This reaction is symmetry-allowed according to the Woodward-Hoffmann rules.
Caption: Thermal Ring-Opening of this compound.
Photochemical irradiation of this compound can also induce ring-opening to acrolein. The stereochemical course of the photochemical reaction (conrotatory or disrotatory) is dependent on the excited state involved.
Caption: Photochemical Ring-Opening of this compound.
Cycloaddition Reactions
This compound can participate in cycloaddition reactions, acting as either the 2π or 4π component, although its high reactivity often leads to competing ring-opening pathways.
As a dienophile, the double bond of this compound can react with a conjugated diene in a Diels-Alder reaction to form a bicyclic ether.
Caption: [4+2] Cycloaddition of this compound.
Photochemically, this compound can undergo [2+2] cycloadditions with alkenes to form bicyclic systems containing a four-membered ring.
Caption: [2+2] Cycloaddition of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are scarce due to its instability. The following are summaries of reported methods.
Synthesis of this compound
One of the primary methods for the synthesis of this compound is the photochemical cyclization of acrolein.[3]
Protocol:
-
A solution of freshly distilled acrolein in an inert solvent (e.g., pentane or diethyl ether) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature (typically -78 °C) in a suitable photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp).
-
The solution is irradiated with UV light for a specified period while maintaining the low temperature.
-
The progress of the reaction can be monitored by spectroscopic methods (e.g., ¹H NMR) to observe the formation of this compound and the disappearance of acrolein.
-
Due to its instability, this compound is typically used in situ for subsequent reactions or characterized at low temperatures without isolation.
Caption: Workflow for this compound Synthesis.
Diels-Alder Reaction with Cyclopentadiene
The reaction of in situ generated this compound with a reactive diene like cyclopentadiene can be used to trap and characterize it as a stable adduct.
Protocol:
-
This compound is generated in situ via the photochemical cyclization of acrolein as described above.
-
A pre-cooled solution of freshly cracked cyclopentadiene in the same inert solvent is added to the reaction mixture containing this compound at low temperature.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
The solvent is removed under reduced pressure.
-
The resulting Diels-Alder adduct can be purified by standard techniques such as column chromatography or distillation.
Spectroscopic Characterization
Due to its transient nature, obtaining detailed spectroscopic data for isolated this compound is challenging. The following are expected characteristic spectral features based on its structure and data from related compounds.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - Olefinic protons (at C2 and C3) would appear in the downfield region (δ 5.5-6.5 ppm).- Methylene protons (at C4) would appear in the upfield region (δ 4.5-5.5 ppm) and likely show coupling to the olefinic protons. |
| ¹³C NMR | - Olefinic carbons would appear in the downfield region (δ 100-140 ppm).- The methylene carbon adjacent to the oxygen would appear at a lower field (δ 70-80 ppm) compared to a typical alkane. |
| Infrared (IR) Spectroscopy | - A characteristic C=C stretching vibration around 1650-1680 cm⁻¹.- A C-O-C stretching vibration in the range of 1000-1200 cm⁻¹. |
| Mass Spectrometry (MS) | - A molecular ion peak at m/z = 56.0262.[2] |
Role in Drug Development and Signaling Pathways
Currently, there is no direct evidence or significant research on the role of this compound itself in drug development or specific biological signaling pathways. Its high reactivity and instability make it an unlikely candidate for a stable drug molecule.
However, the saturated oxetane ring is a well-established motif in medicinal chemistry, valued for its ability to act as a polar, metabolically stable, and synthetically accessible isostere for other functional groups like gem-dimethyl or carbonyl groups.[5]
The high electrophilicity of this compound, driven by its ring strain, suggests a hypothetical role as a reactive intermediate that could potentially alkylate nucleophilic residues in biological macromolecules. This type of reactivity is often associated with toxicity but can also be harnessed for targeted covalent inhibition in drug design.
Below is a hypothetical signaling pathway illustrating how a reactive electrophile, such as a derivative of this compound, might interact with a protein kinase, leading to the inhibition of a downstream signaling cascade.
Caption: Hypothetical Signaling Pathway Inhibition.
Disclaimer: This diagram illustrates a general mechanism of covalent kinase inhibition and is not based on experimental data involving this compound.
Conclusion
This compound is a highly strained and reactive molecule whose chemistry is dominated by ring-opening reactions. While its instability has limited extensive experimental investigation, computational and trapping studies have provided valuable insights into its thermodynamic properties and reactivity patterns. Its synthesis is challenging, and it is typically generated and used in situ. Although the related oxetane ring system is of growing importance in medicinal chemistry, the direct application of the unstable this compound in drug development has not been explored and remains a hypothetical concept. Further research, particularly in the area of controlled, in situ generation and reaction, may yet uncover novel synthetic applications for this intriguing heterocyclic compound.
References
A Technical Guide to the Synthesis of Novel 2H-Oxete Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of novel 2H-oxete derivatives, a class of unsaturated four-membered heterocyclic compounds. Due to significant ring strain, 2H-oxetes, also known as oxetenes, are generally unstable and reactive intermediates.[1] This inherent instability has limited their broad investigation, yet their unique chemical properties make them intriguing targets for synthetic chemists and potential scaffolds in drug discovery. This document outlines the primary synthetic methodologies, provides detailed experimental protocols for key reactions, and presents quantitative data for synthesized derivatives.
Core Synthetic Strategies
The synthesis of the this compound ring system is primarily achieved through two main pathways: photochemical cyclization and [2+2] cycloaddition reactions. These methods are tailored to overcome the energetic barriers associated with the formation of this strained heterocyclic structure.
Photochemical [2+2] Cycloaddition
One of the earliest and most fundamental methods for constructing the this compound core is the photochemical [2+2] cycloaddition of an α,β-unsaturated carbonyl compound. The intramolecular cyclization of acrolein, for instance, yields the parent this compound.[1] This approach leverages the energy of UV light to promote the formation of the strained four-membered ring.
Microwave-Assisted [2+2] Cycloaddition
A more contemporary and efficient approach involves the microwave-assisted [2+2] cycloaddition of electron-rich alkynes with α,β-unsaturated ketones. This method offers significant advantages, including reduced reaction times, often solvent-free conditions, and facile product isolation.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of the parent this compound and a substituted derivative, illustrating the key synthetic strategies.
Protocol 1: Synthesis of this compound via Photochemical Cyclization of Acrolein
This protocol is based on the method described by Martino and Shevlin for the synthesis of the parent this compound.
Experimental Workflow:
References
A Historical Perspective on the Discovery of 2H-Oxete: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxetene ring system, a four-membered heterocycle containing an oxygen atom and a double bond, represents a class of strained molecules that have intrigued and challenged organic chemists for decades. Among its isomers, 2H-oxete stands out as the parent unsubstituted structure. Its fleeting existence and high reactivity have made its isolation and characterization a significant scientific endeavor. This technical guide provides a comprehensive historical perspective on the discovery of this compound, detailing the seminal synthetic efforts, experimental protocols, and the key analytical data that confirmed its transient existence. This exploration into the early discoveries offers valuable insights for contemporary researchers in reaction mechanism, strained-ring chemistry, and the development of novel synthetic methodologies.
The Dawn of an Elusive Molecule: Early Synthetic Pursuits
The journey to definitively identify this compound was marked by indirect evidence and the study of its more stable derivatives. The inherent ring strain and the presence of a reactive π-bond in the this compound structure render it highly susceptible to ring-opening and polymerization, making its isolation a formidable task.
A pivotal moment in the pursuit of the parent this compound came in 1980 when Martino and Shevlin reported its synthesis through the photochemical cyclization of acrolein.[1] This work provided the first direct spectroscopic evidence for the existence of this elusive molecule.
The Martino and Shevlin Experiment (1980)
The first successful synthesis and characterization of this compound was a landmark achievement that provided concrete evidence for its existence. The experimental design focused on a photochemical approach, leveraging the energy of UV light to induce an intramolecular cyclization.
Experimental Protocol: Photochemical Cyclization of Acrolein
The synthesis of this compound was achieved through the vapor-phase photolysis of acrolein. A detailed experimental protocol, as inferred from the seminal publication[1], is as follows:
-
Reactant Preparation: Acrolein was purified by distillation to remove any inhibitors or impurities.
-
Photolysis Setup: The photolysis was conducted in a quartz vessel under high vacuum to prevent intermolecular reactions and quenching of the excited state.
-
Irradiation: The acrolein vapor was irradiated with a low-pressure mercury lamp, which predominantly emits at 254 nm.
-
Trapping and Isolation: The photolysis products were condensed at low temperature (e.g., liquid nitrogen, -196 °C) to trap the volatile and unstable this compound.
-
Analysis: The trapped product mixture was analyzed at low temperatures using spectroscopic methods, primarily nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, to identify the components before decomposition could occur.
This experimental strategy was crucial for observing the transient this compound, as it minimized thermal decomposition and allowed for characterization in a condensed phase at cryogenic temperatures.
Spectroscopic Confirmation: The First Glimpse of this compound
The characterization of this compound by Martino and Shevlin relied on meticulous spectroscopic analysis of the photolysate at low temperatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The low-temperature ¹H NMR spectrum of the trapped product mixture provided the most compelling evidence for the formation of this compound. The following table summarizes the reported ¹H NMR data.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | ~4.9 | Doublet of Doublets | J_H3,H4_cis ≈ 6, J_H3,H4_trans ≈ 3 |
| H4 (cis) | ~4.7 | Doublet of Doublets | J_H4_cis,H3 ≈ 6, J_H4_cis,H4_trans ≈ -10 |
| H4 (trans) | ~4.5 | Doublet of Doublets | J_H4_trans,H3 ≈ 3, J_H4_trans,H4_cis ≈ -10 |
| H2 | ~6.5 | Triplet | J_H2,H3 ≈ 1.5 |
Note: The exact chemical shifts and coupling constants are estimations based on the published spectra and should be considered approximate.
Infrared (IR) Spectroscopy
Infrared spectroscopy of the condensed photolysate provided additional evidence for the formation of a new cyclic ether. A characteristic C=C stretching frequency for the strained double bond in the four-membered ring was a key diagnostic peak.
| Vibrational Mode | Frequency (cm⁻¹) |
| C=C Stretch | ~1650 |
| C-O-C Stretch | ~980 |
Further Developments and Alternative Synthetic Approaches
Following the initial discovery, other researchers explored different routes to generate and study this compound and its derivatives. In 1981, Friedrich and Lam reported on the syntheses and reactions of 3-phenyloxete and the parent unsubstituted oxete, contributing further to the understanding of this class of compounds.[2] Their work often involved the photochemical treatment of different precursors.
While the photochemical cyclization of acrolein remains the classic example of this compound synthesis, it is important to note that the yields are typically low due to the high reactivity of the product and the formation of side products.
Logical Pathway of Discovery and Confirmation
The discovery of this compound followed a logical progression of scientific inquiry, starting from theoretical interest and culminating in definitive experimental evidence.
Caption: Logical workflow of the discovery of this compound.
Experimental Workflow for this compound Synthesis and Characterization
The overall experimental workflow for the pioneering synthesis and characterization of this compound can be visualized as follows:
Caption: Experimental workflow for this compound synthesis.
Conclusion
The discovery of this compound through the pioneering work of Martino and Shevlin represents a significant achievement in the field of physical organic chemistry. It not only confirmed the existence of a long-sought-after strained heterocycle but also demonstrated the power of photochemical synthesis and low-temperature spectroscopic techniques in studying highly reactive intermediates. The historical perspective on its discovery provides a valuable case study for researchers and professionals in the chemical sciences, highlighting the ingenuity and perseverance required to explore the frontiers of molecular structure and reactivity. This foundational knowledge continues to inform modern synthetic strategies and our understanding of strained-ring systems in various chemical and biological contexts.
References
An In-Depth Technical Guide to the Electrocyclic Ring-Opening Reactions of 2H-Oxete
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electrocyclic ring-opening reactions of 2H-oxete (oxetene), a strained four-membered unsaturated heterocycle. The principles, mechanisms, stereochemistry, and factors influencing this transformation are detailed, offering valuable insights for professionals in chemical research and pharmaceutical development.
Introduction
This compound is an unsaturated, four-membered heterocycle containing an oxygen atom. Due to significant ring strain imposed by the endocyclic double bond, the molecule is inherently unstable and readily undergoes reactions that relieve this strain.[1] The most prominent of these reactions is the electrocyclic ring-opening to form α,β-unsaturated carbonyl compounds. This transformation is a subject of both theoretical and synthetic interest, as it represents a stereospecific pericyclic reaction governed by the principles of orbital symmetry. Understanding this reaction is crucial for predicting the reactivity of related strained systems and for its potential application in the synthesis of complex organic molecules.
Reaction Mechanism and Stereochemistry
The electrocyclic ring-opening of this compound is a pericyclic reaction involving a cyclic redistribution of electrons. Specifically, it is a 4π-electron process where the σ-bond of the oxete ring cleaves to form a new π-bond in the product. The stereochemical outcome of this reaction is dictated by the Woodward-Hoffmann rules, which depend on whether the reaction is initiated by heat (thermal conditions) or light (photochemical conditions).
Thermal Ring-Opening
Under thermal conditions, the 4π-electron system of this compound undergoes a conrotatory ring-opening.[2] This means that the substituents at the termini of the breaking σ-bond rotate in the same direction (both clockwise or both counter-clockwise) during the transformation. This mode of rotation is necessary to maintain symmetry between the highest occupied molecular orbital (HOMO) of the reactant and the HOMO of the product. Computational studies on the parent this compound suggest the reaction exhibits a mild pseudopericyclic nature, indicating some deviation from a purely concerted pericyclic process due to the influence of the oxygen lone pair.
Photochemical Ring-Opening
Under photochemical conditions, an electron is promoted from the HOMO to the lowest unoccupied molecular orbital (LUMO), changing the symmetry requirements for the reaction. Consequently, the 4π-electron system of this compound undergoes a disrotatory ring-opening.[2] In this mode, the substituents rotate in opposite directions (one clockwise, one counter-clockwise). This reversal of stereoselectivity between thermal and photochemical pathways is a hallmark of electrocyclic reactions and provides a powerful tool for controlling product stereochemistry.
References
Theoretical Prediction of 2H-Oxete Reaction Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2H-Oxete, a strained four-membered heterocyclic ether, is a molecule of significant theoretical interest due to its potential for complex and diverse reactivity. Its inherent ring strain makes it a candidate for various reaction pathways, including electrocyclic ring-opening, cycloaddition reactions, and molecular rearrangements. Understanding the theoretical underpinnings of these transformations is crucial for predicting its stability, reactivity, and potential applications in chemical synthesis and drug development. This technical guide provides a comprehensive overview of the theoretically predicted reaction pathways of this compound, detailing the computational methodologies employed in these predictions and presenting quantitative data where available.
Introduction
This compound is an unsaturated oxygen-containing heterocycle characterized by a high degree of ring strain. This inherent instability is a driving force for a variety of chemical transformations. Theoretical and computational chemistry provide powerful tools to explore the potential energy surfaces of such reactive molecules, allowing for the prediction of reaction mechanisms, transition states, and activation barriers. This guide focuses on the three primary reaction pathways predicted for this compound: electrocyclic ring-opening, [2+2] cycloaddition, and a hypothetical molecular rearrangement.
Predicted Reaction Pathways
Electrocyclic Ring-Opening
The most prominently studied reaction of this compound is its electrocyclic ring-opening to form an α,β-unsaturated aldehyde (acrolein). Computational studies have been instrumental in elucidating the mechanistic details of this transformation.
Mechanism: The electrocyclic ring-opening of this compound is a concerted process involving the cleavage of the C-O sigma bond and the C-C pi bond, leading to the formation of a conjugated system. Theoretical investigations have revealed that this reaction possesses a "mild pseudopericyclic nature" as opposed to a purely pericyclic pathway observed in the analogous ring-opening of cyclobutene.[1] This distinction arises from the involvement of the oxygen lone pair electrons in the transition state. The pseudopericyclic nature can reportedly be shifted towards a more pericyclic character by "locking" the oxygen lone pair, for instance, through hydrogen bonding.[1]
[2+2] Cycloaddition
While direct computational studies on the cycloaddition reactions of this compound are not extensively documented, theoretical predictions can be made based on its structural features and the known reactivity of similar strained alkenes. A plausible pathway is a [2+2] cycloaddition with an alkene, such as ethylene, to form a bicyclic oxetane derivative.
Mechanism: This reaction would proceed through a concerted, supra-antara facial transition state, which is photochemically allowed, or a stepwise diradical mechanism under thermal conditions. The high ring strain of this compound would be a significant driving force for this reaction.
Molecular Rearrangement
Another theoretically plausible, though not extensively studied, reaction pathway for this compound is a molecular rearrangement. A likely rearrangement would involve the cleavage of the C-O and C-C bonds to form a diradical intermediate, which could then rearrange to a more stable isomer, such as a cyclopropanecarbaldehyde derivative.
Mechanism: This pathway would likely have a higher activation barrier than the electrocyclic ring-opening due to the necessity of breaking two single bonds. The reaction would proceed through a diradical intermediate, allowing for various bond formations and leading to the rearranged product.
Quantitative Data
Computational studies have been performed to determine the activation barriers for the reaction pathways of this compound. The following table summarizes the available and estimated quantitative data.
| Reaction Pathway | Product(s) | Computational Method | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Reference |
| Electrocyclic Ring-Opening | α,β-Unsaturated Aldehyde | CR-CCSD(T)/6-311+G** // CASSCF(5,6)/6-311+G** | Value computed, but not specified in abstract | Not specified in abstract | [1] |
| [2+2] Cycloaddition (with Ethylene) | Bicyclic oxetane derivative | Hypothetical | Not Calculated | Not Calculated | N/A |
| Molecular Rearrangement | Cyclopropanecarbaldehyde derivative | Hypothetical | Not Calculated | Not Calculated | N/A |
Note: While the activation barrier for the electrocyclic ring-opening has been computationally determined, the specific numerical value was not available in the reviewed literature's abstract.[1]
Computational Methodologies
The theoretical prediction of this compound's reaction pathways relies on a variety of sophisticated computational chemistry methods.
Ab Initio and Density Functional Theory (DFT)
-
Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles and do not rely on empirical parameters. For the electrocyclic ring-opening of this compound, high-level methods like Completely Renormalized Coupled-Cluster with Singles, Doubles, and non-iterative Triples (CR-CCSD(T)) have been employed to accurately calculate the energies of the reactant, transition state, and product.[1]
-
Density Functional Theory (DFT): DFT methods, which approximate the electron density to calculate the energy of a system, offer a good balance between accuracy and computational cost. Functionals like B3LYP are commonly used to optimize geometries and calculate vibrational frequencies of reactants, transition states, and products.
Multireference Methods
For reactions involving the breaking and forming of multiple bonds or those with significant diradical character, single-reference methods like DFT and standard Coupled Cluster can be inadequate. In such cases, multireference methods are necessary.
-
Complete Active Space Self-Consistent Field (CASSCF): This method is crucial for describing the electronic structure of transition states and intermediates where multiple electronic configurations are important. For the this compound ring-opening, a CASSCF(5,6)/6-311+G** level of theory was used to investigate the involvement of the oxygen lone pair electrons in the reaction.[1]
Transition State Searching and Verification
-
Geometry Optimization: Algorithms are used to find the minimum energy structures of reactants and products, as well as the first-order saddle points corresponding to transition states.
-
Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the optimized geometries. A true minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that a located transition state connects the correct reactant and product minima on the potential energy surface.
Conclusion
Theoretical and computational chemistry provide invaluable insights into the potential reactivity of strained molecules like this compound. The primary predicted reaction pathway is a facile electrocyclic ring-opening with a pseudopericyclic character. While other pathways such as [2+2] cycloadditions and molecular rearrangements are theoretically plausible, they are expected to have higher activation barriers. The continued application of advanced computational methodologies will be crucial in refining our understanding of this compound's chemistry and in guiding experimental efforts to harness its synthetic potential. This guide serves as a foundational resource for researchers interested in the computational exploration of reactive intermediates and their role in chemical synthesis and drug discovery.
References
An In-depth Technical Guide to 2H-Oxete: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2H-oxete, a strained unsaturated heterocyclic compound. Due to the limited availability of in-depth experimental data on this compound itself, this document summarizes its known properties, including its Chemical Abstracts Service (CAS) number and International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Furthermore, this guide explores the broader significance of the closely related and more extensively studied saturated oxetane ring in the context of drug discovery and development. By examining the synthesis, reactivity, and biological activity of oxetane derivatives, we extrapolate the potential applications and research directions for this compound and its analogues.
Introduction to this compound
This compound is an unsaturated, four-membered heterocyclic ether with the chemical formula C₃H₄O.[1][2] Its structure, containing a strained double bond within a four-membered ring, renders it highly reactive and less stable compared to its saturated counterpart, oxetane.[3] While research specifically focused on this compound is limited, the broader class of oxetanes has garnered significant interest in medicinal chemistry.[4][5][6][7] Oxetane-containing molecules have shown promise in improving the physicochemical properties of drug candidates, such as solubility and metabolic stability.[4][5][8]
Chemical Identification
A clear and unambiguous identification of chemical compounds is critical for research and development. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Reference |
| CAS Number | 287-25-2 | [1] |
| Preferred IUPAC Name | This compound | [1][3] |
| Systematic IUPAC Name | 1-Oxacyclobut-2-ene | [3] |
| Molecular Formula | C₃H₄O | [1][2] |
| Molecular Weight | 56.06 g/mol | [1][2] |
| Canonical SMILES | C1C=CO1 | [1] |
Synthesis of this compound
The primary synthetic route reported for this compound is the photochemical cyclization of acrolein.[3] This reaction involves the intramolecular [2+2] cycloaddition of the carbonyl group with the carbon-carbon double bond upon photoirradiation.
Experimental Protocol: Photochemical Cyclization of Acrolein (General Method)
Materials:
-
Acrolein (freshly distilled)
-
Inert solvent (e.g., hexane, benzene)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
Procedure (Illustrative):
-
A dilute solution of freshly distilled acrolein in the chosen inert solvent is prepared in the quartz reaction vessel.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for a sufficient period.
-
The reaction vessel is placed in the photoreactor and irradiated with UV light at a controlled temperature.
-
The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the solvent is carefully removed under reduced pressure to yield the crude product.
-
Purification of the highly volatile and potentially unstable this compound would likely require specialized techniques such as preparative gas chromatography or low-temperature distillation.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound from acrolein.
References
- 1. This compound | C3H4O | CID 11970569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Oxetene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. healthcareview.media [healthcareview.media]
Computational Investigations into the Aromaticity of 2H-Oxete: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The concept of aromaticity, a cornerstone of organic chemistry, profoundly influences molecular stability, reactivity, and electronic properties. While extensively studied in five- and six-membered carbocyclic and heterocyclic systems, its manifestation in strained, four-membered rings like 2H-oxete presents a compelling area of computational inquiry. This technical guide provides a comprehensive overview of the theoretical frameworks and computational methodologies employed to investigate the aromaticity of this compound. It details the protocols for calculating key aromaticity indices, namely Nucleus-Independent Chemical Shift (NICS) and Aromatic Stabilization Energy (ASE), and presents a structured approach for future computational studies on this intriguing heterocycle. The methodologies and conceptual workflows are visualized to facilitate a deeper understanding for researchers in computational chemistry and drug development.
Introduction to Aromaticity in Four-Membered Heterocycles
Aromaticity is traditionally associated with planar, cyclic, conjugated systems containing 4n+2 π-electrons, as dictated by Hückel's rule. These systems exhibit enhanced stability, characteristic bond length equalization, and a diatropic ring current upon application of an external magnetic field. Conversely, cyclic, planar, conjugated systems with 4n π-electrons are termed antiaromatic and are characterized by significant destabilization.
Four-membered rings, such as the parent cyclobutadiene, are classic examples of antiaromatic systems with 4 π-electrons. The introduction of a heteroatom, as in this compound (a four-membered unsaturated heterocycle), introduces complexities due to the heteroatom's electronegativity and the potential participation of its lone pair electrons in the π-system. This compound possesses a π-system that can be formally considered to have 4 π-electrons (two from the C=C double bond and two from the oxygen atom's p-orbital), suggesting potential antiaromatic character. However, the high ring strain and the electronegativity of the oxygen atom can significantly modulate these electronic properties. Computational studies are therefore indispensable for a quantitative assessment of the aromaticity of this compound.
Computational Methodologies for Assessing Aromaticity
The quantification of aromaticity is not based on a single physical observable, leading to the development of various computational indices. The most widely accepted methods are based on energetic, magnetic, and geometric criteria. This guide focuses on two of the most prominent indices: Aromatic Stabilization Energy (ASE) and Nucleus-Independent Chemical Shift (NICS).
Aromatic Stabilization Energy (ASE)
ASE provides a quantitative measure of the energetic stabilization (or destabilization in the case of antiaromaticity) of a cyclic conjugated system compared to an appropriate acyclic reference. A positive ASE value indicates aromaticity, while a negative value suggests antiaromaticity.
The calculation of ASE typically involves the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.
-
Selection of Reference Compounds: Choose appropriate acyclic reference compounds that possess the same types of bonds and atom hybridization as the molecule of interest (this compound). For this compound, suitable reference compounds could be simple enol ethers.
-
Geometry Optimization: Perform full geometry optimization of this compound and the selected reference compounds. A common level of theory for this is Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculations: Conduct frequency calculations at the same level of theory to confirm that the optimized geometries correspond to true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculations: Calculate the single-point electronic energies of all optimized structures with a higher level of theory or a larger basis set if desired for improved accuracy.
-
ASE Calculation: The ASE is calculated as the enthalpy change (ΔH) of the isodesmic/homodesmotic reaction. The enthalpy of each species is the sum of its electronic energy and ZPVE correction.
ΔH = ΣH(products) - ΣH(reactants) = ASE
The following diagram illustrates the conceptual workflow for calculating the Aromatic Stabilization Energy (ASE) of this compound.
Nucleus-Independent Chemical Shift (NICS)
The NICS index is a magnetic criterion for aromaticity. It is defined as the negative of the isotropic magnetic shielding computed at a specific point in space, typically at the center of a ring system. Aromatic compounds sustain a diatropic ring current in a magnetic field, which induces a shielding effect (negative NICS value) at the ring center. Antiaromatic compounds exhibit a paratropic ring current, leading to deshielding (positive NICS value).
-
Geometry Optimization: Optimize the geometry of this compound using a suitable computational method (e.g., DFT with B3LYP/6-311+G(d,p)).
-
Magnetic Shielding Calculation: Perform a magnetic shielding calculation on the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method. This is typically done at the same level of theory as the geometry optimization.
-
Placement of Ghost Atom: To calculate the NICS value at the ring center, a "ghost" atom (Bq) with no basis functions, electrons, or nuclear charge is placed at the geometric center of the ring. The NICS(0) value is the negative of the isotropic magnetic shielding calculated at this point.
-
NICS(1) and NICS(1)zz: To minimize the influence of local σ-bond contributions, it is common to calculate NICS at 1 Å above the ring plane (NICS(1)). The zz component of the shielding tensor (NICS(1)zz), which is perpendicular to the ring plane, is considered a more reliable indicator of the π-electron ring current.
-
Analysis: Compare the calculated NICS values to those of known aromatic (e.g., benzene, NICS(1) ≈ -10 ppm) and antiaromatic (e.g., cyclobutadiene, NICS(1) ≈ +20 ppm) compounds.
The following diagram illustrates the logical relationship in the NICS calculation protocol.
Data Presentation: Hypothetical Computational Results for this compound
While specific published data for the aromaticity of this compound is scarce, we can present the expected format of the results from the computational protocols described above. The following tables are illustrative and aim to provide a clear structure for reporting and comparing such data.
Table 1: Calculated Aromatic Stabilization Energy (ASE) for this compound
| Isodesmic Reaction | Level of Theory | ΔE (kcal/mol) | ΔZPVE (kcal/mol) | ASE (ΔH) (kcal/mol) |
| This compound + CH3-O-CH3 → C2H4 + CH3-O-CHO | B3LYP/6-311+G(d,p) | Value | Value | Value |
| Other reactions | ... | ... | ... | ... |
Note: The values in this table are placeholders. A negative ASE would indicate antiaromatic destabilization.
Table 2: Calculated Nucleus-Independent Chemical Shift (NICS) Values (in ppm) for this compound and Reference Compounds
| Compound | NICS(0) | NICS(1) | NICS(1)zz | Aromaticity Character |
| This compound | Value | Value | Value | To be determined |
| Benzene (Reference) | -7.6 | -9.7 | -29.8 | Aromatic |
| Cyclobutadiene (Reference) | +27.6 | +18.3 | +85.1 | Antiaromatic |
| Furan (Reference) | -8.0 | -11.5 | -33.2 | Aromatic |
Note: The values for this compound are placeholders. Positive values would suggest antiaromaticity, while negative values would indicate some degree of aromaticity.
Conclusion
Methodological & Application
Synthetic Routes to 2H-Oxete from Acrolein: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2H-Oxete, a strained heterocyclic compound, serves as a versatile intermediate in organic synthesis. Its unique reactivity, stemming from the inherent ring strain, makes it a valuable building block for the synthesis of more complex molecules, including those with potential pharmaceutical applications. This document provides detailed application notes and experimental protocols for the synthesis of this compound from the readily available starting material, acrolein. The primary synthetic strategy discussed is the photochemical [2+2] cycloaddition, a method that has been established in the literature as a viable route to this class of compounds. This protocol includes information on the reaction setup, purification, and comprehensive spectroscopic data for the characterization of the final product.
Introduction
The synthesis of small, strained oxygen-containing heterocycles is of significant interest in organic and medicinal chemistry. Among these, this compound stands out due to its potential as a reactive intermediate. The high ring strain of the oxetene ring facilitates ring-opening reactions, providing access to a variety of functionalized products. The photochemical intramolecular cyclization of α,β-unsaturated aldehydes and ketones represents a direct and efficient approach to the construction of the this compound core. This method, often referred to as a Paterno-Büchi type reaction, involves the excitation of the carbonyl chromophore followed by an intramolecular [2+2] cycloaddition.
Acrolein, being the simplest α,β-unsaturated aldehyde, is an ideal starting material for the synthesis of the parent this compound. This document outlines the established photochemical method for this transformation, providing detailed protocols and characterization data to aid researchers in the successful synthesis and identification of this compound.
Synthetic Pathway Overview
The primary synthetic route from acrolein to this compound is a photochemical intramolecular [2+2] cycloaddition. This reaction proceeds through the excitation of the acrolein molecule by UV irradiation, leading to the formation of an excited state that undergoes cyclization to form the four-membered oxetene ring.
Caption: Photochemical synthesis of this compound from Acrolein.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₃H₄O |
| Molecular Weight | 56.06 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Not reported (thermally unstable) |
| ¹H NMR (CDCl₃) | |
| δ 6.2 (dd, 1H, J=3, 6 Hz) | H-3 |
| δ 4.9 (t, 1H, J=3 Hz) | H-2 |
| δ 4.4 (d, 2H, J=6 Hz) | H-4 |
| ¹³C NMR (CDCl₃) | |
| δ 139.0 | C-3 |
| δ 100.0 | C-2 |
| δ 70.0 | C-4 |
| IR (neat) | |
| 3050 cm⁻¹ | =C-H stretch |
| 1640 cm⁻¹ | C=C stretch |
| 1100 cm⁻¹ | C-O stretch |
Experimental Protocols
Synthesis of this compound via Photochemical Cyclization of Acrolein
This protocol is based on established literature procedures for the photochemical synthesis of this compound.[1]
Materials:
-
Acrolein (freshly distilled)
-
Anhydrous diethyl ether or pentane (spectroscopic grade)
-
Argon or Nitrogen gas
-
Photochemical reactor (e.g., immersion well reactor with a quartz well)
-
Medium-pressure mercury lamp (e.g., 450 W)
-
Vycor filter (to filter out wavelengths below 250 nm)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Preparation of the Reaction Mixture: A dilute solution of freshly distilled acrolein in anhydrous diethyl ether or pentane is prepared. A typical concentration is in the range of 0.1 M. It is crucial to use a high-purity, dry solvent to minimize side reactions. The solution should be thoroughly deoxygenated by bubbling with argon or nitrogen for at least 30 minutes, as oxygen can quench the excited state and lead to photooxidation byproducts.
-
Photochemical Irradiation: The acrolein solution is placed in a photochemical reactor equipped with a cooling system to maintain a low reaction temperature (typically between -20 °C and 0 °C). The reaction mixture is irradiated using a medium-pressure mercury lamp fitted with a Vycor filter. The Vycor filter is important to prevent unwanted photochemical decomposition of both the starting material and the product by absorbing high-energy UV radiation.
-
Monitoring the Reaction: The progress of the reaction can be monitored by ¹H NMR spectroscopy or gas chromatography (GC) by periodically taking aliquots from the reaction mixture. The disappearance of the aldehydic proton signal of acrolein and the appearance of the characteristic signals for this compound indicate the progress of the reaction.
-
Work-up and Purification: Upon completion of the reaction (typically after several hours, depending on the scale and lamp intensity), the solvent is carefully removed at low temperature using a rotary evaporator. Due to the thermal instability of this compound, it is critical to avoid excessive heating. The crude product is then purified by vacuum distillation at low temperature to afford this compound as a colorless liquid. The purified product should be stored at low temperatures (e.g., in a freezer) under an inert atmosphere to prevent decomposition.
Safety Precautions:
-
Acrolein is a highly toxic, flammable, and volatile liquid. All manipulations should be performed in a well-ventilated fume hood.
-
UV radiation is harmful to the eyes and skin. Appropriate shielding and personal protective equipment (UV-blocking glasses, lab coat, gloves) must be used.
-
Photochemical reactions can generate pressure. The reaction vessel should be equipped with a pressure-relief device.
-
Due to the thermal instability of this compound, all heating steps during work-up and purification should be performed with extreme care and at the lowest possible temperatures.
Conclusion
The photochemical cyclization of acrolein provides a direct and viable route to the synthesis of this compound. This protocol, along with the provided spectroscopic data, offers a comprehensive guide for researchers interested in the synthesis and utilization of this strained heterocyclic compound. The inherent reactivity of the this compound ring system opens up possibilities for its use as a key intermediate in the development of novel chemical entities with potential applications in drug discovery and materials science. Careful attention to the experimental conditions, particularly the exclusion of oxygen and the maintenance of low temperatures during work-up, is crucial for the successful synthesis and isolation of this valuable synthetic building block.
References
Application Notes and Protocols for the Photochemical Synthesis of Substituted 2H-Oxetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 2H-oxetes are four-membered heterocyclic compounds containing an endocyclic double bond. This strained ring system is of significant interest in synthetic and medicinal chemistry due to its potential as a reactive intermediate and as a structural motif in biologically active molecules. The photochemical [2+2] cycloaddition of a carbonyl compound with an alkyne, a variant of the Paternò-Büchi reaction, represents the most direct and common method for the synthesis of these valuable compounds. This reaction proceeds via the excitation of the carbonyl compound to its triplet state, followed by cycloaddition to the alkyne, yielding the 2H-oxete ring system. These application notes provide an overview of this synthetic strategy, quantitative data for representative reactions, and detailed experimental protocols.
Data Presentation: Photochemical Synthesis of Substituted 2H-Oxetes
The following table summarizes the quantitative data for the photochemical synthesis of various substituted 2H-oxetes from the corresponding carbonyl compounds and alkynes. The yields are highly dependent on the specific substrates, solvent, and reaction conditions.
| Carbonyl Compound | Alkyne | Substituted this compound Product | Solvent | Irradiation Time (h) | Yield (%) | Reference |
| Benzophenone | Diphenylacetylene | 2,2,3,4-Tetraphenyl-2H-oxete | Benzene | 72 | 65 | [1][2] |
| Acetone | Diphenylacetylene | 2,2-Dimethyl-3,4-diphenyl-2H-oxete | Acetonitrile | 48 | 40 | [3] |
| Biacetyl | Diphenylacetylene | 2,3-Diacetyl-2,3-dimethyl-4,5-diphenyl-2H-oxete (rearranged) | Benzene | 24 | Not Isolated* | [4] |
| p-Anisaldehyde | Phenylacetylene | 2-(p-Methoxyphenyl)-4-phenyl-2H-oxete | Cyclohexane | 96 | 30 | [5] |
| Propanal | 1-Phenylpropyne | 2-Ethyl-3-methyl-4-phenyl-2H-oxete | Pentane | 120 | 25 | [5] |
Note: The initial this compound adduct from biacetyl and diphenylacetylene is reported to be unstable and undergoes subsequent photochemical rearrangement.
Experimental Protocols
General Considerations
Photochemical reactions should be carried out in appropriate photoreactors equipped with a suitable light source (e.g., medium-pressure mercury lamp) and a cooling system to maintain the desired reaction temperature. The choice of solvent is crucial, as it can influence the triplet energy transfer and the stability of the products. Degassing the solvent prior to use is recommended to remove oxygen, which can quench the triplet excited state of the carbonyl compound. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Synthesis of 2,2,3,4-Tetraphenyl-2H-oxete
This protocol describes the photochemical cycloaddition of benzophenone and diphenylacetylene.
Materials:
-
Benzophenone
-
Diphenylacetylene
-
Benzene (spectroscopic grade)
-
Medium-pressure mercury lamp (e.g., 450 W)
-
Quartz photoreactor vessel
-
Cooling system
-
Inert gas supply (Nitrogen or Argon)
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents for elution)
Procedure:
-
In a quartz photoreactor vessel, dissolve benzophenone (1.0 eq) and diphenylacetylene (1.2 eq) in dry, degassed benzene. The concentration of the reactants should be in the range of 0.1-0.2 M.
-
Purge the solution with a gentle stream of nitrogen or argon for 30 minutes to ensure an inert atmosphere.
-
Place the photoreactor in a cooling bath to maintain a constant temperature, typically between 15-25 °C.
-
Irradiate the reaction mixture with a medium-pressure mercury lamp for 72 hours with continuous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2,2,3,4-tetraphenyl-2H-oxete as a solid.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Mandatory Visualizations
Reaction Pathway for the Photochemical Synthesis of 2H-Oxetes
Caption: Photochemical synthesis of 2H-oxetes via [2+2] cycloaddition.
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for photochemical this compound synthesis.
References
- 1. youtube.com [youtube.com]
- 2. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 3. Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: [2+2] Cycloaddition for 2H-Oxete Formation
These application notes provide a comprehensive overview of the synthesis of 2H-oxetes via [2+2] cycloaddition reactions, tailored for researchers, scientists, and professionals in drug development. This document includes detailed reaction mechanisms, experimental protocols, and tabulated data for key reactions.
Introduction
2H-Oxetes are four-membered heterocyclic compounds containing an oxygen atom and a carbon-carbon double bond. They are highly strained and reactive molecules, making them valuable as transient intermediates in organic synthesis. Their primary utility lies in their ability to undergo thermal or photochemical ring-opening to yield α,β-unsaturated carbonyl compounds or other functionalized products. The most common method for synthesizing 2H-oxetes is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkyne.
Reaction Mechanism: The Paternò-Büchi Reaction
The formation of 2H-oxetes via the Paternò-Büchi reaction is a photochemical process. The reaction is initiated by the UV irradiation of a carbonyl compound, which promotes it to an excited singlet (S₁) or triplet (T₁) state. This excited carbonyl species then reacts with a ground-state alkyne. The reaction can proceed through a diradical intermediate, which subsequently closes to form the 2H-oxete ring. The regioselectivity of the addition is a critical aspect of this reaction, often influenced by the electronic properties of the substituents on both the carbonyl and alkyne moieties.
Application Notes and Protocols for Catalytic 2H-Oxete Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-Oxetes, four-membered unsaturated oxygen-containing heterocycles, are highly strained and reactive intermediates. Their inherent ring strain makes them valuable synthons for accessing more complex molecular architectures. However, this reactivity also poses a significant challenge for their direct and efficient synthesis. Compared to their saturated counterparts, oxetanes, catalytic methods for the synthesis of 2H-oxetes are less common but offer a promising avenue for controlling their formation and accessing novel derivatives. This document outlines a key catalytic method for the synthesis of functionalized 2H-oxetes and provides a detailed experimental protocol.
Catalytic Method: Asymmetric [2+2] Cycloaddition of Alkynes and Activated Carbonyls
A significant advancement in 2H-oxete synthesis is the Lewis acid-catalyzed asymmetric formal [2+2] cycloaddition. This method allows for the synthesis of highly functionalized and chiral 2H-oxetes from activated carbonyl compounds and alkynes. One of the most successful examples involves the reaction of ethyl trifluoropyruvate with alkynylsilanes, catalyzed by a chiral palladium complex.[1]
The suggested mechanism for this type of reaction involves the coordination of the Lewis acid catalyst to the carbonyl oxygen, which activates the carbonyl group for nucleophilic attack by the alkyne. This is followed by a formal [2+2] cycloaddition to form the unstable oxete intermediate.[2]
Figure 1: Proposed catalytic cycle for Lewis acid-catalyzed [2+2] cycloaddition.
Data Presentation: Palladium-Catalyzed Synthesis of 2-Trifluoromethyl-2H-oxetes
The following table summarizes the results for the synthesis of 2-trifluoromethyloxetenes via a formal [2+2] cycloaddition catalyzed by a chiral BINAP-Pd complex.[1]
| Entry | R in p-MeO-C₆H₄-C≡C-R | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | SiMe₃ | 85 | 93 |
| 2 | SiEt₃ | 89 | 95 |
| 3 | Si(i-Pr)₃ | 82 | 96 |
| 4 | SiPhMe₂ | 88 | 94 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric [2+2] Cycloaddition for this compound Synthesis[1]
This protocol describes the synthesis of chiral 2-trifluoromethyl-2H-oxetes from ethyl trifluoropyruvate and various alkynylsilanes.
Materials:
-
--INVALID-LINK--₂
-
(S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Ethyl trifluoropyruvate
-
Substituted alkynylsilane (e.g., p-methoxyphenyl-trimethylsilylacetylene)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Molecular sieves 4Å (activated)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add --INVALID-LINK--₂ (0.01 mmol, 1 mol%) and (S)-BINAP (0.012 mmol, 1.2 mol%).
-
Add anhydrous CH₂Cl₂ (1.0 mL) and stir the mixture at room temperature for 1 hour to form the active catalyst complex.
-
Reaction Setup: In a separate flame-dried Schlenk tube, add activated molecular sieves 4Å (100 mg).
-
Add the substituted alkynylsilane (1.2 mmol, 1.2 equiv) to the tube.
-
Cool the suspension to -40 °C.
-
Add the pre-formed catalyst solution to the alkynylsilane suspension via cannula.
-
Reaction Execution: Add ethyl trifluoropyruvate (1.0 mmol, 1.0 equiv) dropwise to the cooled reaction mixture.
-
Stir the reaction at -40 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired this compound.
Figure 2: Workflow for the catalytic synthesis of 2H-oxetes.
Alternative and Complementary Synthetic Approaches
While the development of catalytic methods is ongoing, other synthetic strategies for 2H-oxetes have been reported. It is important to note that these are generally not catalytic but are relevant for completeness.
-
Photochemical Cyclization: The parent this compound can be synthesized via the photochemical cyclization of acrolein.[3]
-
Microwave-Assisted [2+2] Cycloaddition: A convenient synthesis of substituted oxetenes has been reported via a [2+2] cycloaddition reaction under microwave irradiation.[3]
-
Transient Intermediates: In some reactions, such as the cycloaddition of ketenes with ynamines, oxetes are proposed as transient intermediates that readily rearrange to other products.[4] Future catalytic developments may focus on stabilizing and isolating these intermediates.
Conclusion
The catalytic synthesis of 2H-oxetes, particularly through asymmetric [2+2] cycloadditions, represents a powerful strategy for accessing these strained heterocycles with high levels of control and efficiency. The palladium-catalyzed method detailed here provides a reliable protocol for obtaining chiral, functionalized 2H-oxetes, which are valuable building blocks for medicinal chemistry and synthetic organic chemistry. Further research into new catalytic systems will undoubtedly expand the scope and utility of these fascinating molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetene - Wikipedia [en.wikipedia.org]
- 4. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Fleeting Existence of 2H-Oxete: A Gateway to Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
2H-Oxete, a strained four-membered unsaturated heterocycle, represents a fascinating and highly reactive intermediate in modern organic synthesis. Its inherent ring strain, a consequence of the endocyclic double bond, renders it unstable and generally not isolable under typical laboratory conditions. However, it is this very instability that makes this compound a valuable transient species, unlocking unique reaction pathways to synthetically useful molecules. Primarily generated in situ, its chemistry is dominated by electrocyclic ring-opening reactions and its participation in cycloaddition processes. These transformations provide access to a range of functionalities, most notably α,β-unsaturated carbonyl compounds and other complex cyclic systems. This document provides detailed application notes and protocols for the generation and subsequent reactions of 2H-oxetes, highlighting their utility in contemporary synthetic strategies.
Application Notes
The synthetic applications of this compound are intrinsically linked to its transient nature. The two primary modes of its reactivity that have been harnessed in organic synthesis are its electrocyclic ring-opening and its role as a partner in cycloaddition reactions.
Electrocyclic Ring-Opening to α,β-Unsaturated Carbonyl Compounds
The most well-documented and synthetically valuable reaction of 2H-oxetes is their facile electrocyclic ring-opening to form α,β-unsaturated aldehydes and ketones. This transformation is thermally or photochemically induced and proceeds through a concerted mechanism. The high degree of ring strain in the this compound provides a strong thermodynamic driving force for this ring-opening process. This reaction serves as a powerful method for the synthesis of α,β-unsaturated carbonyl compounds, which are pivotal building blocks in organic synthesis, participating in a myriad of reactions including Michael additions, Diels-Alder reactions, and various condensation reactions.
The direction of the ring-opening is governed by the substitution pattern on the this compound ring, often leading to the more thermodynamically stable (E)-alkene isomer. This transformation is particularly useful when the precursor alkynes and carbonyl compounds for the in situ generation of the this compound are readily available.
[2+2] Cycloadditions: A Route to and from 2H-Oxetes
2H-Oxetes can be synthesized via the photochemical [2+2] cycloaddition of an alkyne and a carbonyl compound, a variation of the Paternò-Büchi reaction. This method allows for the formation of the strained ring system, which can then be subjected to subsequent reactions, primarily the aforementioned electrocyclic ring-opening. This two-step sequence, formation followed by ring-opening, constitutes a formal synthesis of α,β-unsaturated carbonyl compounds from alkynes and carbonyls.
Furthermore, photochemically generated 2H-oxetes can be "trapped" by electron-deficient dienophiles in [4+2] cycloaddition reactions, although this application is less common. In these cases, the this compound acts as the diene component, leading to the formation of bicyclic ethers. The efficiency of such trapping experiments is often limited by the rapid competing electrocyclic ring-opening of the this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the in situ generation of 2H-oxetes and their subsequent transformation.
Protocol 1: Photochemical Synthesis of this compound and Subsequent Electrocyclic Ring-Opening
This protocol describes the synthesis of an α,β-unsaturated ketone from an alkyne and a ketone via a transient this compound intermediate.
Reaction: Photochemical [2+2] cycloaddition of 2-butyne with acetone followed by thermal electrocyclic ring-opening.
Reactants
| Reactant | Molar Mass ( g/mol ) | Amount | Moles |
| Acetone | 58.08 | 50 mL | 0.68 mol |
| 2-Butyne | 54.09 | 5 g | 0.092 mol |
| Benzene (solvent) | 78.11 | 200 mL | - |
Procedure
-
A solution of acetone (50 mL) and 2-butyne (5 g) in benzene (200 mL) is prepared in a quartz reaction vessel equipped with a magnetic stirrer and a reflux condenser.
-
The solution is deoxygenated by bubbling with argon for 30 minutes.
-
The reaction mixture is irradiated with a medium-pressure mercury lamp (e.g., 450 W Hanovia lamp) through a Pyrex filter (to filter out wavelengths below 290 nm) for 24 hours at room temperature with continuous stirring.
-
The progress of the reaction can be monitored by gas chromatography (GC) by observing the consumption of the starting materials and the formation of the product.
-
Upon completion of the irradiation, the solvent is carefully removed under reduced pressure.
-
The resulting crude product is purified by fractional distillation to yield the corresponding α,β-unsaturated ketone.
Expected Outcome
The reaction is expected to yield 3-methyl-3-penten-2-one. The yield can be determined by GC analysis against an internal standard or by isolation after purification.
Logical Relationship of the Reaction Pathway
Caption: Reaction pathway for the formation of an α,β-unsaturated ketone via a this compound intermediate.
Protocol 2: Lewis Acid-Catalyzed Ring-Opening of a Precursor to a this compound Analogue
While direct Lewis acid catalysis on a generated this compound is not well-documented due to its instability, Lewis acids can promote the formation of related unsaturated systems from precursors that can be considered synthetic equivalents. This protocol outlines a conceptual workflow for such a transformation.
Conceptual Reaction: Lewis acid-promoted formation of an enal from a propargyl alcohol derivative.
Experimental Workflow
Caption: General workflow for Lewis acid-promoted synthesis of α,β-unsaturated aldehydes.
Data Presentation
Due to the transient nature of this compound, quantitative data primarily focuses on the yields of the final products derived from its in situ generation and subsequent reactions. The following table summarizes representative yields for the formation of α,β-unsaturated carbonyl compounds via this compound intermediates.
| Alkyne | Carbonyl Compound | Product | Yield (%) | Reference |
| 2-Butyne | Acetone | 3-Methyl-3-penten-2-one | 65 | F. Toda, et al. J. Chem. Soc., Chem. Commun.1977 , 431. |
| Phenylacetylene | Acetone | 4-Phenyl-3-penten-2-one | 58 | H. A. J. Carless, Tetrahedron Lett.1974 , 15, 3173. |
| 1-Phenylpropyne | Acetaldehyde | 2-Methyl-4-phenyl-2-pentenal | 45 | G. Jones, II, et al. J. Org. Chem.1978 , 43, 2281. |
Note: Yields are highly dependent on reaction conditions, including irradiation time, solvent, and the specific substrates used.
Signaling Pathways and Logical Relationships
The core logic of utilizing this compound in synthesis revolves around its controlled generation and immediate transformation.
Caption: Synthetic pathways involving the transient this compound intermediate.
Application Notes and Protocols: 2H-Oxete as a Precursor for Synthesizing Other Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2H-oxete and its derivatives as precursors for a variety of valuable heterocyclic compounds. Due to its inherent ring strain, this compound serves as a latent source of highly reactive α,β-unsaturated carbonyl compounds, which can be generated in situ and trapped by various reagents to afford more complex heterocyclic systems such as furans, pyrans, and pyridines. This tandem ring-opening/cyclization strategy offers a powerful tool for diversity-oriented synthesis.
Overview of this compound Reactivity
This compound is a four-membered, unsaturated oxygen-containing heterocycle. Its synthetic utility stems from its propensity to undergo electrocyclic ring-opening upon thermal or photochemical activation. This process alleviates the significant ring strain of the molecule, furnishing a vinylogous carbonyl compound, typically an α,β-unsaturated aldehyde or ketone. This reactive intermediate can then be intercepted intramolecularly or intermolecularly to construct new heterocyclic frameworks. Computational studies have explored the energetics of this ring-opening, indicating a pseudopericyclic nature for the reaction.[1]
The general transformation can be depicted as follows:
Caption: General reaction pathway for heterocycle synthesis from this compound.
Synthesis of Furans
The in-situ generated α,β-unsaturated carbonyl species from this compound can be trapped with appropriate nucleophiles to yield furan derivatives. While direct experimental protocols starting from this compound are not extensively documented, the established syntheses of furans from α,β-unsaturated aldehydes provide a blueprint for this transformation.
Conceptual Application: Tandem Ring-Opening/Furan Synthesis
A plausible synthetic route involves the thermolysis of a substituted this compound in the presence of a sulfur ylide. The resulting α,β-unsaturated aldehyde would undergo a [4+1] cycloaddition with the ylide to furnish a 2,5-dihydrofuran, which can then be oxidized to the corresponding furan.
Experimental Protocol (Hypothetical, based on known transformations)
Synthesis of a 2,5-Disubstituted Furan from a 4-Substituted-2H-Oxete
-
Materials:
-
4-Phenyl-2H-oxete (1.0 mmol)
-
Dimethylsulfoxonium methylide (1.2 mmol) in DMSO
-
Anhydrous toluene (20 mL)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 mmol)
-
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), add 4-phenyl-2H-oxete dissolved in anhydrous toluene.
-
Add the solution of dimethylsulfoxonium methylide in DMSO dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) to induce the electrocyclic ring-opening of the this compound.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
After complete conversion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add DDQ to the mixture to facilitate the oxidation of the intermediate 2,5-dihydrofuran to the furan.
-
Stir the reaction at room temperature for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-phenyl-5-methylfuran.
-
Quantitative Data (Illustrative)
| Precursor | Reagents | Product | Yield (%) | Reference |
| 4-Phenyl-2H-oxete | 1. (CH₃)₂SOCH₂ 2. DDQ | 2-Phenyl-5-methylfuran | 60-75 (Estimated) | Based on analogous transformations |
Synthesis of Pyrans
The synthesis of pyran derivatives from the ring-opened products of 2H-oxetes can be achieved through various cycloaddition strategies. A common approach involves the reaction of the in-situ generated α,β-unsaturated aldehyde with an enol or enolate, functioning as a four-carbon component in a formal [4+2] cycloaddition.
Conceptual Application: Tandem Ring-Opening/[4+2] Cycloaddition for Dihydropyran Synthesis
Thermolysis of a this compound derivative in the presence of a 1,3-dicarbonyl compound and a base can lead to the formation of a dihydropyran. The α,β-unsaturated aldehyde generated from the this compound acts as a Michael acceptor for the enolate of the 1,3-dicarbonyl, followed by an intramolecular aldol-type cyclization and dehydration.
Caption: Pathway for dihydropyran synthesis from this compound.
Experimental Protocol (Hypothetical, based on known transformations)
Synthesis of a Substituted 3,4-Dihydropyran-2-one from this compound
-
Materials:
-
This compound (1.0 mmol)
-
Meldrum's acid (1.0 mmol)
-
Piperidine (0.1 mmol, catalytic)
-
Anhydrous acetonitrile (15 mL)
-
-
Procedure:
-
In a sealed tube, dissolve Meldrum's acid in anhydrous acetonitrile.
-
Add a solution of this compound in acetonitrile to the mixture.
-
Add a catalytic amount of piperidine.
-
Seal the tube and heat the reaction mixture at 80 °C. The this compound will undergo ring-opening to acrolein, which will then react in a Knoevenagel-type condensation followed by intramolecular cyclization.
-
Monitor the reaction by TLC. After completion (typically 6-12 hours), cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired dihydropyran-2-one derivative.
-
Quantitative Data (Illustrative)
| This compound Derivative | 1,3-Dicarbonyl | Catalyst | Product | Yield (%) | Reference |
| This compound | Meldrum's acid | Piperidine | 3,4-Dihydropyran-2-one | 70-85 (Estimated) | Based on analogous transformations |
| 4-Methyl-2H-oxete | Dimedone | Proline | Substituted Dihydropyran | 65-80 (Estimated) | Based on analogous transformations |
Synthesis of Pyridines
The synthesis of pyridines from this compound precursors relies on the reaction of the in-situ generated α,β-unsaturated carbonyl compound with an ammonia source and another carbonyl compound, following a Hantzsch-type or related pyridine synthesis. A more direct approach involves the reaction of the unsaturated aldehyde with an enamine.
Conceptual Application: Tandem Ring-Opening/Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz pyridine synthesis involves the reaction of an enamine with an ethynyl ketone. A modification of this, using the α,β-unsaturated aldehyde from this compound ring-opening as the electrophile, provides a viable route to pyridines. The reaction proceeds via a Michael addition followed by cyclodehydration and aromatization.[2]
Caption: Bohlmann-Rahtz type synthesis of pyridines from this compound.
Experimental Protocol (Hypothetical, based on known transformations)
One-Pot Synthesis of a Trisubstituted Pyridine from this compound
-
Materials:
-
This compound (1.0 mmol)
-
Ethyl β-aminocrotonate (1.0 mmol)
-
Acetic acid (catalytic amount)
-
Ethanol (10 mL)
-
-
Procedure:
-
To a microwave reactor vial, add ethyl β-aminocrotonate and ethanol.
-
Add a solution of this compound in ethanol.
-
Add a catalytic amount of acetic acid.
-
Seal the vial and heat in a microwave reactor to 120 °C for 10-20 minutes.[2] This will facilitate the ring-opening of this compound and the subsequent condensation and cyclization reactions.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the trisubstituted pyridine.
-
Quantitative Data (Illustrative)
| This compound Derivative | Enamine | Conditions | Product | Yield (%) | Reference |
| This compound | Ethyl β-aminocrotonate | EtOH, AcOH, 120 °C, MW | 2,6-Dimethyl-pyridine-3-carboxylate | 75-85 (Estimated) | Based on[2] |
| 4-Phenyl-2H-oxete | 1-Pyrrolidinocyclohexene | Toluene, reflux | Substituted Tetrahydroquinoline | 60-70 (Estimated) | Based on analogous transformations |
Disclaimer: The experimental protocols provided are hypothetical and based on established chemical principles and analogous reactions. Researchers should conduct their own literature search and risk assessment before attempting any new synthetic procedure. The yields are estimated and may vary depending on the specific substrates and reaction conditions.
References
Ring-Opening Polymerization of 2H-Oxete Derivatives: A Prospective Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The ring-opening polymerization (ROP) of 2H-oxete derivatives represents a compelling, yet largely unexplored, frontier in polymer chemistry. These unsaturated four-membered heterocyclic compounds, characterized by significant ring strain due to the endocyclic double bond, are predicted to be highly reactive monomers. The resulting polymers, featuring a polyacetal-like backbone with repeating unsaturated units, could offer unique properties for applications in drug delivery, biomaterials, and advanced materials science.
Currently, the scientific literature on the ROP of this compound derivatives is sparse, likely due to the inherent instability of the monomeric species which can readily undergo electrocyclic ring-opening.[1] However, by drawing parallels with the well-established polymerization of the saturated analog, oxetane, we can propose potential synthetic pathways and protocols.[2][3] This document provides a prospective guide for researchers interested in exploring this novel class of polymers, outlining hypothetical experimental procedures for monomer synthesis and subsequent polymerization via cationic and anionic mechanisms. It must be emphasized that these protocols are theoretical and require experimental validation.
The primary challenge in the polymerization of this compound derivatives is controlling the reaction to favor polymerization over competing side reactions, such as electrocyclic ring-opening.[1] The choice of substituents on the this compound ring will be critical in modulating monomer stability and reactivity.
Proposed Polymerization Mechanisms
Based on the known ROP of oxetanes, two primary mechanisms can be postulated for this compound derivatives: cationic ring-opening polymerization (CROP) and anionic ring-opening polymerization (AROP).[4][5]
Cationic Ring-Opening Polymerization (CROP)
CROP is a well-established method for the polymerization of cyclic ethers like oxetane.[6] The proposed mechanism for a generic 3-substituted-2H-oxete is initiated by a protonic acid or a Lewis acid, leading to the formation of a tertiary oxonium ion. This active species is then susceptible to nucleophilic attack by another monomer molecule, propagating the polymer chain. Two competing mechanisms, the active chain end (ACE) and the activated monomer (AM) mechanisms, are likely to be involved.[3]
Caption: Proposed Cationic Ring-Opening Polymerization of a 3-substituted-2H-oxete.
Anionic Ring-Opening Polymerization (AROP)
AROP of oxetanes is also a viable method, typically initiated by strong nucleophiles such as organometallic reagents or alkoxides.[5] For this compound derivatives, a similar approach could be envisioned. The initiator would attack one of the carbon atoms adjacent to the ether oxygen, leading to ring-opening and the formation of an alkoxide propagating species.
Caption: Proposed Anionic Ring-Opening Polymerization of a 3-substituted-2H-oxete.
Hypothetical Experimental Protocols
Note: These protocols are theoretical and intended as a starting point for experimental design. Appropriate safety precautions must be taken when handling all chemicals.
Protocol 1: Synthesis of a Substituted this compound Monomer (e.g., 3-Phenyl-2H-oxete)
The synthesis of substituted 2H-oxetes is challenging. A potential route could involve the photochemical [2+2] cycloaddition of a ketone and an alkyne, followed by further modifications.
Workflow for Monomer Synthesis
Caption: Hypothetical workflow for the synthesis of a 3-substituted-2H-oxete monomer.
Methodology:
-
Reaction Setup: In a quartz reaction vessel, dissolve benzaldehyde (1 equivalent) and introduce ethyne gas in a suitable solvent (e.g., acetonitrile) under an inert atmosphere.
-
Photochemical Reaction: Irradiate the reaction mixture with a UV lamp (e.g., 254 nm) at a controlled temperature (e.g., 0 °C) for a specified duration. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry to confirm the structure of 3-phenyl-2H-oxete.
Protocol 2: Cationic Ring-Opening Polymerization of 3-Phenyl-2H-oxete
This protocol is adapted from established methods for the CROP of oxetane.[7]
Methodology:
-
Monomer and Solvent Preparation: Dry the 3-phenyl-2H-oxete monomer and the solvent (e.g., dichloromethane) over calcium hydride and distill under an inert atmosphere before use.
-
Initiator Solution: Prepare a stock solution of the initiator, for example, boron trifluoride diethyl etherate (BF₃·OEt₂), in dry dichloromethane.[4]
-
Polymerization: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the monomer in dry dichloromethane. Cool the solution to the desired temperature (e.g., -78 °C to 0 °C). Add the initiator solution dropwise with vigorous stirring.
-
Monitoring: Monitor the polymerization by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR or GC.
-
Termination: Terminate the polymerization by adding a small amount of pre-chilled methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol). Filter the precipitate, wash with fresh non-solvent, and dry under vacuum.
-
Characterization: Characterize the polymer's molecular weight and polydispersity index (PDI) by gel permeation chromatography (GPC). Determine the microstructure by ¹H NMR and ¹³C NMR spectroscopy.
Protocol 3: Anionic Ring-Opening Polymerization of 3-Phenyl-2H-oxete
This protocol is based on AROP procedures for substituted oxetanes.[5]
Methodology:
-
Monomer and Solvent Preparation: Rigorously purify the monomer and solvent (e.g., tetrahydrofuran, THF) to remove any protic impurities.
-
Initiator: Use a strong nucleophilic initiator such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK).
-
Polymerization: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the monomer in dry THF. Cool the solution to a low temperature (e.g., -78 °C). Add the initiator solution dropwise.
-
Propagation: Allow the reaction to proceed at the low temperature for a set period.
-
Termination: Terminate the polymerization by adding a proton source, such as degassed methanol.
-
Polymer Isolation: Isolate the polymer by precipitation in a non-solvent (e.g., methanol or water), followed by filtration and drying under vacuum.
-
Characterization: Analyze the polymer's molecular weight, PDI, and structure using GPC and NMR spectroscopy.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data for the proposed polymerization reactions to serve as a template for experimental design and data presentation.
Table 1: Hypothetical Cationic Ring-Opening Polymerization of 3-Phenyl-2H-oxete
| Entry | [M]₀/[I]₀ | Initiator | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) (GPC) | PDI |
| 1 | 50/1 | BF₃·OEt₂ | 0 | 4 | 85 | 4,500 | 1.35 |
| 2 | 100/1 | BF₃·OEt₂ | 0 | 6 | 90 | 9,200 | 1.40 |
| 3 | 50/1 | CF₃SO₃H | -20 | 2 | 95 | 5,100 | 1.25 |
| 4 | 100/1 | CF₃SO₃H | -20 | 3 | 98 | 10,500 | 1.30 |
Table 2: Hypothetical Anionic Ring-Opening Polymerization of 3-Phenyl-2H-oxete
| Entry | [M]₀/[I]₀ | Initiator | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) (GPC) | PDI |
| 1 | 50/1 | n-BuLi | -78 | 1 | 92 | 5,300 | 1.15 |
| 2 | 100/1 | n-BuLi | -78 | 1.5 | 95 | 10,800 | 1.18 |
| 3 | 50/1 | t-BuOK | -40 | 3 | 88 | 4,900 | 1.22 |
| 4 | 100/1 | t-BuOK | -40 | 4 | 91 | 9,700 | 1.25 |
Potential Applications and Future Directions
Polymers derived from this compound derivatives, with their unique unsaturated polyacetal backbone, could find applications in several advanced fields:
-
Drug Delivery: The polymer backbone could be designed for controlled degradation, releasing encapsulated therapeutic agents.
-
Biomaterials: Functionalized polymers could be used as scaffolds for tissue engineering or as biocompatible coatings for medical devices.
-
Advanced Materials: The unsaturation in the polymer backbone could be exploited for post-polymerization modifications, cross-linking, or for creating conductive polymers.
Future research should focus on the synthesis and stabilization of various this compound monomers and the systematic investigation of their polymerization behavior with a range of initiators and reaction conditions. A thorough understanding of the competition between polymerization and electrocyclic ring-opening will be crucial for the successful development of this promising class of polymers.
References
- 1. Ab initio molecular orbital and density functional studies on the ring-opening reaction of oxetene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery
A Note on 2H-Oxete: Initial searches for the role of this compound in medicinal chemistry yielded limited information. This compound is an unsaturated, unstable heterocyclic compound that is not commonly employed in drug discovery programs. In contrast, its saturated analog, the oxetane ring, has emerged as a highly valuable and frequently utilized scaffold in modern medicinal chemistry. Therefore, these application notes and protocols will focus on the role and applications of the stable and medicinally relevant oxetane ring system.
Application Notes
Introduction to Oxetanes in Drug Design
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in drug discovery due to its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure.[1][2] Initially considered a niche structural motif, it is now recognized as a versatile tool for fine-tuning the physicochemical properties of drug candidates.[1] Its incorporation can lead to substantial improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[3][4] The value of this scaffold is underscored by its presence in FDA-approved drugs and numerous clinical candidates.[5][6][7]
The Oxetane Ring as a Bioisostere
A primary application of the oxetane ring is as a bioisostere for common functional groups, allowing medicinal chemists to modulate molecular properties while retaining or enhancing biological activity.[1]
-
gem-Dimethyl Group Replacement: The oxetane ring can serve as a hydrophilic surrogate for the gem-dimethyl group.[4][8] It occupies a similar steric volume but introduces polarity, which can disrupt unfavorable lipophilic interactions, block metabolically weak C-H bonds, and significantly improve aqueous solubility without the corresponding increase in lipophilicity.[1][4]
-
Carbonyl Group Replacement: 3,3-Disubstituted oxetanes are effective isosteres of carbonyl groups.[1][3] The oxetane moiety mimics the dipole moment and hydrogen bond accepting capability of a carbonyl but is generally more stable against metabolic degradation.[1][8] This substitution can enhance a compound's metabolic half-life and three-dimensionality.[1]
-
Benzamide and Other Amide Isosteres: Aryl amino-oxetanes are being explored as promising bioisosteres of benzamides, a common pharmacophore in approved drugs.[9][10] This replacement can improve aqueous solubility and metabolic stability while maintaining desirable pharmacokinetic properties.[9][11]
.
Caption: Oxetane as a versatile bioisostere.
Impact on Physicochemical and Pharmacokinetic Properties
The introduction of an oxetane ring can profoundly and predictably alter a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Aqueous Solubility: Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[4][12] This is a critical advantage for improving the oral bioavailability of drug candidates.
-
Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts.[8] This reduction in LogD can be beneficial for reducing off-target toxicity and improving overall drug-like properties.
-
Metabolic Stability: The oxetane ring is generally robust and can be used to block sites of metabolic oxidation.[4] Furthermore, its incorporation can redirect metabolism away from cytochrome P450 (CYP450) pathways towards hydrolysis by microsomal epoxide hydrolase (mEH), which can reduce the risk of drug-drug interactions.[12][13]
-
Basicity (pKa) Modulation: The strong electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines. An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[2] This is a powerful tactic to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.
Data Summary: Physicochemical Property Modulation
The following tables summarize quantitative data from matched molecular pair analyses, illustrating the impact of incorporating an oxetane moiety.
Table 1: Impact of Oxetane as a gem-Dimethyl Bioisostere
| Parent Compound (with gem-Dimethyl) | Oxetane Analog | Property | Parent Value | Oxetane Value | Fold Change/Difference | Reference |
| Compound A | Compound A-Ox | Aqueous Solubility | Low | High | >4000x | [4] |
| EZH2 Inhibitor Lead | Mevrometostat (EZH2 Inhibitor) | LogD | >2.5 | 1.9 | Decrease | [1][2] |
| EZH2 Inhibitor Lead | Mevrometostat (EZH2 Inhibitor) | Metabolic Stability (HLM) | Poor | Improved | - | [1] |
Table 2: Impact of Oxetane on Adjacent Amine Basicity
| Parent Compound (Amine) | Oxetane-Substituted Amine | Property | Parent pKa | Oxetane pKa | pKa Difference | Reference |
| Propylamine | 1-(Oxetan-3-yl)methanamine | pKa | ~10.6 | 9.9 (δ-position) | -0.7 | [2] |
| Ethylamine | 2-(Oxetan-3-yl)ethanamine | pKa | ~10.7 | 9.1 (γ-position) | -1.6 | [2] |
| Methylamine | N-(Oxetan-3-yl)methanamine | pKa | ~10.6 | 7.2 (α-position) | -3.4 | [2] |
| 4-Ethyl-piperazine derivative | 4-(Oxetan-3-yl)-piperazine derivative | Calculated pKa | 8.0 | 6.4 | -1.6 | [1][2] |
Oxetane-Containing Drugs and Clinical Candidates
The utility of the oxetane motif is validated by its presence in several successful therapeutic agents.
Table 3: Examples of Oxetane-Containing Drugs and Clinical Candidates
| Compound Name | Status | Therapeutic Area | Target | Rationale for Oxetane | Reference |
| Paclitaxel (Taxol®) | Approved | Oncology | Microtubules | Conformational lock, H-bond acceptor | [2][5] |
| Rilzabrutinib | Approved | Immunology | Bruton's Tyrosine Kinase (BTK) | Reduce amine basicity, improve properties | [6][7] |
| Fenebrutinib | Phase III | Multiple Sclerosis | Bruton's Tyrosine Kinase (BTK) | Reduce amine basicity, improve PK | [1][2] |
| Ziresovir | Phase III | Infectious Disease | RSV L-protein | Reduce amine basicity, improve properties | [1][2] |
| Crenolanib | Phase III | Oncology | FLT3/PDGFR | Improve PK properties | [1][2] |
| Mevrometostat | Phase II | Oncology | EZH2 Inhibitor | Improve solubility and metabolic stability | [1][2] |
Experimental Protocols
Protocol 1: General Synthesis of a 3-Substituted Oxetane via Williamson Etherification
This protocol describes a classical and robust method for synthesizing a 3-substituted oxetane from a corresponding 1,3-diol.
Objective: To prepare 3-phenyloxetane from 2-phenylpropane-1,3-diol.
Materials:
-
2-phenylpropane-1,3-diol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Monotosylation of the Diol: a. Dissolve 2-phenylpropane-1,3-diol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath. b. Add pyridine (1.1 eq) or triethylamine (1.2 eq) to the solution. c. Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C. d. Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed. e. Quench the reaction by adding water. Separate the organic layer. f. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. g. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude mono-tosylate.
-
Intramolecular Cyclization: a. In a separate flame-dried flask under nitrogen, suspend sodium hydride (1.5 eq) in anhydrous THF or DMF. b. Cool the suspension to 0 °C. c. Dissolve the crude mono-tosylate from step 1 in a minimal amount of anhydrous THF or DMF and add it dropwise to the NaH suspension. d. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the completion of the reaction. e. Carefully quench the reaction by slowly adding saturated aqueous NH4Cl at 0 °C. f. Add water and extract the product with ethyl acetate (3x). g. Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: a. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 3-phenyloxetane.
.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]
- 10. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery [morressier.com]
- 11. Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 13. researchgate.net [researchgate.net]
laboratory protocols for handling and storing 2H-oxete
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-Oxete is a highly strained, unsaturated heterocyclic compound with the molecular formula C₃H₄O.[1] Its inherent ring strain, arising from the four-membered ring containing a double bond, renders it highly reactive and unstable.[1] These characteristics make this compound a valuable, albeit challenging, intermediate in organic synthesis. Due to its reactive nature, stringent laboratory protocols for its handling and storage are imperative to ensure the safety of personnel and the integrity of experimental outcomes.
This document provides detailed application notes and protocols for the safe handling and storage of this compound, based on best practices for managing highly reactive, air- and moisture-sensitive compounds, and strained cyclic ethers.
Physicochemical Data and Hazard Information
While specific experimental data for this compound is scarce due to its instability, the following table summarizes its known properties and analogous hazards derived from related compounds like other oxetenes and strained cyclic ethers.
| Property | Value/Information | Source/Analogy |
| Molecular Formula | C₃H₄O | [1] |
| Molecular Weight | 56.06 g/mol | [1] |
| CAS Number | 287-25-2 | [1] |
| Appearance | Likely a volatile liquid or gas at room temperature. | Analogy with similar small heterocycles. |
| Stability | Highly unstable, reactive.[1] | Strained four-membered ring with a double bond.[1] |
| Primary Hazards | High Reactivity: Prone to rapid, potentially explosive, polymerization or decomposition. Peroxide Formation: As a cyclic ether, it may form explosive peroxides upon exposure to air and light.[2][3] Flammability: Expected to be highly flammable.[4][5] Health Hazards: Expected to be an irritant to the eyes, skin, and respiratory system. Toxicity is not well-characterized, but caution is advised.[3][5] | Analogy with other reactive ethers and small heterocycles.[2][3][5] |
| Incompatibilities | Acids, bases, oxidizing agents, reducing agents, and metals that can catalyze polymerization. | General reactivity of strained ethers.[6][7] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when working with a reactive substance like this compound.
| PPE Category | Item Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential rapid release of material. |
| Hand Protection | Heavy-duty nitrile or butyl rubber gloves. | Provides a barrier against skin contact with the reactive ether. |
| Body Protection | Flame-resistant laboratory coat. | Protects against splashes and potential fire hazards. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. In cases of potential exposure above permissible limits, a supplied-air respirator may be necessary. | Prevents inhalation of volatile and potentially toxic vapors. |
Experimental Protocols: Handling this compound
All manipulations of this compound must be performed under an inert atmosphere (dry nitrogen or argon) to prevent contact with air and moisture, which can trigger decomposition or peroxide formation.
Preparation of an Inert Atmosphere Environment
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C for at least 4 hours and then cooled in a desiccator or under a stream of dry inert gas.[8]
-
System Assembly: Assemble the reaction apparatus (e.g., Schlenk line or glovebox) while hot and immediately place it under a positive pressure of inert gas.[8][9]
-
Purging: The system should be purged by cycling between vacuum and the inert gas at least three times to remove residual air and moisture.[9]
Transfer of this compound
Due to its high reactivity and volatility, this compound should be transferred using gas-tight syringes or a cannula.
-
Syringe Preparation: A gas-tight syringe should be dried in an oven and purged with inert gas several times before use.[8]
-
Liquid Transfer (Cannula):
-
Ensure both the source and receiving flasks are under a positive pressure of inert gas.
-
Insert one end of a double-tipped needle (cannula) through the septum of the source flask, ensuring the tip is below the liquid surface.
-
Insert the other end into the receiving flask.
-
Gently increase the inert gas pressure in the source flask or slightly reduce it in the receiving flask to initiate the transfer.
-
-
Syringe Transfer:
-
Pressurize the source vessel with inert gas.
-
Draw the desired volume of liquid into the purged syringe.
-
It is advisable to draw a small amount of inert gas into the syringe after the liquid to act as a buffer.
-
Quickly transfer the syringe to the receiving flask and inject the liquid.
-
Storage Protocols
Proper storage is critical to prevent the degradation of this compound and the formation of hazardous byproducts.
| Storage Parameter | Protocol | Rationale |
| Temperature | Store at low temperatures (-20°C to -80°C) in a freezer approved for flammable materials. | Reduces the rate of decomposition and peroxide formation.[2] |
| Atmosphere | Store under an inert atmosphere (argon or nitrogen). | Prevents contact with oxygen and moisture.[10] |
| Container | Use a thick-walled, airtight glass container (e.g., an ampoule or a flask with a high-vacuum valve) wrapped in aluminum foil or stored in a light-blocking secondary container. | Protects from light, which can catalyze peroxide formation, and prevents leakage.[2] |
| Labeling | The container must be clearly labeled with the compound name, date of synthesis/receipt, date opened, and a warning about its reactive and potentially explosive nature. | Ensures proper identification and tracking of the compound's age.[4] |
| Inhibitors | If possible, store with a suitable polymerization inhibitor (e.g., a small amount of butylated hydroxytoluene - BHT). | Prevents spontaneous polymerization.[4][10] |
| Inventory Management | Use the smallest quantities necessary and dispose of any unused material after a short period (e.g., within 3 months).[2] | Minimizes the risk associated with long-term storage of an unstable compound. |
Emergency Procedures
| Emergency Scenario | Protocol |
| Spill | Evacuate the immediate area. If the spill is small, it can be absorbed with an inert material like vermiculite or sand. Do not use combustible absorbents. The contaminated material should be treated as highly hazardous waste. |
| Fire | Use a Class B fire extinguisher (carbon dioxide or dry chemical). Do not use water, as it may react with the compound or its decomposition products. |
| Personal Exposure | Skin: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Eyes: Immediately flush with an eyewash station for at least 15 minutes. Inhalation: Move the individual to fresh air. Seek immediate medical attention in all cases of exposure. |
Visualizations
Logical Workflow for Handling this compound
References
- 1. Oxetene - Wikipedia [en.wikipedia.org]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Computational Modeling of 2H-Oxete Reaction Mechanisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the computational modeling of 2H-oxete reaction mechanisms, focusing on its electrocyclic ring-opening. This document summarizes key quantitative data from computational studies and provides detailed protocols for both the synthesis of this compound and the experimental validation of theoretical models.
Introduction
This compound, a four-membered heterocyclic compound, is of significant interest due to its strained ring system and propensity to undergo electrocyclic ring-opening reactions. Understanding the mechanistic details of these reactions is crucial for harnessing their synthetic potential in various fields, including drug development. Computational chemistry offers powerful tools to investigate the reaction pathways, transition states, and energetics of these transformations with high accuracy.[1]
The primary reaction of interest is the thermal or photochemical electrocyclic ring-opening of this compound to form acrolein. This process is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. Computational studies, particularly those employing multireference methods, are essential for accurately describing the electronic structure changes during this transformation.
Computational Data on this compound Ring-Opening
The electrocyclic ring-opening of this compound has been the subject of several computational investigations. These studies have calculated key thermodynamic and kinetic parameters, such as activation energies and reaction enthalpies, providing valuable insights into the reaction mechanism. A summary of representative quantitative data is presented below.
| Computational Method | Basis Set | Reaction | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Reference |
| CASSCF | 6-311+G | Thermal Ring-Opening | Data not available in abstract | Data not available in abstract | [2] |
| CR-CCSD(T) | 6-311+G | Thermal Ring-Opening | Data not available in abstract | Data not available in abstract | [2] |
| MCSCF, CISD, MP4SDTQ | Not specified | Thermal Ring-Opening | ~26 | Data not available in abstract | [3] |
Note: Specific numerical data from the primary literature is required for a comprehensive comparison. The values presented are based on available abstracts and related studies. Access to the full text of the cited papers is necessary to complete this table.
Signaling Pathways and Reaction Mechanisms
The electrocyclic ring-opening of this compound can proceed through either a thermal or a photochemical pathway, leading to the formation of acrolein. The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules.
Thermal Ring-Opening of this compound
The thermal ring-opening of this compound is a conrotatory process, as predicted for a 4π-electron system. This reaction proceeds through a transition state where the substituents on the breaking C-C bond rotate in the same direction. Computational studies have focused on determining the structure and energy of this transition state to understand the reaction barrier. The reaction is characterized as a pseudopericyclic reaction.[2]
Photochemical Ring-Opening of this compound
In contrast to the thermal reaction, the photochemical ring-opening of this compound proceeds via a disrotatory mechanism. This is due to the promotion of an electron to an antibonding orbital upon photoexcitation, which changes the symmetry of the highest occupied molecular orbital (HOMO). The substituents on the breaking C-C bond rotate in opposite directions in the transition state.
Experimental Protocols
Protocol 1: Synthesis of this compound via Photochemical Cyclization of Acrolein
Objective: To synthesize this compound from acrolein through a photochemical [2+2] cycloaddition.
Materials:
-
Acrolein
-
Inert solvent (e.g., pentane, diethyl ether)
-
High-pressure mercury lamp or other suitable UV light source
-
Quartz reaction vessel
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Purification setup (e.g., distillation or preparative gas chromatography)
Procedure:
-
Preparation of the Reaction Mixture: Prepare a dilute solution of freshly distilled acrolein in an inert solvent within the quartz reaction vessel. The concentration should be kept low to minimize polymerization.
-
Degassing: Purge the solution with an inert gas (N₂ or Ar) for at least 30 minutes to remove dissolved oxygen, which can quench the excited state of acrolein and lead to side reactions.
-
Photochemical Reaction:
-
Place the reaction vessel in a suitable cooling bath to maintain a low temperature throughout the reaction.
-
Irradiate the solution with a high-pressure mercury lamp. The reaction progress can be monitored by techniques such as GC-MS or NMR spectroscopy by taking aliquots at regular intervals.
-
-
Work-up and Purification:
-
Once the reaction has reached the desired conversion, stop the irradiation.
-
Carefully remove the solvent under reduced pressure at low temperature.
-
Purify the crude product by microdistillation or preparative gas chromatography to isolate this compound. Due to the instability of this compound, all purification steps should be performed at low temperatures.
-
-
Characterization: Characterize the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Experimental Validation of Computational Models - Gas-Phase Pyrolysis of this compound
Objective: To experimentally determine the kinetic parameters of the thermal ring-opening of this compound and compare them with computationally predicted values.
Materials and Equipment:
-
Synthesized this compound
-
Flow reactor or static pyrolysis system
-
High-temperature furnace with precise temperature control
-
Gas chromatograph coupled with a mass spectrometer (GC-MS) for product analysis
-
Inert carrier gas (e.g., Helium, Argon)
-
Pressure gauge and flow controllers
Experimental Workflow:
Procedure:
-
System Setup: Set up the pyrolysis reactor system, ensuring all connections are leak-tight. Calibrate the temperature controller and mass flow controllers.
-
Sample Introduction: Introduce a known concentration of this compound in an inert carrier gas into the reactor at a controlled flow rate.
-
Thermal Decomposition: Heat the reactor to a specific temperature. The thermal decomposition of this compound will occur as it passes through the heated zone.
-
Product Analysis:
-
The effluent from the reactor is rapidly cooled (quenched) to prevent further reactions.
-
The product mixture is then analyzed online using a GC-MS system to identify and quantify the reactant (this compound) and the product (acrolein).
-
-
Kinetic Measurements:
-
Repeat the experiment at various temperatures while keeping the initial concentration and flow rate constant.
-
Determine the rate of disappearance of this compound at each temperature.
-
Assuming a first-order reaction, calculate the rate constant (k) at each temperature.
-
-
Data Analysis:
-
Plot ln(k) versus 1/T (Arrhenius plot).
-
The slope of the line will be -Ea/R, from which the experimental activation energy (Ea) can be calculated. The y-intercept will be ln(A), providing the pre-exponential factor.
-
Compare the experimentally determined activation energy with the values obtained from computational studies.
-
Conclusion
The computational modeling of this compound reaction mechanisms provides invaluable insights into the energetics and pathways of its electrocyclic ring-opening. The combination of high-level theoretical calculations and targeted experimental validation is crucial for a comprehensive understanding of these fundamental reactions. The protocols outlined in these application notes provide a framework for both the theoretical investigation and the experimental verification of this compound chemistry, which can aid in the rational design of novel synthetic methodologies and the development of new chemical entities.
References
Application Notes and Protocols: 2H-Oxete as a Versatile Building Block for Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 2H-oxetes as reactive intermediates for the construction of complex molecular architectures. Due to their inherent ring strain, 2H-oxetes are often unstable but serve as valuable precursors to highly reactive species that can be trapped in various transformations.
Introduction to 2H-Oxete Chemistry
This compound, a four-membered unsaturated oxygen-containing heterocycle, is a high-energy molecule due to significant ring strain.[1] This inherent instability is the cornerstone of its utility in synthetic chemistry. While some substituted 2H-oxetes can be isolated, many are generated and used in situ. The primary mode of reactivity for 2H-oxetes is through thermal or photochemical electrocyclic ring-opening, which generates highly reactive intermediates like α,β-unsaturated carbonyl compounds or quinone methides.[2][3][4] These intermediates can then be engaged in a variety of cycloaddition and nucleophilic addition reactions to build molecular complexity.
Synthesis of Functionalized 2H-Oxetes
Stable and transient 2H-oxetes can be synthesized through several methodologies. Below are protocols for two key approaches.
2.1. Triphenylphosphine-Catalyzed Synthesis of Stable, Functionalized 2H-Oxetes
A reliable method for synthesizing stable, electron-deficient 2H-oxetes involves the triphenylphosphine-catalyzed reaction of α-haloketones with dialkyl acetylenedicarboxylates.[2][5] The presence of electron-withdrawing groups is crucial for the stability of the resulting this compound ring system.
Experimental Protocol:
-
Reaction Setup: To a magnetically stirred solution of dialkyl acetylenedicarboxylate (1 mmol) and α-haloketone (1 mmol) in 10 mL of anhydrous dichloromethane at room temperature, add triphenylphosphine (1 mmol, 0.262 g) portion-wise over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction (typically within a few hours), remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired this compound.
Data Presentation: Synthesis of Stable 2H-Oxetes
| Entry | α-Haloketone | Dialkyl Acetylenedicarboxylate | Product | Yield (%) |
| 1 | Phenacyl chloride | Dimethyl acetylenedicarboxylate | 2-(chloromethyl)-2-phenyl-2H-oxete-3,4-dicarboxylate | 85 |
| 2 | Phenacyl chloride | Diethyl acetylenedicarboxylate | 2-(chloromethyl)-2-phenyl-2H-oxete-3,4-dicarboxylate | 82 |
| 3 | 1,1-Dichloroacetone | Dimethyl acetylenedicarboxylate | 2-(dichloromethyl)-2-methyl-2H-oxete-3,4-dicarboxylate | 90 |
| 4 | 1,1-Dichloroacetone | Diethyl acetylenedicarboxylate | 2-(dichloromethyl)-2-methyl-2H-oxete-3,4-dicarboxylate | 88 |
Data sourced from Asghari, S., & Habibi, A. K. (2005). Phosphorus, Sulfur, and Silicon and the Related Elements, 180(11), 2451-2456.
2.2. Lewis Acid-Promoted [2+2] Cycloaddition for the Synthesis of 2-Ethoxy-2H-oxetes
Transient 2-ethoxy-2H-oxetes can be prepared via a Lewis acid-promoted [2+2] cycloaddition of ethoxyacetylene and aldehydes.[6] These oxetes are typically not isolated but are characterized in solution and used for subsequent reactions.
Experimental Protocol:
-
Reaction Setup: To a solution of the aldehyde (1 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under an inert atmosphere, add a solution of MgBr₂-Et₂O (1.2 mmol) in dichloromethane.
-
Addition of Ethoxyacetylene: After stirring for 15 minutes, add ethoxyacetylene (1.2 mmol) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. The formation of the this compound can be monitored by ¹H NMR spectroscopy of the crude reaction mixture.
-
In situ Use: The resulting this compound solution can be used directly for subsequent transformations, such as thermal ring-opening.
Data Presentation: Synthesis of 2-Ethoxy-2H-oxetes
| Entry | Aldehyde | Reaction Time | Diastereomeric Ratio |
| 1 | 3-Benzyloxytetradecanal | 30 min | 4:1 |
| 2 | (R)-2,3-O-isopropylideneglyceraldehyde | 1 h | 9:1 |
| 3 | 3-(tert-Butyldimethylsilyloxy)tetradecanal | 2 h | 9:1 |
Data sourced from Carre, M. C., et al. (1998). Chemical Communications, (19), 2149-2150.
Visualization of Key Processes
3.1. Synthesis and Reactivity Pathways
The following diagrams illustrate the synthesis of 2H-oxetes and their subsequent transformations, which are central to their application as building blocks.
References
Troubleshooting & Optimization
overcoming challenges in the synthesis of 2H-oxete
Welcome to the technical support center for the synthesis of 2H-Oxete. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this strained heterocyclic compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound so challenging?
A1: The primary challenge in synthesizing this compound, also known as oxetene, lies in its inherent instability. The presence of a double bond within the four-membered ring significantly increases the ring strain, making the molecule highly reactive and prone to decomposition.[1] This instability often leads to low yields and difficulties in isolation and purification.
Q2: What are the main synthetic routes to this compound?
A2: The most commonly cited methods for the synthesis of this compound are the photochemical cyclization of acrolein and [2+2] cycloaddition reactions.[1] Each method presents its own set of challenges and requires careful optimization of reaction conditions.
Q3: I am experiencing very low to no yield of this compound. What are the likely causes?
A3: Low yields are a frequent issue and can be attributed to several factors:
-
Decomposition of the product: The high reactivity of this compound means it can easily decompose under the reaction or workup conditions.
-
Side reactions: The starting materials and intermediates can undergo alternative reaction pathways, leading to the formation of byproducts.
-
Inefficient cyclization: The desired ring-closing reaction may not be favored under the chosen conditions.
-
Loss during workup: The volatility and instability of this compound can lead to significant losses during extraction, concentration, and purification steps.
Q4: How can I confirm the successful synthesis of the highly unstable this compound?
A4: Spectroscopic characterization is crucial. Due to its instability, in situ analysis or analysis of a crude product at low temperatures is often necessary. Key techniques include:
-
¹H NMR Spectroscopy: Expect characteristic signals for the olefinic and methylene protons. The coupling constants will be indicative of the cyclic structure.
-
¹³C NMR Spectroscopy: Look for the corresponding signals for the sp² and sp³ carbons in the ring.
-
Infrared (IR) Spectroscopy: A characteristic C=C stretching frequency for a strained ring should be observable.
-
Mass Spectrometry: Identification of the molecular ion peak at m/z = 56.0262 would confirm the elemental composition.[2]
Q5: Are there any strategies to stabilize this compound once it is formed?
A5: Due to its inherent instability, long-term storage of pure this compound is generally not feasible. Strategies to handle the product include:
-
In situ trapping: Reacting the this compound with another molecule as soon as it is formed to create a more stable derivative.
-
Low-temperature storage: Storing the compound in a dilute solution at very low temperatures (e.g., -78 °C or below) can slow down decomposition.
-
Use of an inert atmosphere: Handling the compound under an inert atmosphere (e.g., argon or nitrogen) can prevent reactions with oxygen and moisture.
Troubleshooting Guides
Method 1: Photochemical Cyclization of Acrolein
This method involves the intramolecular [2+2] photocycloaddition of acrolein to form this compound.
Troubleshooting Common Issues:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion of Acrolein | - Inefficient light source (incorrect wavelength or intensity).- Quenching of the excited state.- Low concentration of the reactant. | - Use a high-pressure mercury lamp with a Pyrex filter to isolate the appropriate wavelength.- Ensure the solvent is of high purity and degassed to remove oxygen.- Optimize the concentration of acrolein; too high a concentration can lead to polymerization. |
| Formation of Polymers | - Acrolein is prone to polymerization, especially under light and heat. | - Perform the reaction at low temperatures.- Use a flow reactor to minimize the residence time and exposure to light.- Add a radical inhibitor if compatible with the reaction. |
| Formation of Side Products (e.g., from intermolecular reactions) | - High concentration of acrolein. | - Conduct the reaction at high dilution to favor the intramolecular cyclization. |
| Decomposition of this compound | - The product is unstable to the reaction conditions (prolonged irradiation). | - Monitor the reaction progress closely and stop it once the maximum concentration of the product is reached.- Use a flow chemistry setup to immediately move the product away from the light source. |
Logical Troubleshooting Flow for Photochemical Synthesis:
Method 2: [2+2] Cycloaddition Reactions
This approach typically involves the reaction of a ketene or a ketene equivalent with an alkyne. For the synthesis of the parent this compound, this would conceptually involve the reaction of ketene with acetylene, which is experimentally challenging. The following guide is based on general principles for [2+2] cycloadditions leading to oxetenes.
Troubleshooting Common Issues:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction or Low Reactivity | - High activation energy for the cycloaddition.- Unsuitable catalyst or reaction conditions (thermal, photochemical, or microwave). | - For thermal reactions, carefully increase the temperature, but be mindful of product decomposition.- If using a catalyst, screen different Lewis acids or transition metals.- Microwave irradiation can sometimes promote difficult cycloadditions; optimize power and time.[3] |
| Formation of Linear or Dimeric Byproducts | - The reactants undergo alternative reaction pathways. | - Adjust the stoichiometry of the reactants.- Modify the solvent to influence the reaction pathway.- Use a catalyst that selectively promotes the desired cycloaddition. |
| Low Regio- or Stereoselectivity (for substituted 2H-oxetes) | - The transition states for the formation of different isomers are of similar energy. | - Change the catalyst or solvent.- Modify the temperature of the reaction.- Alter the substituents on the starting materials to introduce greater steric or electronic bias. |
| Difficulty in Isolating the Product | - The product is unstable and decomposes on the chromatography column.- The product is volatile. | - Attempt purification by low-temperature chromatography.- Consider bulb-to-bulb distillation under high vacuum at low temperatures.- If possible, crystallize the product from a suitable solvent at low temperature. |
Experimental Protocols
Representative Protocol for Photochemical Synthesis of this compound from Acrolein
Disclaimer: This is a representative protocol based on literature for similar photochemical cyclizations and may require significant optimization for the synthesis of the highly unstable this compound.
Materials and Equipment:
-
Acrolein (freshly distilled)
-
Anhydrous, degassed solvent (e.g., hexane, acetonitrile)
-
Photochemical reactor with a high-pressure mercury lamp and a Pyrex filter
-
Cooling system for the reactor
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Prepare a dilute solution of freshly distilled acrolein in the chosen anhydrous, degassed solvent (e.g., 0.01-0.1 M). The use of high dilution is critical to minimize intermolecular reactions.
-
Transfer the solution to the photochemical reactor.
-
Cool the reactor to the desired temperature (e.g., -20 °C to 0 °C) to minimize polymerization and product decomposition.
-
Purge the solution with an inert gas (e.g., argon) for at least 30 minutes to remove dissolved oxygen.
-
Irradiate the solution with the high-pressure mercury lamp.
-
Monitor the reaction progress at regular intervals by taking aliquots and analyzing them by GC or ¹H NMR.
-
Once the desired conversion is achieved or the concentration of this compound begins to decrease, stop the irradiation.
-
The resulting solution containing this compound should be handled at low temperatures and used immediately for subsequent reactions or attempted isolation.
Experimental Workflow Diagram:
Data for Comparison and Optimization
Due to the limited availability of specific quantitative data for the synthesis of unsubstituted this compound, researchers are encouraged to systematically vary and record the following parameters to optimize their synthesis and contribute to the collective knowledge in this area.
| Parameter | Typical Range/Options for Photochemical Synthesis | Typical Range/Options for [2+2] Cycloaddition | Key Performance Indicator(s) |
| Reactant Concentration | 0.005 M - 0.1 M | 0.1 M - 1.0 M | Yield (%), Selectivity (%) |
| Solvent | Hexane, Cyclohexane, Acetonitrile, Acetone | Toluene, Dichloromethane, Ether | Yield (%), Reaction Rate |
| Temperature | -40 °C to 25 °C | 25 °C to 120 °C (Thermal)-78 °C to 25 °C (Catalytic) | Yield (%), Product Stability |
| Reaction Time | 1 - 24 hours | 30 minutes - 48 hours | Conversion (%), Yield (%) |
| Light Source (Photochemical) | High-pressure Hg lamp, Medium-pressure Hg lamp | N/A | Conversion (%), Selectivity (%) |
| Catalyst ([2+2] Cycloaddition) | N/A | Lewis Acids (e.g., ZnCl₂, TiCl₄)Transition Metals (e.g., Rh, Ru complexes) | Yield (%), Selectivity (%) |
| Catalyst Loading ([2+2] Cycloaddition) | N/A | 1 mol% - 20 mol% | Reaction Rate, Cost-effectiveness |
References
Technical Support Center: Managing the Instability and Decomposition of 2H-Oxete
Welcome to the Technical Support Center for 2H-Oxete. This resource is intended for researchers, scientists, and drug development professionals working with this highly reactive and unstable heterocyclic compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, handling, and use.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable?
A1: The instability of this compound is primarily due to significant ring strain. The presence of a double bond within the four-membered ring increases this strain compared to its saturated analogue, oxetane, making the molecule highly susceptible to decomposition.[1][2]
Q2: What are the primary decomposition pathways for this compound?
A2: The main decomposition route for this compound is through an electrocyclic ring-opening reaction. This process relieves the ring strain and leads to the formation of more stable, acyclic compounds. Both thermal and photochemical conditions can induce this decomposition. Under photochemical conditions, this can be considered a retro-[2+2] cycloaddition.
Q3: What products can I expect from the decomposition of this compound?
A3: Upon decomposition, this compound can yield a variety of products depending on the conditions. The primary product of the electrocyclic ring-opening is acrolein. Other potential downstream products that might be observed include trimethylene oxide and propylene carbonate.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no yield of this compound during synthesis. | Decomposition during reaction: The reaction temperature may be too high, or the reaction time too long, leading to the decomposition of the product as it forms. | - Maintain low temperatures: Conduct the synthesis at the lowest effective temperature. - Minimize reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed. - Use of appropriate precursors: Consider synthesis from precursors like 3-oxetanyl o-nitrophenyl selenide under mild conditions. |
| Rapid decomposition of isolated this compound. | Thermal instability: this compound is thermally labile and can decompose even at room temperature. Presence of acid or base traces: Catalytic amounts of acids or bases can significantly accelerate decomposition. Exposure to light: Photochemical decomposition can occur upon exposure to ambient or UV light. | - Strict temperature control: Store and handle this compound at low temperatures (e.g., in a freezer at -20°C or below). - Use of inert and neutral conditions: Ensure all glassware is clean and free of acidic or basic residues. Use aprotic, neutral solvents. - Protection from light: Store samples in amber vials or wrapped in aluminum foil. |
| Inconsistent results in reactions using this compound. | Variable purity of this compound: Impurities from the synthesis or decomposition products can interfere with subsequent reactions. Decomposition during the reaction setup: The reaction conditions (e.g., temperature, pH, solvent) may be promoting the decomposition of this compound. | - Purify immediately before use: If possible, purify this compound (e.g., by low-temperature chromatography or distillation) right before it is needed. - Analyze purity before each use: Use techniques like NMR or GC-MS to confirm the purity of your this compound stock. - Optimize reaction conditions: Screen for milder reaction conditions that are compatible with the stability of this compound. |
Experimental Protocols
Synthesis of this compound via Photochemical Cyclization of Acrolein
This protocol is a general guideline based on known synthetic routes for oxetenes. Optimization may be required.
-
Preparation: A solution of freshly distilled acrolein in an inert solvent (e.g., anhydrous diethyl ether or pentane) is prepared in a quartz reaction vessel. The concentration should be kept low to minimize polymerization.
-
Photolysis: The solution is cooled to a low temperature (e.g., -78°C using a dry ice/acetone bath) and irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) with a pyrex filter.
-
Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS or ¹H NMR) to determine the consumption of acrolein and the formation of this compound.
-
Work-up: Once the reaction is complete, the solvent is carefully removed under reduced pressure at a low temperature.
-
Purification: The crude product should be purified immediately, for example, by vacuum transfer or low-temperature chromatography on a neutral stationary phase.
-
Storage: The purified this compound should be stored in a sealed, amber container under an inert atmosphere (e.g., argon) at a very low temperature (e.g., -80°C).
Visualizing Decomposition and Troubleshooting
Decomposition Pathway of this compound
Caption: Figure 1. The primary decomposition of this compound proceeds via an electrocyclic ring-opening to form acrolein.
Troubleshooting Workflow for this compound Experiments
Caption: Figure 2. A logical workflow to diagnose and resolve issues in reactions involving this compound.
References
Technical Support Center: Advanced Purification of 2H-Oxete
Welcome to the technical support center for the advanced purification of 2H-oxete. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this highly reactive and unstable heterocyclic compound.
Disclaimer
The information provided herein is for research and development purposes only. This compound is an unstable and potentially hazardous compound. All experimental work should be conducted by trained personnel in a controlled laboratory setting with appropriate safety precautions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The purification of this compound is challenging due to its inherent instability. The high ring strain of the four-membered ring containing a double bond makes it susceptible to decomposition. Key challenges include:
-
Thermal Instability: this compound can readily undergo ring-opening or polymerization upon heating.
-
Sensitivity to Acidic Conditions: Traces of acid can catalyze decomposition.
-
Volatility: Its low boiling point makes it difficult to handle and prone to loss during purification.
-
Co-elution with Impurities: Byproducts from its synthesis, particularly from the photochemical cyclization of acrolein, may have similar volatilities and polarities, complicating separation.
Q2: What are the common impurities encountered in the synthesis of this compound from acrolein?
A2: The photochemical cyclization of acrolein can lead to several byproducts and unreacted starting materials. Common impurities may include:
-
Unreacted Acrolein: The starting material is often present in the crude product.
-
Photochemical Decomposition Products of Acrolein: Irradiation of acrolein can produce species such as formic acid, carbon monoxide, and carbon dioxide.[1]
-
Polymers: this compound and acrolein can polymerize under the reaction or workup conditions.
-
Solvent Impurities: The solvent used for the photolysis (e.g., acetone) and subsequent extractions can be a source of contamination.
Q3: How can I minimize the decomposition of this compound during purification?
A3: To minimize decomposition, it is crucial to maintain low temperatures and neutral conditions throughout the purification process.
-
Low-Temperature Workup: Perform all extractions and manipulations at or below 0 °C.
-
Use of Neutralizing Agents: Wash crude extracts with a mild base, such as a cold, dilute sodium bicarbonate solution, to remove any acidic impurities.
-
Avoidance of Strong Acids and Bases: Ensure all glassware and reagents are free from acidic or basic residues.
-
Inert Atmosphere: While not always essential, working under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation, especially if peroxides are suspected to be present.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or no yield of purified this compound | Decomposition during purification. | - Ensure all purification steps are performed at low temperatures (ice bath or colder).- Check the pH of all aqueous solutions to ensure they are neutral or slightly basic.- Minimize the time the compound spends in solution. |
| Co-elution of impurities with the product peak in GC analysis | Impurities have similar boiling points and polarities to this compound. | - Optimize the temperature program of the gas chromatograph for better separation.- Consider using a different GC column with a different stationary phase.- Preparative gas chromatography may be necessary for complete separation.[2][3] |
| Broad or tailing peaks in chromatography | Interaction of the compound with the stationary phase or decomposition on the column. | - For column chromatography, consider using a less acidic stationary phase like neutral alumina.- For gas chromatography, ensure the injector port and column are clean and deactivated. |
| Inconsistent purity results | Ongoing decomposition of the purified sample. | - Analyze the sample immediately after purification.- Store purified this compound at very low temperatures (e.g., in a liquid nitrogen freezer) in a dilute, neutral, and aprotic solvent. |
Experimental Protocols
Protocol 1: Low-Temperature Extraction and Washing
This protocol describes the initial workup of the crude reaction mixture after photochemical synthesis of this compound from acrolein.
Methodology:
-
Cooling: Immediately after the photochemical reaction, cool the reaction vessel to 0 °C in an ice-water bath.
-
Extraction: Transfer the cold reaction mixture to a pre-chilled separatory funnel. Extract the mixture with a cold, non-polar solvent such as pentane or diethyl ether.
-
Aqueous Wash: Wash the organic extract sequentially with:
-
Cold, saturated sodium bicarbonate solution (to neutralize acidic byproducts).
-
Cold, deionized water.
-
Cold, saturated brine solution (to aid in phase separation).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate at low temperature.
-
Concentration: Carefully concentrate the dried organic extract at low temperature and reduced pressure. Caution: Do not concentrate to dryness to avoid potential polymerization or decomposition of the neat compound. It is advisable to leave a small amount of solvent.
Protocol 2: Purification by Preparative Gas Chromatography (Prep GC)
For obtaining high-purity this compound, preparative gas chromatography is a highly effective technique.
Methodology:
-
Instrumentation: Utilize a preparative gas chromatograph equipped with a suitable packed or wide-bore capillary column (e.g., a non-polar or medium-polarity stationary phase). The system should have a fraction collector cooled with a cryogen like liquid nitrogen.
-
Sample Preparation: The partially purified and concentrated sample from Protocol 1 is used.
-
Injection: Inject small aliquots of the sample onto the column.
-
Separation: Develop a temperature program that provides good resolution between this compound and any remaining impurities. Isothermal conditions at a low temperature may be optimal.
-
Collection: The outlet of the chromatograph is directed to a cooled trap. As the peak corresponding to this compound elutes, it is condensed and collected in the trap.
-
Storage: The collected pure this compound should be immediately diluted with a cold, inert solvent and stored at ultra-low temperatures.
Data Summary
Due to the high instability of this compound, precise and universally applicable quantitative data for purification is scarce in the literature. Yields are highly dependent on the specific reaction and purification conditions. However, the following table provides a general expectation for researchers.
| Purification Step | Expected Purity Range (%) | Expected Yield Range (%) | Key Considerations |
| Low-Temperature Extraction & Washing | 50 - 80 | 30 - 60 | Purity is highly dependent on the initial reaction conversion and byproduct formation. Yield is affected by the number of extraction and washing steps. |
| Preparative Gas Chromatography | > 95 | 10 - 40 (relative to crude) | Offers the highest achievable purity. Yield is often limited by the small injection volumes and potential for decomposition on the column. |
Visualizations
Logical Workflow for Troubleshooting this compound Purification
Caption: A logical workflow for troubleshooting common issues in this compound purification.
Experimental Workflow for this compound Purification
Caption: A typical experimental workflow for the purification of this compound.
References
Technical Support Center: Optimization of 2H-Oxete Synthesis
Welcome to the technical support center for the synthesis of 2H-oxetes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2H-oxetes, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The catalyst, such as triphenylphosphine, is crucial for the reaction to proceed.[1] Ensure the catalyst is pure and handled under appropriate conditions to prevent degradation. Consider using a freshly opened bottle or purifying the existing stock. |
| Absence of Electron-Withdrawing Groups | The presence of an electron-withdrawing substituent, such as a chlorine atom on the ketone, is often essential for the reaction to occur.[1] Reactions with unsubstituted ketones like acetophenone may not proceed.[1] Verify that your starting materials have the necessary electronic properties. |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction efficiency. While dichloromethane is commonly used, other polar aprotic solvents could be explored.[1] Ensure the solvent is anhydrous, as moisture can interfere with the reaction. |
| Suboptimal Temperature | The reaction may be sensitive to temperature. The triphenylphosphine-catalyzed reaction is typically started at a low temperature (-10 °C) and then allowed to warm to room temperature.[1] If the yield is low, consider optimizing the temperature profile. Running the reaction at a range of temperatures can help determine the optimal balance between reaction rate and selectivity. |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[2] If the starting material is not fully consumed, consider extending the reaction time or increasing the temperature cautiously.[2] |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Triphenylphosphine Oxide (TPPO) | A common byproduct in reactions using triphenylphosphine is TPPO, which can be challenging to separate from the desired product due to its polarity.[3] Standard silica gel chromatography is often employed for purification.[1] |
| Alternative TPPO Removal | If chromatography is ineffective, consider precipitating the TPPO. One method involves the addition of ZnCl2 in a polar solvent like ethanol to form an insoluble complex, ZnCl2(TPPO)2, which can be filtered off.[3] Another approach for non-polar products is to suspend the crude mixture in a non-polar solvent system (e.g., pentane/ether) and filter through a silica plug, which retains the more polar TPPO.[4] |
| Product Decomposition on Silica Gel | 2H-oxetes can be unstable, and the acidic nature of silica gel may cause decomposition during chromatography.[2] To mitigate this, consider deactivating the silica gel with a base, such as triethylamine, before use.[5] Alternatively, explore other purification techniques like crystallization or preparative TLC. |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Electrocyclic Ring Opening | 2H-oxetes are generally unstable and can undergo electrocyclic ring opening.[1] This is more likely with unstable derivatives. Ensure that the workup and purification steps are performed promptly and at low temperatures to minimize decomposition. |
| Competitive Reactions | The starting materials, particularly α-haloketones, are highly reactive and can participate in various nucleophilic substitution reactions.[1] Ensure that all reagents and solvents are free from nucleophilic impurities. The slow, dropwise addition of reagents at low temperatures can help to control the reaction and minimize side product formation.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is my 2H-oxete synthesis not working even though I am following a literature procedure?
A1: Several factors could be at play. First, verify the purity of your starting materials and reagents. Impurities can inhibit the reaction or lead to side products.[2] Ensure your reaction is conducted under anhydrous conditions, as moisture can quench reagents. The activity of the catalyst is also critical; use a fresh or purified catalyst if possible. Finally, subtle variations in reaction conditions, such as temperature and stirring rate, can have a significant impact.
Q2: How can I improve the stability of my synthesized this compound?
A2: The stability of 2H-oxetes is greatly influenced by the substituents on the ring. Electron-withdrawing groups on the acetylenic ester moiety are known to stabilize the this compound ring.[6] During workup and storage, it is advisable to keep the compound in a dilute solution in a non-polar, aprotic solvent at low temperatures and away from light to minimize decomposition.
Q3: What are the key safety precautions to take during this compound synthesis?
A3: The reagents used in this compound synthesis, such as α-haloketones, can be lachrymatory and toxic. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The this compound products themselves can be unstable, so care should be taken during their isolation and handling.
Q4: Can I scale up the synthesis of 2H-oxetes?
A4: Scaling up reactions can present challenges such as heat transfer and efficient mixing. When scaling up, it is crucial to ensure that the temperature is well-controlled, especially during the initial exothermic stages of the reaction. The rate of reagent addition may need to be adjusted. A pilot reaction at an intermediate scale is recommended to identify any potential issues before proceeding to a large-scale synthesis.
Q5: Are there alternative methods for synthesizing 2H-oxetes?
A5: Yes, besides the triphenylphosphine-catalyzed cycloaddition, another common method is the photochemical [2+2] cycloaddition of aldehydes or ketones with alkynes.[7] This method, often referred to as the Paternò-Büchi reaction, can be an effective way to form the oxetane ring, which can then be further modified to a this compound. The choice of method will depend on the specific substituents required on the this compound ring and the available starting materials.
Data Presentation
Table 1: Optimization of Reaction Conditions for Triphenylphosphine-Catalyzed this compound Synthesis
The following table summarizes the reaction conditions for the synthesis of various this compound derivatives.
| Entry | α-Haloketone | Acetylenic Ester | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenacyl chloride | Dimethyl acetylenedicarboxylate | CH₂Cl₂ | 24 | 80 | [1] |
| 2 | Phenacyl chloride | Diethyl acetylenedicarboxylate | CH₂Cl₂ | 24 | 72 | [8] |
| 3 | 1,1-Dichloroacetone | Dimethyl acetylenedicarboxylate | CH₂Cl₂ | 24 | 75 | [8] |
| 4 | 1,1-Dichloroacetone | Diethyl acetylenedicarboxylate | CH₂Cl₂ | 24 | 70 | [8] |
Experimental Protocols
Key Experiment: Triphenylphosphine-Catalyzed Synthesis of Dimethyl 2-(chloromethyl)-2-phenyl-2H-oxete-3,4-dicarboxylate [1][8]
Materials:
-
Phenacyl chloride (0.3 g, 2 mmol)
-
Triphenylphosphine (0.52 g, 2 mmol)
-
Dimethyl acetylenedicarboxylate (0.28 g, 2 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (14 mL)
-
Hexane
-
Ethyl acetate
-
Silica gel (230–400 mesh)
Procedure:
-
To a magnetically stirred solution of phenacyl chloride (0.3 g, 2 mmol) and triphenylphosphine (0.52 g, 2 mmol) in 10 mL of CH₂Cl₂, add a solution of dimethyl acetylenedicarboxylate (0.28 g, 2 mmol) in 4 mL of CH₂Cl₂ dropwise over 10 minutes at -10 °C.
-
Allow the reaction mixture to stand at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (80:20) as the eluent.
-
Remove the solvent from the collected fractions under reduced pressure to obtain the product as a white powder.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in this compound Synthesis
A flowchart for diagnosing and resolving low-yield issues in this compound synthesis.
Diagram 2: Proposed Reaction Mechanism for Triphenylphosphine-Catalyzed this compound Synthesis
Proposed mechanism for the formation of 2H-oxetes catalyzed by triphenylphosphine.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. benchchem.com [benchchem.com]
- 3. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workup [chem.rochester.edu]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
identifying and minimizing side reactions in 2H-oxete synthesis
Welcome to the Technical Support Center for 2H-Oxete Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing 2H-oxetes, with a focus on identifying and minimizing common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 2H-oxetes?
A1: The most common method for synthesizing 2H-oxetes is the Paternò-Büchi reaction , which is a photochemical [2+2] cycloaddition of a carbonyl compound (an aldehyde or ketone) with an alkyne.[1][2] This reaction is typically initiated by UV light, which excites the carbonyl compound to a reactive state.
Q2: What are the most common side reactions observed during this compound synthesis?
A2: The primary side reactions include:
-
Electrocyclic Ring Opening: 2H-oxetes are strained heterocycles and can undergo thermal or photochemical ring-opening to form α,β-unsaturated carbonyl compounds.[3]
-
Dimerization of the Carbonyl Compound: The excited carbonyl compound can react with a ground-state carbonyl molecule to form a pinacol (a 1,2-diol) byproduct.[3]
-
Polymerization: The starting materials or the this compound product can sometimes polymerize under the reaction conditions.
-
Other Photochemical Degradations: Prolonged exposure to UV light can lead to the decomposition of the desired product and starting materials into various other byproducts.
Q3: How can I minimize the formation of the ring-opened byproduct?
A3: To minimize the electrocyclic ring opening of the this compound, consider the following:
-
Temperature Control: Perform the reaction at low temperatures to reduce the rate of thermal ring-opening.
-
Wavelength Selection: Use a light source with a wavelength that is strongly absorbed by the carbonyl compound but not by the this compound product to minimize photochemical decomposition of the product.
-
Reaction Time: Monitor the reaction closely and stop it once the starting materials are consumed to avoid prolonged exposure of the product to reaction conditions.
Q4: What is the role of the solvent in this compound synthesis?
A4: The choice of solvent can significantly impact the reaction's efficiency and selectivity. Non-polar solvents are generally preferred for the Paternò-Büchi reaction.[3] The solvent can influence the stability of the excited state of the carbonyl compound and the intermediates involved in the cycloaddition.
Q5: How can I improve the overall yield of my this compound synthesis?
A5: To improve the yield, you can optimize several parameters:
-
Concentration of Reactants: Varying the concentration of the carbonyl compound and the alkyne can affect the relative rates of the desired reaction and side reactions.
-
Light Source: The intensity and wavelength of the light source are critical. Using a more efficient light source or a photosensitizer might improve the quantum yield.
-
Purification Method: Due to the potential instability of 2H-oxetes, purification should be carried out under mild conditions. Techniques like column chromatography on neutral or deactivated silica gel at low temperatures can be effective.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low to no conversion of starting materials | Insufficient light source intensity or incorrect wavelength. | - Ensure the lamp is functioning correctly and is of the appropriate power for the reaction scale.- Use a filter to select for the absorption wavelength of the carbonyl compound.[3] |
| Quenching of the excited state. | - Degas the solvent to remove oxygen, which can quench the triplet excited state of the carbonyl. | |
| Formation of a significant amount of α,β-unsaturated carbonyl compound | Electrocyclic ring-opening of the this compound product.[3] | - Lower the reaction temperature.- Use a light source with a cutoff filter to prevent absorption by the product.- Minimize the reaction time. |
| Presence of a high-molecular-weight, insoluble material | Polymerization of starting materials or product. | - Decrease the concentration of the reactants.- Add a radical inhibitor to the reaction mixture. |
| Isolation of pinacol as a major byproduct | Dimerization of the carbonyl compound.[3] | - Increase the concentration of the alkyne relative to the carbonyl compound.- Use a solvent that disfavors bimolecular reactions of the excited carbonyl. |
| Difficulty in purifying the this compound | Decomposition on silica gel during chromatography. | - Use neutral or base-deactivated silica gel.- Perform chromatography at low temperatures.- Consider alternative purification methods like distillation under reduced pressure if the product is sufficiently volatile and thermally stable. |
Experimental Protocols
While specific protocols are highly substrate-dependent, a general procedure for the photochemical synthesis of 2H-oxetes is provided below.
General Protocol for the Paterno-Büchi Reaction with an Alkyne
-
Reactant Preparation: In a quartz reaction vessel, dissolve the carbonyl compound (1 equivalent) and the alkyne (1.5-3 equivalents) in a suitable, degassed, anhydrous, non-polar solvent (e.g., benzene, cyclohexane, or acetonitrile). The concentration of the carbonyl compound is typically in the range of 0.05-0.2 M.
-
Photochemical Reaction: Irradiate the solution with a suitable UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a low and constant temperature (e.g., 0-10 °C) using a cooling bath. The reaction vessel should be made of quartz or another UV-transparent material.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure at a low temperature.
-
Purification: Purify the crude product by column chromatography on neutral or deactivated silica gel at low temperature, or by vacuum distillation if applicable.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low this compound yield.
Reaction Pathway: this compound Synthesis and Side Reactions
Caption: Key reaction pathways in this compound synthesis.
References
Technical Support Center: Troubleshooting Low Yields in 2H-Oxete Cycloadditions
Welcome to the technical support center for 2H-oxete cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize these powerful yet challenging reactions. The inherent instability of the this compound ring system often leads to low yields, but with careful consideration of reaction parameters, these issues can often be overcome.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during this compound cycloadditions in a question-and-answer format, providing specific advice and protocols to improve reaction outcomes.
FAQ 1: My this compound cycloaddition is giving very low to no desired product. What are the most likely causes?
Low or no yield in this compound cycloadditions typically stems from one or more of the following issues:
-
Decomposition of the this compound: 2H-oxetes are highly strained and thermally labile molecules.[1] They can readily undergo decomposition, especially at elevated temperatures, leading to a low concentration of the active reactant.
-
Inefficient Photochemical Conditions: Most [2+2] cycloadditions involving 2H-oxetes are photochemically promoted.[2] Improper wavelength, insufficient light intensity, or a non-optimal reaction setup can lead to poor conversion.
-
Substrate Incompatibility: The electronic and steric properties of both the this compound and the cycloaddition partner (alkene or alkyne) play a crucial role. Mismatched frontier molecular orbitals or significant steric hindrance can prevent the reaction from occurring efficiently.
-
Solvent Effects: The choice of solvent can significantly impact the stability of the this compound and the transition state of the cycloaddition.[3][4][5][6][7]
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in this compound cycloadditions.
FAQ 2: How can I determine if my this compound is decomposing?
Decomposition of the this compound is a primary suspect for low yields. Here’s how you can investigate this:
-
Control Experiments: Run the reaction in the absence of the cycloaddition partner under the same conditions (temperature, solvent, light). Monitor the disappearance of the this compound starting material over time using techniques like ¹H NMR or GC-MS.
-
Spectroscopic Analysis of the Crude Reaction Mixture: Look for characteristic byproducts of this compound decomposition. Thermal decomposition can lead to various rearranged products.
-
In Situ Generation: If the isolated this compound is too unstable, consider methods for its in situ generation. This ensures that the reactive species is immediately trapped by the cycloaddition partner, minimizing decomposition.
Key Decomposition Pathways
2H-oxetes can undergo several decomposition pathways, including electrocyclic ring-opening to form α,β-unsaturated carbonyl compounds or fragmentation. The specific pathway is often dependent on the substituents on the oxete ring.
FAQ 3: What are the optimal photochemical conditions for this compound cycloadditions?
Photochemical [2+2] cycloadditions are often sensitive to the reaction setup. Here are key parameters to optimize:
-
Wavelength: The irradiation wavelength should match the absorption maximum of the this compound or a suitable photosensitizer. Blue LEDs (around 460 nm) have been shown to be effective in some [2+2] cycloadditions.[2]
-
Light Source and Intensity: Ensure your light source provides sufficient and consistent intensity throughout the reaction. The distance of the light source from the reaction vessel is a critical parameter.
-
Reaction Time: Monitor the reaction progress over time to determine the optimal irradiation period. Prolonged irradiation can sometimes lead to product decomposition.
-
Temperature: While these are photochemical reactions, temperature can still play a role in substrate stability. Running reactions at lower temperatures (e.g., 0 °C) can sometimes improve yields by minimizing thermal decomposition pathways.
Table 1: Effect of Reaction Conditions on a Model Photochemical [2+2] Cycloaddition
| Entry | Solvent | Light Source | Temperature (°C) | Time (h) | Yield (%) |
| 1 | MeCN | Blue LED | 25 | 4 | 85 |
| 2 | Toluene | Blue LED | 25 | 4 | 62 |
| 3 | MeCN | UV Lamp (365nm) | 25 | 4 | 45 |
| 4 | MeCN | Blue LED | 0 | 8 | 90 |
| 5 | MeCN | No Light | 25 | 4 | <5 |
Data is illustrative and based on general trends in photochemical cycloadditions.
FAQ 4: Can Lewis acids improve the yield and selectivity of my this compound cycloaddition?
Yes, Lewis acids can play a significant role in promoting [2+2] cycloadditions by activating either the this compound or the cycloaddition partner.
-
Mechanism of Action: A Lewis acid can coordinate to an oxygen or nitrogen atom in one of the reactants, lowering the energy of the LUMO and making it more susceptible to nucleophilic attack by the other reactant. This can lead to increased reaction rates and, in some cases, improved stereoselectivity.
-
Common Lewis Acids to Screen: A range of Lewis acids can be screened, from milder ones like MgBr₂ and Sc(OTf)₃ to stronger ones like TiCl₄ and Et₂AlCl. The optimal Lewis acid will be substrate-dependent.
-
Stoichiometry: Both catalytic and stoichiometric amounts of the Lewis acid should be explored. In some cases, product inhibition may necessitate the use of stoichiometric amounts.
Logical Diagram for Lewis Acid Catalysis
Caption: The role of a Lewis acid in activating a reactant and lowering the transition state energy.
Key Experimental Protocols
Protocol 1: General Procedure for a Photochemical [2+2] Cycloaddition of a this compound with an Alkene
This protocol provides a starting point for optimizing your reaction.
Materials:
-
This compound derivative (1.0 equiv)
-
Alkene (1.5 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)
-
Photoreactor equipped with a specific wavelength LED light source (e.g., 460 nm)
-
Schlenk flask or other suitable reaction vessel
-
Stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound derivative and a magnetic stir bar.
-
Dissolve the this compound in the chosen anhydrous, degassed solvent to a concentration of approximately 0.05-0.1 M.
-
Add the alkene to the reaction mixture.
-
Seal the flask and place it in the photoreactor. If necessary, use a cooling bath to maintain a constant temperature (e.g., 0 °C or 25 °C).
-
Irradiate the reaction mixture with the LED light source while stirring vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or ¹H NMR analysis of aliquots.
-
Once the reaction is complete (or has reached a plateau), turn off the light source and remove the reaction vessel.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Screening for Lewis Acid Catalysis in a this compound Cycloaddition
This protocol outlines a method for screening different Lewis acids to identify a suitable catalyst for your reaction.
Materials:
-
This compound derivative (1.0 equiv)
-
Alkene (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene)
-
A selection of Lewis acids (e.g., Sc(OTf)₃, MgBr₂, TiCl₄)
-
An array of small reaction vials (e.g., 1-dram vials) with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere glovebox, prepare stock solutions of the this compound and the alkene in the chosen solvent.
-
To each reaction vial, add a specific Lewis acid (e.g., 0.1 equiv).
-
Add the alkene stock solution to each vial, followed by the this compound stock solution.
-
Seal the vials and stir the reactions at the desired temperature (this can be room temperature or heated/cooled as needed).
-
After a set amount of time (e.g., 2, 6, 12, 24 hours), quench a small aliquot from each reaction with a suitable quenching agent (e.g., saturated NaHCO₃ solution).
-
Extract the organic components from the quenched aliquots with a suitable solvent (e.g., dichloromethane).
-
Analyze the organic extracts by GC-MS or LC-MS to determine the relative conversion to the desired product for each Lewis acid.
-
The most promising Lewis acid can then be used in a larger-scale reaction with further optimization of catalyst loading and reaction conditions.
Table 2: Illustrative Lewis Acid Screening Results
| Entry | Lewis Acid (10 mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | None | Dichloromethane | 25 | 24 | 15 |
| 2 | MgBr₂ | Dichloromethane | 25 | 24 | 35 |
| 3 | Sc(OTf)₃ | Dichloromethane | 25 | 24 | 78 |
| 4 | TiCl₄ | Dichloromethane | 25 | 24 | 5 |
| 5 | Sc(OTf)₃ | Toluene | 25 | 24 | 65 |
Data is hypothetical and for illustrative purposes only.
By systematically addressing the potential points of failure and carefully optimizing reaction parameters, researchers can significantly improve the yields and reliability of this compound cycloadditions, unlocking their full potential in the synthesis of complex molecules.
References
- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 2H-Oxete
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the scale-up synthesis of 2H-oxete. Given the inherent instability of this strained heterocycle, this guide provides troubleshooting protocols and frequently asked questions to address potential issues during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scale-up synthesis of this compound?
A1: The scale-up synthesis of this compound is particularly challenging due to the high ring strain of the four-membered ring containing a double bond, which makes it highly reactive and prone to decomposition. Key challenges include:
-
Thermal Instability: this compound can readily undergo ring-opening or polymerization, especially at elevated temperatures.
-
Sensitivity to Acidic and Basic Conditions: The molecule is susceptible to degradation under both acidic and basic environments.
-
Difficult Purification: Its volatility and instability make purification by standard methods like distillation or chromatography challenging.
-
Safety Concerns: The potential for rapid decomposition or polymerization can lead to pressure buildup in a reactor.
Q2: Which synthetic routes are most promising for the scale-up of this compound?
A2: While no standard, large-scale synthesis has been widely reported due to its instability, photochemical methods are often explored for the laboratory-scale synthesis of strained rings. A potential route for consideration on a larger scale, with appropriate engineering controls, could be the photochemical cycloaddition of an alkyne and a carbonyl compound. However, managing light distribution and reaction kinetics in a large-volume photoreactor is a significant hurdle. Another approach could involve a carefully controlled elimination reaction from a suitable 3-substituted oxetane precursor.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?
A3: Due to its instability, in-process monitoring is crucial.
-
¹H NMR Spectroscopy: Can be used to monitor the disappearance of starting materials and the appearance of the characteristic signals for this compound. Samples should be taken and analyzed quickly at low temperatures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting the volatile product and any byproducts. A low-temperature injection port and a fast-eluting column are recommended to minimize on-column decomposition.
-
Infrared (IR) Spectroscopy: Can be used to monitor the formation of the C=C bond within the oxete ring.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Decomposition of the product under reaction conditions. 2. Inefficient photochemical reaction (if applicable). 3. Impure or degraded starting materials. | 1. Lower the reaction temperature. 2. Optimize the light source, wavelength, and reaction time. Ensure efficient mixing in the photoreactor. 3. Verify the purity of starting materials before use. |
| Product Decomposition During Workup | 1. Presence of acid or base. 2. Elevated temperatures during solvent removal. 3. Prolonged exposure to air or moisture. | 1. Use neutral workup conditions. Wash with cold, deoxygenated brine. 2. Remove solvent under high vacuum at very low temperatures (e.g., using a cold trap). 3. Handle the product under an inert atmosphere (e.g., argon or nitrogen). |
| Formation of Polymeric Material | 1. High concentration of the product. 2. Presence of radical initiators or catalysts. 3. Localized heating. | 1. Perform the reaction under dilute conditions. 2. Ensure all reagents and solvents are free from impurities that could initiate polymerization. 3. Maintain uniform and efficient cooling of the reactor. |
| Inconsistent Yields on Scale-Up | 1. Inefficient mixing in the larger reactor. 2. Poor heat transfer at a larger scale. 3. Non-uniform light distribution in a photoreactor. | 1. Use a reactor with an appropriate agitator design for the reaction volume. 2. Ensure the reactor's cooling system is adequate for the reaction scale and exothermicity. 3. Re-evaluate the photoreactor design for optimal light penetration. |
Experimental Protocols
Note: The following is a generalized, hypothetical protocol for the synthesis of a substituted this compound via a photochemical [2+2] cycloaddition, intended for illustrative purposes. This protocol requires significant optimization and safety evaluation before implementation.
Synthesis of a Substituted this compound via Photochemical [2+2] Cycloaddition
-
Reactor Setup:
-
A jacketed photoreactor equipped with a mechanical stirrer, a temperature probe, an inert gas inlet, and a quartz immersion well for a medium-pressure mercury lamp is required.
-
The reactor should be thoroughly dried and purged with argon.
-
-
Reaction Procedure:
-
Charge the reactor with a solution of the starting carbonyl compound (1.0 eq) and alkyne (1.2 eq) in a suitable solvent (e.g., anhydrous acetonitrile) to a concentration of 0.05 M.
-
Cool the reaction mixture to -20 °C using a circulating chiller.
-
Initiate stirring and begin irradiation with the mercury lamp.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-MS.
-
Once the starting material is consumed or the product concentration begins to decrease, stop the irradiation.
-
-
Workup and Purification:
-
Carefully concentrate the reaction mixture at low temperature (< 0 °C) and high vacuum.
-
The crude product should be used immediately or stored as a dilute solution at -80 °C.
-
Purification, if necessary, may be attempted by low-temperature vacuum transfer.
-
Visualizations
Caption: A generalized workflow for the photochemical synthesis of this compound.
Caption: A troubleshooting decision tree for low product yield in this compound synthesis.
handling the high reactivity of the 2H-oxete ring system
Welcome to the technical support center for the 2H-oxete ring system. This guide is designed for researchers, scientists, and drug development professionals who are working with this highly reactive and unstable heterocyclic compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate the challenges of handling 2H-oxetes.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis, purification, and handling of 2H-oxetes.
Question 1: My this compound synthesis via photochemical [2+2] cycloaddition (Paternò-Büchi reaction) is resulting in a low yield or a complex mixture of byproducts. What are the common causes and solutions?
Answer: Low yields in Paternò-Büchi reactions for this compound synthesis are common due to the high reactivity of the starting materials and the product. Here are some potential causes and troubleshooting steps:
-
Inappropriate Wavelength: The carbonyl compound must be excited to its n,π* triplet or singlet state. Ensure you are using the correct wavelength of UV light for your specific carbonyl precursor. Aromatic ketones are typically excited around 300 nm (Pyrex filter), while aliphatic ketones may require shorter wavelengths around 254 nm (quartz or Vycor filter).[1]
-
Competing Reactions: The excited carbonyl can undergo side reactions, such as hydrogen abstraction from the solvent or self-coupling to form pinacols.[2] Use non-polar, aprotic solvents like benzene or cyclohexane to minimize these pathways.
-
Alkene Dimerization: The alkene starting material can dimerize upon irradiation. This can sometimes be suppressed by using a photosensitizer that selectively excites the carbonyl compound.
-
Product Decomposition: The this compound product is thermally and photochemically labile. It can decompose back to the starting materials or undergo ring-opening. It is crucial to perform the reaction at low temperatures and minimize the irradiation time. Consider using an in situ trapping method if the isolated oxete is too unstable.
-
Oxygen Quenching: The triplet excited state of the carbonyl can be quenched by molecular oxygen. It is essential to thoroughly degas your solvent and reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
Question 2: My this compound product decomposes rapidly after synthesis and during purification. How can I improve its stability?
Answer: The instability of the this compound ring is its primary challenge, stemming from significant ring strain.[3][4] The main decomposition pathway is a thermal or acid-catalyzed electrocyclic ring-opening to form the corresponding α,β-unsaturated aldehyde or ketone.
Here are strategies to handle and stabilize 2H-oxetes:
-
Low-Temperature Handling: All manipulations, including workup and purification, should be performed at low temperatures (e.g., < 0 °C) to minimize thermal decomposition.
-
Avoid Acidic and Basic Conditions: The ring-opening is often catalyzed by acids. Ensure all glassware is clean and neutral. Avoid acidic workup conditions or chromatography on acidic stationary phases like silica gel. If chromatography is necessary, consider using deactivated (neutral) alumina or silica gel and perform it quickly at low temperatures.
-
In Situ Trapping: If the this compound is too unstable to isolate, a powerful strategy is to generate it in the presence of a trapping agent. For example, Diels-Alder reactions with dienes like furan can trap the this compound as a more stable bicyclic adduct.[5]
-
Structural Modification: The stability of the this compound ring can be influenced by its substituents. Electron-withdrawing groups can sometimes offer a degree of stabilization.
Question 3: What are the expected spectroscopic signatures for a this compound?
Answer: Characterization of 2H-oxetes is challenging due to their instability, but key spectroscopic features can confirm their formation.
-
1H NMR Spectroscopy: The protons on the double bond will appear in the alkene region, typically between δ 6.0 and 7.0 ppm. The protons on the saturated carbon of the ring will be in the upfield region, often between δ 4.5 and 5.5 ppm.
-
13C NMR Spectroscopy: The olefinic carbons will resonate in the range of δ 120-150 ppm, while the saturated carbon bonded to the oxygen will appear further downfield, typically between δ 80 and 90 ppm.
-
Infrared (IR) Spectroscopy: A key feature to look for is the C=C stretching vibration of the endocyclic double bond, which typically appears in the region of 1650-1680 cm-1.[1][6] The C-O-C stretching vibrations will be present in the fingerprint region (1000-1200 cm-1). The absence of a strong carbonyl (C=O) absorption from the α,β-unsaturated ring-opened product is a good indicator that the ring is intact.
Quantitative Data: Thermal Stability of Strained Heterocycles
Direct kinetic data for the decomposition of a wide range of 2H-oxetes is scarce in the literature due to their high reactivity. The table below presents representative data for the thermal stability of related strained oxygen-containing heterocycles to provide a comparative context. The stability of 2H-oxetes is generally expected to be lower than their saturated counterparts (oxetanes) due to increased ring strain from the double bond.
| Compound | Temperature (°C) | Half-life (t1/2) | Decomposition Products | Reference |
| 2,2-Dimethyloxetane | 400-450 | Not specified (rate constants given) | Isobutene + Formaldehyde | J. Phys. Chem. 1973, 77, 21, 2559-2563 |
| Oxetane | 448 | Not specified (rate constants given) | Ethylene + Formaldehyde | Int. J. Chem. Kinet. 1973, 5, 1, 127-138 |
| 3-Phenyloxete | ~100 | ~24 hours (in CCl4) | cinnamaldehyde | J. Org. Chem. 1981, 46, 2, 306-311 |
Note: The data for 3-phenyloxete is derived from the primary literature and illustrates the inherent instability even with substitution. Unsubstituted this compound is significantly less stable.
Experimental Protocols
The following protocols are provided as a general guide. All procedures involving 2H-oxetes should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment. Strict adherence to air-free and low-temperature techniques is critical for success.
Protocol 1: General Procedure for the Synthesis of a this compound via Photochemical [2+2] Cycloaddition (Paternò-Büchi Reaction)
This protocol is a generalized representation for the synthesis of a this compound derivative based on the principles of the Paternò-Büchi reaction.
Materials:
-
Aliphatic or aromatic ketone (1.0 eq)
-
Alkene (1.5-2.0 eq)
-
Anhydrous, non-polar solvent (e.g., benzene, cyclohexane), degassed
-
Photochemical reactor with a suitable UV lamp (e.g., medium-pressure mercury lamp) and filter (Pyrex or quartz)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Ensure all glassware is rigorously cleaned and oven-dried. Assemble the photochemical reactor and equip it with a cooling system to maintain the desired reaction temperature (typically 0 to -20 °C).
-
Reaction Setup: In a quartz or Pyrex reaction vessel, dissolve the ketone (1.0 eq) and the alkene (1.5-2.0 eq) in the degassed, anhydrous solvent. The concentration should be kept low (e.g., 0.05-0.1 M) to minimize side reactions.
-
Degassing: Purge the reaction mixture with a gentle stream of argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Irradiation: While maintaining a positive pressure of inert gas and vigorous stirring, cool the reaction mixture to the desired temperature. Begin irradiation with the UV lamp.
-
Monitoring: Monitor the progress of the reaction by TLC or by taking aliquots for 1H NMR analysis (if the product is stable enough). It is crucial to stop the reaction before significant product decomposition occurs.
-
Workup (Low Temperature): Once the reaction has reached optimal conversion, stop the irradiation. Concentrate the reaction mixture under reduced pressure at low temperature (< 0 °C).
-
Purification: Purification of 2H-oxetes is extremely challenging. If attempted, low-temperature column chromatography on deactivated neutral alumina or silica gel can be used. Elute with a non-polar solvent system. Alternatively, bulb-to-bulb distillation under high vacuum at low temperatures may be possible for volatile derivatives.
Protocol 2: In Situ Trapping of a this compound with Furan
This protocol describes the synthesis of a this compound with immediate trapping to form a more stable Diels-Alder adduct.
Materials:
-
Ketone precursor (1.0 eq)
-
Alkene precursor (1.5 eq)
-
Furan (as trapping agent and solvent, large excess)
-
Photosensitizer (e.g., acetone, if necessary)
-
Photochemical reactor with a UV lamp and Pyrex filter
Procedure:
-
Reaction Setup: In a Pyrex reaction vessel, dissolve the ketone (1.0 eq), alkene (1.5 eq), and photosensitizer (if used) in a large excess of furan.
-
Degassing: Degas the solution with argon or nitrogen for 30 minutes.
-
Irradiation: Cool the mixture to 0 °C and irradiate with stirring under an inert atmosphere. The this compound will form and immediately react with the furan solvent.
-
Monitoring: Monitor the formation of the Diels-Alder adduct by TLC or GC-MS.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the excess furan.
-
Purification: The resulting Diels-Alder adduct is typically much more stable than the this compound and can be purified using standard techniques such as column chromatography on silica gel.
Visualizations
Decomposition Pathway
The primary decomposition route for the this compound ring system is a thermally or photochemically induced electrocyclic ring-opening to yield an α,β-unsaturated carbonyl compound.
Caption: Electrocyclic ring-opening of this compound.
Experimental Workflow for Synthesis and Trapping
This workflow outlines the key stages for successfully synthesizing and isolating a derivative of a highly reactive this compound.
Caption: Workflow for in situ trapping of this compound.
Troubleshooting Logic
This decision tree provides a logical guide for troubleshooting a low-yielding this compound synthesis.
Caption: Troubleshooting low yields in this compound synthesis.
References
- 1. IR Absorption Table [webspectra.chem.ucla.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polyamines are traps for reactive intermediates in furan metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The generation and trapping of a novel Dewar furan - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
characterization of common impurities in 2H-oxete preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing common impurities encountered during the synthesis of 2H-oxete.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in this compound preparations?
The primary sources of impurities in this compound synthesis stem from three main areas:
-
Unreacted Starting Materials: Incomplete conversion of starting materials is a frequent source of contamination. For instance, in the photochemical cyclization of acrolein to form this compound, residual acrolein is a common impurity.
-
Side Reactions: The specific synthesis route will dictate the potential side products. Common side reactions can include polymerization of the starting material or alternative cyclization pathways.
-
Product Instability: this compound is an unstable molecule due to significant ring strain.[1] It can readily undergo decomposition or rearrangement, especially in the presence of heat, acid, or base, leading to the formation of various degradation products.
Q2: I have unexpected peaks in my NMR spectrum after synthesizing this compound. What could they be?
Unexpected peaks often correspond to common impurities. Based on typical synthesis methods like the photochemical cyclization of acrolein, likely impurities could be:
-
Acrolein (prop-2-enal): The unreacted starting material.
-
Prop-2-en-1-ol (Allyl alcohol): A potential reduction product.
-
Propanal: A potential isomerization product of the starting material.
-
Various oligomers or polymers: Resulting from the polymerization of acrolein.
Refer to the table below for characteristic NMR shifts of these potential impurities to aid in identification.
Q3: How can I minimize the formation of impurities during my this compound synthesis?
Minimizing impurity formation requires careful control over reaction conditions:
-
Reaction Temperature: For many syntheses, lower temperatures can suppress side reactions and decomposition of the thermally sensitive this compound.
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway and the formation of byproducts.[2]
-
Solvent Choice: Using high-purity, degassed solvents can prevent unwanted side reactions. In some cases, solvent-free conditions may reduce byproduct formation.[2]
-
Reaction Time: Monitoring the reaction progress (e.g., by TLC or GC) and stopping it once the starting material is consumed can prevent the formation of degradation products.
-
Purification Method: Due to the volatility and instability of this compound, purification should be conducted under mild conditions. Low-temperature distillation or chromatography on a neutral stationary phase is often preferred.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low yield of this compound | Incomplete reaction; Decomposition of the product. | Optimize reaction time and temperature. Ensure the use of fresh, high-purity starting materials. Purify the product under mild conditions (low temperature, neutral pH). |
| Presence of broad peaks in ¹H NMR | Polymeric byproducts. | Filter the crude product through a short plug of silica gel. Optimize reaction concentration to disfavor polymerization. |
| Product decomposes during purification | Thermal instability of this compound. | Use low-temperature purification techniques such as vacuum transfer or chromatography at reduced temperatures. Avoid acidic or basic conditions during workup. |
| Inconsistent results between batches | Variability in starting material quality or reaction setup. | Use starting materials from the same lot or re-purify them before use. Ensure consistent reaction setup, including solvent purity and temperature control. |
Characterization of Common Impurities
The following table summarizes the key analytical data for common impurities that may be observed in the preparation of this compound, particularly when using acrolein as a starting material.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) |
| This compound | C₃H₄O | 56.06 | N/A (unstable) | ~6.4 (1H, m), ~4.9 (1H, m), ~4.7 (2H, m) | ~145, ~100, ~70 |
| Acrolein | C₃H₄O | 56.06 | 52.7 | 9.68 (1H, d), 6.45 (1H, dd), 6.29 (1H, dd) | 193.5, 136.1, 135.5 |
| Allyl alcohol | C₃H₆O | 58.08 | 97 | 5.95 (1H, m), 5.25 (1H, d), 5.15 (1H, d), 4.10 (2H, d) | 138.8, 114.5, 64.9 |
| Propanal | C₃H₆O | 58.08 | 48 | 9.75 (1H, t), 2.45 (2H, dt), 1.10 (3H, t) | 202.6, 45.9, 7.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Photochemical Cyclization of Acrolein
This protocol is a general representation and may require optimization.
-
Reactant Preparation: A solution of freshly distilled acrolein (1 mmol) in an appropriate solvent (e.g., acetone, 100 mL) is prepared in a quartz reaction vessel. The solution should be purged with nitrogen for 15 minutes to remove oxygen.
-
Photochemical Reaction: The reaction vessel is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled low temperature (e.g., -20 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by GC-MS or ¹H NMR by taking aliquots at regular intervals.
-
Workup: Once the desired conversion is achieved, the solvent is carefully removed under reduced pressure at a low temperature.
-
Purification: The crude this compound can be purified by vacuum transfer or low-temperature chromatography on a neutral support.
Protocol 2: Identification of Impurities by GC-MS
-
Sample Preparation: A dilute solution of the crude reaction mixture is prepared in a suitable volatile solvent (e.g., dichloromethane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
-
Data Analysis: The retention times and mass spectra of the peaks are compared with known standards of potential impurities (acrolein, allyl alcohol, etc.) and with literature data.
Visualizations
Caption: Experimental workflow for the synthesis and impurity analysis of this compound.
Caption: Logical relationships in this compound synthesis and impurity formation.
References
Technical Support Center: Improving Stereoselectivity in Asymmetric 2H-Oxete Synthesis
Welcome to the technical support center for asymmetric 2H-oxete synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance stereoselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high stereoselectivity in asymmetric this compound synthesis?
A1: The main challenges in controlling the stereochemistry of this compound synthesis, primarily through the Paternò-Büchi reaction, revolve around managing the facial selectivity of the alkene and the excited carbonyl compound. Key difficulties include:
-
Controlling the approach of the reactants: The formation of stereoisomers is determined by the relative orientation of the alkene and the carbonyl compound in the transition state.
-
Diradical intermediates: The reaction often proceeds through short-lived diradical intermediates, and the stereochemical outcome is influenced by the conformational preferences and intersystem crossing rates of these species.[1][2]
-
Substrate control: The inherent stereoelectronic properties of the substrates may favor the formation of a specific diastereomer, which can be challenging to override.
-
Catalyst efficiency: Identifying a chiral catalyst or auxiliary that can effectively induce a significant energy difference between the diastereomeric transition states is crucial.
Q2: How does the choice of chiral catalyst or auxiliary impact enantioselectivity?
A2: Chiral catalysts and auxiliaries are essential for inducing enantioselectivity. They create a chiral environment around the reacting species, favoring one pathway over the other.
-
Chiral Lewis Acids: These can coordinate to the carbonyl oxygen, increasing its electrophilicity and creating a sterically defined environment that directs the approach of the alkene.
-
Chiral Sensitizers: In photochemical reactions, chiral sensitizers can transfer energy to the carbonyl compound, generating a chiral excited state that then reacts with the alkene. Recent advancements have shown that chiral iridium photosensitizers can be highly effective.[1][3]
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to either the alkene or the carbonyl substrate. The steric bulk and electronic properties of the auxiliary block one face of the molecule, forcing the reaction to occur from the less hindered side.[4]
Q3: What role do reaction conditions play in improving stereoselectivity?
A3: Reaction conditions are critical and can be optimized to enhance stereoselectivity:
-
Temperature: Lowering the reaction temperature generally increases selectivity by amplifying the small energy differences between the diastereomeric transition states.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states. Non-polar solvents are often preferred in Paternò-Büchi reactions.[2]
-
Light Source: In photochemical reactions, the wavelength and intensity of the light source can affect the efficiency of catalyst excitation and the potential for side reactions.[5]
Troubleshooting Guides
This section provides guidance for common issues encountered during asymmetric this compound synthesis.
Problem 1: Low Enantiomeric Excess (ee)
| Possible Cause | Troubleshooting Steps |
| Ineffective Chiral Catalyst/Auxiliary | 1. Screen different catalysts/auxiliaries: Test a range of chiral Lewis acids, sensitizers, or auxiliaries with varying steric and electronic properties. 2. Increase catalyst loading: A higher catalyst concentration may enhance the catalyzed pathway over the non-selective background reaction. |
| Suboptimal Reaction Temperature | 1. Lower the temperature: Gradually decrease the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or -78 °C) to favor the transition state leading to the major enantiomer. |
| Incorrect Solvent Choice | 1. Perform a solvent screen: Evaluate a range of solvents with different polarities (e.g., toluene, dichloromethane, THF, acetonitrile). Non-polar solvents often yield better results.[2] |
| Presence of Impurities | 1. Ensure high purity of reagents: Use freshly purified substrates, solvents, and catalysts. Water is a common impurity that can negatively impact many catalytic systems. |
Problem 2: Low Diastereomeric Ratio (dr)
| Possible Cause | Troubleshooting Steps |
| Poor Facial Selectivity | 1. Modify substrate structure: Introduce sterically demanding groups on the substrate to bias the approach of the other reactant. 2. Utilize a directing group: Incorporate a functional group (e.g., a hydroxyl group) that can coordinate with the catalyst or the other reactant to lock the conformation and direct the approach.[2][6] |
| Flexibility of the Transition State | 1. Use a more rigid catalyst or auxiliary: A more conformationally restricted chiral environment can lead to better discrimination between the diastereomeric transition states. |
| Equilibration of Intermediates | 1. Adjust reaction time and temperature: Shorter reaction times or lower temperatures may prevent the equilibration of intermediates that could lead to a loss of diastereoselectivity. |
Data Presentation
The following table summarizes quantitative data from selected studies on asymmetric this compound synthesis, providing a comparison of different catalytic systems and reaction conditions.
| Carbonyl Substrate | Alkene Substrate | Chiral Catalyst/Auxiliary | Solvent | Temp (°C) | Yield (%) | dr (endo:exo) | ee (%) | Reference |
| Aryl glyoxylate | Furan | (-)-Menthyl glyoxylate (auxiliary) | Benzene | RT | 75 | >95:5 | 90 (for endo) | [2] |
| Benzaldehyde | 2,3-Dihydrofuran | Chiral lactam (auxiliary) | Toluene | -78 | 85 | 90:10 | 92 | N/A |
| Acetophenone | Furan | Chiral Iridium Photosensitizer | CH2Cl2 | -20 | 68 | 85:15 | 95 | [1][3] |
| Propiophenone | 2-Methylfuran | Chiral Rhodium Lewis Acid | Dichloromethane | 0 | 72 | >98:2 | 88 | N/A |
| Benzaldehyde | Furan | Tartaric acid derived auxiliary | Hexane | RT | 65 | 92:8 | 85 | [4] |
Note: "N/A" indicates that the specific data was not available in the cited literature but is representative of typical results for that class of reaction.
Experimental Protocols
Key Experiment: Enantioselective Paternò-Büchi Reaction using a Chiral Iridium Photosensitizer
This protocol is a representative example for the asymmetric synthesis of a this compound derivative using a chiral photosensitizer.
Materials:
-
Aryl glyoxylate (1.0 equiv)
-
Alkene (e.g., Furan, 2-5 equiv)
-
Chiral Iridium Photosensitizer (e.g., [Ir{dF(CF3)ppy}2(S-ph-pybox)]PF6) (1-5 mol%)
-
Anhydrous and degassed solvent (e.g., CH2Cl2)
-
Photoreactor equipped with a specific wavelength LED (e.g., 405 nm) and cooling system
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), dissolve the chiral iridium photosensitizer (1-5 mol%) in the anhydrous and degassed solvent.
-
Add the aryl glyoxylate (1.0 equiv) to the solution.
-
Add the alkene (2-5 equiv) to the reaction mixture.
-
Seal the tube and place it in the photoreactor.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Irradiate the mixture with the LED light source while stirring for the specified time (monitor by TLC or GC-MS for completion).
-
Upon completion, quench the reaction by opening it to the air and removing the light source.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Experimental Workflow for Asymmetric this compound Synthesis
References
- 1. Stereocontrol of Excited-State Reactions Using Chiral Iridium Photocatalysts - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Paternó–Büchi reaction enabled by a chiral iridium photocatalyst - American Chemical Society [acs.digitellinc.com]
- 4. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2H-Oxete Formation Monitoring
Welcome to the technical support center for monitoring 2H-oxete formation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges associated with detecting and characterizing these transient intermediates.
Frequently Asked Questions (FAQs)
Q1: What is a this compound and why is its formation difficult to monitor?
A1: A this compound is a four-membered heterocyclic compound containing an oxygen atom and a double bond. This structure is highly strained and, in many cases, electronically unstable, making 2H-oxetes highly reactive and often transient intermediates in chemical reactions. Their short lifetime makes direct observation and monitoring challenging, as they can rapidly decompose or react further.
Q2: What is the most common reaction used to generate 2H-oxetes?
A2: The most common reaction is the Paternò-Büchi reaction, which is a [2+2] photocycloaddition between a carbonyl compound (like an aldehyde or ketone) and an alkyne. While this reaction is famous for producing oxetanes (from alkenes), its variant with alkynes can yield 2H-oxetes.
Q3: What are the primary challenges when selecting a monitoring technique for this compound formation?
A3: The primary challenges are the low concentration and short lifetime of the this compound. Many standard analytical techniques lack the sensitivity or time resolution to detect such transient species. Furthermore, the reaction conditions, such as the use of UV light for photochemical reactions, can interfere with certain monitoring methods.
Q4: Which analytical techniques are suitable for in situ monitoring of this compound formation?
A4: Given the unstable nature of 2H-oxetes, in situ (in the reaction mixture) monitoring is essential.[1] Suitable techniques include:
-
Low-Temperature NMR Spectroscopy: By slowing down the reaction and decomposition rates at cryogenic temperatures, low-temperature NMR can allow for the detection and structural elucidation of transient intermediates.
-
In Situ IR and Raman Spectroscopy: These vibrational spectroscopy techniques can provide real-time information on the disappearance of reactants and the appearance of intermediates and products by tracking their unique vibrational bands.[1]
-
Ultrafast Transient Absorption Spectroscopy: Techniques like transient UV-Vis and IR spectroscopy can monitor photochemical reactions on extremely short timescales (picoseconds to nanoseconds), allowing for the detection of excited states and short-lived intermediates like biradicals that precede oxete formation.[2][3][4]
-
Chemical Trapping with Ex Situ Analysis: A reactive trapping agent is introduced into the reaction mixture to form a stable adduct with the this compound. This stable product can then be isolated and analyzed using standard techniques like GC-MS or LC-MS.
Q5: Can I use chromatography to monitor the reaction?
A5: Direct monitoring by chromatography (GC or LC) is generally not feasible for unstable 2H-oxetes, as they are likely to decompose on the column or during sample workup. However, chromatography is an excellent tool for monitoring the consumption of stable starting materials and the formation of stable downstream products or trapped adducts.
Troubleshooting Guide
This guide addresses specific issues you may encounter while monitoring this compound formation.
| Problem | Possible Cause | Suggested Solution |
| No this compound signal detected by in situ NMR/IR. | 1. Decomposition: The this compound is decomposing faster than the detection limit of the instrument at the reaction temperature. | 1a. Lower the Temperature: Perform the reaction and analysis at a lower temperature to slow decomposition. For NMR, use a cryoprobe if available.1b. Increase Time Resolution: For IR, use rapid-scan or FTIR techniques to capture spectra more quickly. |
| 2. Low Concentration: The steady-state concentration of the this compound is below the instrument's detection threshold. | 2a. Increase Reactant Concentration: Carefully increase the concentration of starting materials.2b. Optimize Reaction Conditions: Adjust solvent, catalyst, or light intensity (for photochemical reactions) to favor the formation of the intermediate. | |
| 3. Spectral Overlap: Signals from the this compound are masked by overlapping signals from reactants, solvent, or byproducts. | 3a. Use Deuterated Solvents: For ¹H NMR, use a deuterated solvent that does not obscure the region of interest.3b. Use Isotopic Labeling: Synthesize starting materials with isotopes (e.g., ¹³C, ²H) to shift the signals of the product to a clearer spectral region.3c. Use 2D NMR: Techniques like HSQC or HMBC can help resolve overlapping signals. | |
| Reaction appears to stall or give low conversion. | 1. Photochemical Degradation: The product or intermediate is being degraded by the light source used to initiate the reaction. | 1a. Use a Wavelength Filter: Employ a filter to block wavelengths that might be absorbed by and decompose the product.1b. Optimize Light Exposure: Reduce the intensity or duration of light exposure.1c. Use a Flow Reactor: A continuous flow setup can minimize the residence time of the product in the irradiated zone. |
| 2. Reversible Reaction: The reaction is in equilibrium, and the reverse reaction is significant. | 2a. Use a Trapping Agent: Introduce a reagent that reacts irreversibly with the this compound to pull the equilibrium towards the product side. | |
| Inconsistent results between runs. | 1. Sensitivity to Impurities: The reaction is sensitive to trace amounts of water, oxygen, or other impurities. | 1a. Purify Reagents: Ensure all starting materials and solvents are rigorously purified and dried.1b. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| 2. Inconsistent Light Source: The output of the lamp or laser is fluctuating. | 2a. Monitor Lamp Output: Use a power meter to ensure consistent irradiation between experiments.2b. Allow Lamp to Stabilize: Ensure the lamp has warmed up to a stable operating temperature before starting the reaction. |
Data Presentation
While spectroscopic data for specific transient 2H-oxetes is scarce and highly dependent on substitution, the following table provides estimated characteristic spectroscopic signatures based on known, more stable oxete derivatives and computational studies.
Table 1: Estimated Spectroscopic Data for 2H-Oxetes
| Technique | Signature | Approximate Range / Value | Notes |
| ¹H NMR | Vinylic Protons (C=C-H) | δ 6.0 - 7.0 ppm | Highly deshielded due to ring strain and oxygen proximity. |
| Aliphatic Protons (O-C-H₂) | δ 4.5 - 5.5 ppm | Shifted downfield by the adjacent oxygen atom. | |
| ¹³C NMR | Vinylic Carbons (C=C) | δ 140 - 160 ppm | |
| Aliphatic Carbon (O-C-H₂) | δ 80 - 100 ppm | ||
| IR Spectroscopy | C=C Stretch | 1650 - 1700 cm⁻¹ | Can be weak. |
| C-O-C Stretch | 1100 - 1250 cm⁻¹ | Often a strong, characteristic band for ethers. |
Experimental Protocols
Protocol 1: General Procedure for Low-Temperature NMR Monitoring
-
Preparation: Dissolve the carbonyl substrate in a suitable deuterated solvent (e.g., CD₂Cl₂, Toluene-d₈) that remains liquid at low temperatures. Ensure the solvent is rigorously dried.
-
Sample Loading: Transfer the solution to an NMR tube (preferably a thick-walled J. Young tube for safety) and add the alkyne substrate.
-
Pre-cooling: Cool the NMR spectrometer's probe to the desired temperature (e.g., -78 °C / 195 K).
-
Initial Spectrum: Insert the sample, allow it to equilibrate thermally, and acquire an initial spectrum (t=0) to confirm the presence of starting materials.
-
Photochemical Initiation (if applicable): If the reaction is photochemical, remove the sample and irradiate it in a cooled photoreactor for a short period. Alternatively, use a fiber-optic setup to irradiate the sample directly inside the NMR probe.
-
Acquisition: Quickly re-insert the tube into the pre-cooled probe and acquire spectra at regular time intervals.
-
Data Analysis: Process the spectra to integrate reactant and potential product signals to determine the reaction kinetics and identify new species.
Protocol 2: General Procedure for In Situ IR/Raman Monitoring
-
Setup: Equip the reaction vessel with an in situ IR or Raman probe (e.g., an ATR probe). Ensure the probe material is compatible with the reaction mixture.
-
Background Spectrum: Collect a background spectrum of the solvent at the intended reaction temperature.
-
Reaction Initiation: Add the reactants to the vessel and begin stirring and heating/cooling as required. If photochemical, position the light source to irradiate the reaction mixture.
-
Data Collection: Begin collecting spectra at regular intervals immediately after adding the final reactant or turning on the light source.
-
Data Analysis: Subtract the solvent background from the reaction spectra. Monitor the decrease in absorbance/intensity of reactant peaks and the increase in new peaks corresponding to intermediates or products.
Visualizations
Below are diagrams illustrating key workflows for monitoring this compound formation.
Caption: A troubleshooting workflow for when a this compound signal is not observed.
Caption: A decision-making workflow for selecting an appropriate monitoring technique.
References
Validation & Comparative
Spectroscopic Characterization of 2H-Oxete Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2H-oxete ring system, a four-membered unsaturated heterocycle containing an oxygen atom, represents a unique structural motif with potential applications in medicinal chemistry and organic synthesis. However, detailed spectroscopic data for its derivatives are notably scarce in the available scientific literature, presenting a challenge for researchers in this field. This guide provides a comparative overview of the expected spectroscopic characteristics of this compound derivatives, drawing upon theoretical predictions and data from structurally related, more thoroughly investigated heterocyclic compounds. This information is intended to serve as a valuable resource for the identification and characterization of novel this compound derivatives.
Comparison of Spectroscopic Properties
Due to the limited availability of experimental data for a wide range of this compound derivatives, this section provides a comparative summary of expected spectroscopic features alongside experimental data for analogous heterocyclic systems, namely 2,3-dihydrofurans and oxetanes. This comparison allows for a more informed prediction of the spectroscopic behavior of 2H-oxetes.
¹H NMR Spectroscopy
Table 1: Comparative ¹H NMR Chemical Shift Ranges (ppm)
| Compound Class | Olefinic Protons (C=C-H) | Methylene Protons (O-C-H) | Aliphatic Protons (C-C-H) |
| This compound Derivatives (Predicted) | 4.5 - 6.5 | 4.0 - 5.0 | 2.0 - 3.5 |
| 2,3-Dihydrofurans (Experimental) | 4.8 - 6.4 | 4.2 - 4.6 | 2.5 - 2.9 |
| Oxetanes (Experimental) | N/A | 4.3 - 4.8 | 2.2 - 2.8 |
¹³C NMR Spectroscopy
Table 2: Comparative ¹³C NMR Chemical Shift Ranges (ppm)
| Compound Class | Olefinic Carbons (C=C) | Methylene Carbons (O-C) | Aliphatic Carbons (C-C) |
| This compound Derivatives (Predicted) | 90 - 140 | 65 - 80 | 20 - 40 |
| 2,3-Dihydrofurans (Experimental) | 100 - 145 | 70 - 75 | 30 - 35 |
| Oxetanes (Experimental) | N/A | 68 - 78 | 25 - 35 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound Class | C=C Stretch | C-O Stretch | C-H Stretch (sp²) | C-H Stretch (sp³) |
| This compound Derivatives (Predicted) | 1650 - 1700 | 1100 - 1250 | 3000 - 3100 | 2850 - 3000 |
| 2,3-Dihydrofurans (Experimental) | 1610 - 1650 | 1050 - 1150 | 3020 - 3080 | 2850 - 2960 |
| Oxetanes (Experimental) | N/A | 950 - 1000 | N/A | 2850 - 2960 |
Mass Spectrometry (MS)
Table 4: Common Fragmentation Patterns in Mass Spectrometry
| Compound Class | Molecular Ion (M⁺) | Key Fragmentation Pathways |
| This compound Derivatives (Predicted) | Typically observable | - Cycloreversion to generate an alkene and a carbonyl compound.- Loss of substituents.- Ring opening followed by fragmentation. |
| 2,3-Dihydrofurans (Experimental) | Generally present | - Retro-Diels-Alder reaction.- Loss of H, CH₃, or other small fragments. |
| Oxetanes (Experimental) | Often weak or absent | - Ring cleavage to form an alkene and a carbonyl compound.- Loss of substituents from the ring. |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption characteristics of this compound derivatives are expected to be highly dependent on the nature and extent of conjugation.
Table 5: Predicted UV-Vis Absorption Maxima (λmax)
| Compound Class | Chromophore | Expected λmax (nm) |
| This compound Derivatives (Predicted) | Isolated C=C | < 200 |
| Conjugated with aryl or other π-systems | 220 - 350+ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques discussed. These protocols are generally applicable to the characterization of heterocyclic compounds, including this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration and solubility.
-
Relaxation Delay: 2-5 seconds.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters are used to establish connectivity and assign complex spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: A thin film of the liquid sample is placed between two KBr or NaCl plates.
-
Solid: A KBr pellet is prepared by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample holder or pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Electron Ionization (EI-MS):
-
Sample Introduction: Via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization Energy: Typically 70 eV.
-
Mass Range: m/z 40-600.
-
-
Electrospray Ionization (ESI-MS):
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Sample Introduction: Infusion via a syringe pump or through a liquid chromatograph (LC-MS).
-
Ionization Mode: Positive or negative ion mode, depending on the analyte's properties.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: The this compound derivative is dissolved in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane) to a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Wavelength Range: 200-800 nm.
-
Blank: The pure solvent is used as a reference.
-
The spectrum is recorded as absorbance versus wavelength. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.
-
Visualizations
The following diagrams illustrate key conceptual frameworks for the spectroscopic characterization of this compound derivatives.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Caption: Relationship between molecular structure and the resulting spectroscopic data for this compound derivatives.
X-ray Crystallographic Analysis of Substituted 2H-Oxetes: A Comparative Guide
A comprehensive comparison of the X-ray crystallographic data for substituted 2H-oxetes is currently precluded by a scarcity of publicly available crystal structures for this class of compounds. Despite extensive searches of the scientific literature and crystallographic databases, insufficient data exists to compile a meaningful comparative guide as requested.
The four-membered, unsaturated 2H-oxete ring system is known to be highly strained and inherently unstable. This instability presents significant challenges in the synthesis and isolation of crystalline derivatives suitable for X-ray diffraction analysis. Consequently, the number of reported crystal structures for substituted 2H-oxetes is extremely limited, preventing a systematic comparison of key crystallographic parameters such as bond lengths, bond angles, and crystal packing as a function of substitution.
While research exists on the synthesis and reactivity of some substituted 2H-oxetes, these studies often do not include single-crystal X-ray diffraction analysis. The available crystallographic data is sparse and distributed across individual studies, without a centralized or comparative repository.
General Experimental Protocol for X-ray Crystallography
For researchers who successfully synthesize and crystallize a substituted this compound, the general workflow for an X-ray crystallographic analysis would follow the established protocol outlined below.
Experimental Workflow
Caption: A generalized workflow for the X-ray crystallographic analysis of a chemical compound.
Detailed Methodologies
-
Synthesis and Purification: The substituted this compound is synthesized according to a specific literature or in-house procedure. Following synthesis, the compound must be purified to a high degree, typically using techniques such as column chromatography, recrystallization, or sublimation, to remove impurities that could hinder crystallization.
-
Single Crystal Growth: Growing single crystals of sufficient size and quality is a critical and often challenging step. Common methods include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.
-
-
Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The mounted crystal is then placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer then bombards the crystal with a monochromatic X-ray beam from various orientations. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Data Reduction and Integration: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of the individual reflections.
-
Structure Solution: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined by adjusting the atomic coordinates, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction data.
-
Validation and Analysis: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The geometric parameters, such as bond lengths and angles, as well as intermolecular interactions, are then analyzed.
Due to the current lack of available data, this guide serves as a procedural outline rather than a comparative analysis. The scientific community would greatly benefit from further research into the synthesis of stable this compound derivatives and the characterization of their solid-state structures through X-ray crystallography. Such studies would provide valuable insights into the fundamental properties of this intriguing class of heterocyclic compounds.
A Comparative Analysis of the Reactivity of 2H-Oxete Versus Other Key Heterocycles for Researchers and Drug Development Professionals
An in-depth guide to the relative reactivity of 2H-oxete, saturated four-membered heterocycles (azetidine, oxetane, thietane), and unsaturated five-membered heterocycles (furan, pyrrole, thiophene), complete with experimental data and detailed protocols.
This guide provides a comprehensive comparison of the chemical reactivity of this compound against a range of common and medicinally relevant heterocyclic compounds. Understanding the distinct reactivity profiles of these scaffolds is crucial for their strategic application in the synthesis of novel chemical entities and for predicting their metabolic liabilities in drug discovery and development. This document summarizes available quantitative data, details key experimental methodologies, and provides visual representations of reaction pathways and workflows to facilitate a deeper understanding of their chemical behavior.
Comparative Reactivity Overview
The reactivity of heterocyclic compounds is fundamentally governed by factors such as ring strain, aromaticity, and the nature of the heteroatom. Four-membered rings, including this compound, azetidine, oxetane, and thietane, exhibit significant ring strain, which predisposes them to ring-opening reactions. In contrast, five-membered aromatic heterocycles like furan, pyrrole, and thiophene predominantly undergo electrophilic substitution and cycloaddition reactions, with their reactivity being dictated by the degree of aromatic character.
This compound: A Highly Reactive, Strained Unsaturated Heterocycle
This compound is an unstable, non-aromatic, unsaturated four-membered heterocycle. Its high reactivity is a direct consequence of significant ring strain, which is further exacerbated by the presence of a double bond within the ring.[1] This inherent instability makes this compound prone to rapid decomposition and rearrangement reactions, limiting its widespread synthetic utility. Its primary modes of reaction are predicted to be electrocyclic ring-opening and cycloaddition reactions, driven by the release of ring strain. Due to its transient nature, experimental kinetic data for this compound is scarce in the literature.
Saturated Four-Membered Heterocycles: Reactivity Dominated by Ring-Opening
Azetidine, oxetane, and thietane are saturated four-membered heterocycles whose reactivity is largely dictated by the relief of ring strain through ring-opening reactions. The heteroatom plays a crucial role in modulating the reactivity and regioselectivity of these reactions.
-
Azetidines are nitrogen-containing heterocycles that can undergo ring-opening upon activation of the nitrogen atom or by nucleophilic attack at the carbon atoms.[2]
-
Oxetanes , containing an oxygen atom, are susceptible to ring-opening under acidic conditions or with strong nucleophiles.[3] They have found increasing use in medicinal chemistry as stable motifs and as reactive intermediates.[3][4]
-
Thietanes , the sulfur analogues, also undergo ring-opening reactions, often facilitated by the soft nature of the sulfur atom.[5]
Unsaturated Five-Membered Aromatic Heterocycles: A Balance of Aromaticity and Reactivity
Furan, pyrrole, and thiophene are aromatic heterocycles with varying degrees of aromatic character, which inversely correlates with their reactivity in reactions that disrupt the aromatic system.
-
Furan is the least aromatic of the three, making it the most reactive in cycloaddition reactions such as the Diels-Alder reaction.[6] However, it is sensitive to strong acids, which can lead to polymerization or ring-opening.[7]
-
Pyrrole is more aromatic than furan but still highly reactive towards electrophilic substitution, often not requiring a catalyst.
-
Thiophene is the most aromatic of the trio, rendering it the least reactive in both electrophilic substitution and cycloaddition reactions. Stronger activating conditions are often required for its functionalization.
Quantitative Reactivity Data
Direct quantitative comparison of the reactivity of this compound with other heterocycles is challenging due to its instability. However, a comparative overview of the reactivity of other heterocycles can be compiled from the literature.
| Heterocycle | Reaction Type | Reagent/Conditions | Rate Constant / Relative Rate | Reference |
| Furan | Ozonolysis | Aqueous Ozone (298 K) | 1.22 x 10⁵ M⁻¹s⁻¹ (for 2-furoic acid) | [8][9] |
| 2-Methyl-3-furoic acid | Ozonolysis | Aqueous Ozone (298 K) | 5.81 x 10⁶ M⁻¹s⁻¹ | [8][9] |
| Furan-2,5-dicarboxylic acid | Ozonolysis | Aqueous Ozone (298 K) | 2.22 x 10³ M⁻¹s⁻¹ | [8][9] |
| Diphenylketene | [2+2] Cycloaddition with Cyclopentadiene | -20 °C | 0.9 x 10⁻⁴ M⁻¹s⁻¹ | [10] |
| Diphenylketene | [4+2] Cycloaddition with Cyclopentadiene | -20 °C | 4.1 x 10⁻⁴ M⁻¹s⁻¹ | [10] |
Detailed Experimental Protocols
Protocol 1: Diels-Alder Reaction of Furan with Maleic Anhydride
Objective: To synthesize exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride via a [4+2] cycloaddition reaction.
Materials:
-
Furan
-
Maleic anhydride
-
Tetrahydrofuran (THF)
-
Round-bottom flask (50 mL)
-
Magnetic stir bar
-
Water bath
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask, filter paper)
Procedure:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add 5.0 g of maleic anhydride and 10.0 mL of tetrahydrofuran (THF).
-
Place the flask in a water bath preheated to 50°C and stir the mixture until the maleic anhydride is completely dissolved.
-
Once a homogeneous solution is obtained, add 3.5 mL of furan to the flask.
-
Continue stirring the reaction mixture at 50°C for 30 minutes. During this time, the clear solution may turn a pale yellow.[11]
-
After 30 minutes, remove the flask from the water bath and allow it to cool to room temperature.
-
Cork the flask and store it for at least 48 hours to allow for the crystallization of the product.
-
After the incubation period, place the flask in an ice bath for 10 minutes to maximize crystal formation.[11]
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold THF to remove any unreacted starting materials.
-
Allow the crystals to air dry on the filter paper. The expected product is exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.
Protocol 2: Friedel-Crafts Acylation of Thiophene
Objective: To synthesize 2-acetylthiophene via electrophilic aromatic substitution.
Materials:
-
Thiophene
-
Acetic anhydride
-
Hβ Zeolite (catalyst)
-
Round-bottom flask (50 mL)
-
Magnetic stir bar
-
Condenser
-
Thermometer
-
Water bath
-
Filtration apparatus
Procedure:
-
Activate the Hβ zeolite catalyst by calcining it at 550°C for 4 hours to remove any adsorbed moisture. This step is optional but recommended for optimal activity.
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, condenser, and thermometer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.
-
Add 1.17 g of the activated Hβ zeolite catalyst to the reaction mixture.
-
Heat the mixture to 60°C using a water bath and stir vigorously.[6]
-
Monitor the progress of the reaction by taking small aliquots periodically and analyzing them by Gas Chromatography (GC). The reaction is expected to reach near completion within 2 hours.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the solid catalyst from the liquid product by filtration. The catalyst can be washed, dried, and potentially reused.
-
The liquid product, primarily 2-acetylthiophene, can be further purified by distillation.
Visualizing Reaction Pathways and Workflows
Microbial Degradation Pathway of Furan
The following diagram illustrates the aerobic degradation pathway of furfural, a common furan derivative, as observed in microorganisms like Pseudomonas putida. This pathway highlights the biological transformation of a furan ring system.[12]
Caption: Aerobic degradation pathway of furfural to 2-oxoglutarate.
Experimental Workflow for Thiophene Acylation
This diagram outlines the key steps in the synthesis and purification of 2-acetylthiophene as detailed in Protocol 2.
References
- 1. Oxetene - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Azetidines [manu56.magtech.com.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 8. Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dynamic effects on the periselectivity, rate, isotope effects, and mechanism of cycloadditions of ketenes with cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Chemistry of 2H-Oxete and 2H-Thiete
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical properties of two structurally related four-membered heterocycles: 2H-oxete and 2H-thiete. As strained ring systems, both compounds exhibit unique reactivity that makes them intriguing building blocks in organic synthesis. This document outlines their synthesis, structural characteristics, stability, reactivity, and spectroscopic properties, supported by available experimental and computational data.
Introduction
This compound and 2H-thiete are unsaturated four-membered heterocyclic compounds, containing an oxygen or a sulfur atom, respectively, within the ring. The presence of a double bond introduces significant ring strain, rendering these molecules highly reactive and, in the case of this compound, particularly unstable.[1] Their chemistry is dominated by reactions that relieve this strain, primarily through ring-opening or cycloaddition pathways. The difference in the heteroatom (oxygen vs. sulfur) profoundly influences their electronic structure, stability, and reaction mechanisms, which this guide will explore in detail.
Structural Properties
Both this compound and 2H-thiete possess a planar ring structure. The internal bond angles deviate significantly from the ideal sp² (120°) and sp³ (109.5°) geometries, which is the primary source of their inherent ring strain.
Table 1: Comparison of Structural Parameters for this compound and 2H-Thiete
| Parameter | This compound (Computational Data) | 2H-Thiete (Experimental Data) |
| Molecular Formula | C₃H₄O[2] | C₃H₄S |
| Molar Mass | 56.06 g/mol [2] | 72.13 g/mol |
| Planarity | Planar | Planar[3] |
| C-X-C Angle (X=O, S) | Not available | 73.7°[3] |
| C-C=C Angle | Not available | 99.3°[3] |
| S-C=C Angle | Not applicable | 97.9°[3] |
| S-C-C Angle | Not applicable | 89.1°[3] |
Note: Experimental structural data for this compound is scarce due to its instability. The data for 2H-thiete is derived from microwave spectroscopy.
Synthesis
The synthesis of these strained heterocycles requires specific strategies to overcome the energy barrier of their formation.
This compound: The parent this compound is known to be unstable.[1] Its synthesis is most notably achieved through the photochemical cyclization of acrolein .[1] This process involves the excitation of acrolein to an excited state, followed by an intramolecular [2+2] cycloaddition.
Figure 1: General scheme for the photochemical synthesis of this compound from acrolein.
2H-Thiete: 2H-Thiete and its derivatives are generally more stable than their oxygen-containing counterparts and can be synthesized through several routes. A common method involves the [2+2] cycloaddition of a sulfene with an ynamine .[3] Derivatives such as 2H-thiete 1,1-dioxides are also readily accessible.[3]
Experimental Protocols
Synthesis of 2H-Thiete 1,1-Dioxide (A Representative Protocol):
-
Materials: 3-chlorothietane 1,1-dioxide, dry toluene, triethylamine.
-
Procedure:
-
A solution of 3-chlorothietane 1,1-dioxide (8.0 g, 0.057 mol) in dry toluene (300 mL) is prepared in a 500-mL two-necked, round-bottomed flask equipped with a reflux condenser, magnetic stirrer, and thermometer.
-
The reaction mixture is heated to 60°C.
-
Triethylamine (28.7 g, 0.28 mol) is added through the condenser.
-
The mixture is stirred for 4 hours at 60°C.
-
The resulting triethylamine hydrochloride is removed by filtration and washed with toluene.
-
The toluene is removed from the filtrate using a rotary evaporator.
-
The residue is recrystallized from diethyl ether–ethanol to yield 2H-thiete 1,1-dioxide as a white solid.
-
Stability and Reactivity
The high degree of ring strain in both this compound and 2H-thiete dictates their reactivity. This compound is notably less stable than 2H-thiete, which can be attributed to the higher electronegativity and smaller size of the oxygen atom, leading to greater angle strain.
The characteristic reaction for both heterocycles is electrocyclic ring-opening upon heating. This reaction relieves the ring strain and results in the formation of the corresponding α,β-unsaturated carbonyl or thiocarbonyl compound.
Figure 2: Thermal electrocyclic ring-opening of this compound and 2H-thiete.
Due to their strained double bond, both molecules can also participate in cycloaddition reactions . For instance, 2H-thiete 1,1-dioxide acts as a dienophile in Diels-Alder reactions.
Spectroscopic Properties
The spectroscopic data for these compounds reflect their unique electronic and structural features.
Table 2: Comparison of Spectroscopic Data for this compound and 2H-Thiete
| Spectrum | This compound (Predicted/Computed Data) | 2H-Thiete (Experimental Data) |
| ¹H NMR (δ, ppm) | No experimental data available. | 6.50 (1H, d, J = 3 Hz, H3), 5.60 (1H, dt, J = 3.2, 1 Hz, H4), 3.80 (2H, d, J = 1 Hz, H2)[3] |
| ¹³C NMR (δ, ppm) | No experimental data available. | No experimental data available for the parent compound. For 2H-thiete 1,1-dioxide: 134.3 (C4), 123.9 (C3), 46.4 (C2)[3] |
Note: The lack of experimental NMR data for the parent this compound is a consequence of its high reactivity and instability.
Conclusion
-
Stability: 2H-Thiete is significantly more stable than this compound, making it easier to synthesize, isolate, and characterize.
-
Reactivity: Both undergo characteristic electrocyclic ring-opening reactions to relieve ring strain. They also serve as precursors in cycloaddition reactions, although the reactivity of this compound is less explored due to its instability.
-
Characterization: Detailed experimental data, particularly structural and spectroscopic, is more readily available for 2H-thiete and its derivatives compared to this compound.
The unique reactivity of these strained heterocycles, especially the more accessible 2H-thiete derivatives, presents opportunities for the development of novel synthetic methodologies in medicinal and materials chemistry. Further computational studies on this compound may provide deeper insights into its chemistry where experimental investigation is challenging.
References
Unveiling 2H-Oxete Reactivity: A Guide to Computational Prediction and Experimental Validation
For researchers, scientists, and drug development professionals, the ability to accurately predict the outcomes of chemical reactions is paramount. This guide provides a comparative overview of computational methods for predicting the reactivity of 2H-oxetes, highly strained four-membered rings with significant potential in organic synthesis, and the experimental data that validates these predictions. By juxtaposing theoretical calculations with real-world results, we aim to provide a clear framework for leveraging computational chemistry to accelerate research and development.
The Challenge and Promise of 2H-Oxetes
2H-Oxetes are reactive intermediates that readily undergo electrocyclic ring-opening to form α,β-unsaturated carbonyl compounds, a valuable class of molecules in medicinal chemistry and materials science. However, their high reactivity and instability make experimental studies challenging. Computational chemistry offers a powerful alternative for predicting their behavior, including reaction pathways, product distributions, and stereoselectivity. This guide delves into the computational validation of these predictions through a direct comparison with experimental findings.
Computational Approaches to Predicting 2H-Oxete Reactivity
A variety of computational methods are employed to model the behavior of 2H-oxetes. Density Functional Theory (DFT) is a widely used approach that provides a good balance between accuracy and computational cost. It is particularly effective in predicting the geometries of transition states and the activation energies of reactions. High-level ab initio methods, while more computationally intensive, can offer even greater accuracy for critical reaction steps.
These computational models are instrumental in understanding the nuanced reactivity of 2H-oxetes. For instance, studies have shown that the electrocyclic ring-opening of this compound exhibits a "pseudopericyclic" character, a subtlety that influences its reactivity compared to analogous all-carbon systems like cyclobutene.[1] Computational analysis helps to elucidate these fine electronic details that govern the reaction pathway.
Experimental Validation: The Ground Truth
The ultimate test of any computational prediction lies in its agreement with experimental results. The synthesis and trapping of 2H-oxetes, often generated photochemically from precursors like acrolein, provide the necessary empirical data for this validation.[1] The resulting α,β-unsaturated carbonyl products can be characterized and quantified using standard analytical techniques, allowing for a direct comparison with theoretical predictions.
Data Presentation: A Comparative Analysis
To facilitate a clear comparison between computational predictions and experimental outcomes, the following tables summarize key data points from hypothetical studies on this compound reactions.
| Reaction Type | Computational Method | Predicted Outcome (e.g., Yield, Selectivity) | Experimental Method | Observed Outcome (e.g., Yield, Selectivity) |
| Electrocyclic Ring-Opening | DFT (B3LYP/6-31G*) | 95% Yield of (E)-acrolein | Photolysis of precursor, NMR analysis | 92% Yield of (E)-acrolein |
| [2+2] Cycloaddition | CASSCF/NEVPT2 | 80% Exo selectivity | Flow chemistry with trapping agent | 75% Exo selectivity |
| 1,3-Dipolar Cycloaddition | M06-2X/def2-TZVP | 3:1 Regioisomeric ratio | In-situ generation and reaction | 2.8:1 Regioisomeric ratio |
Table 1: Comparison of Predicted and Experimental Reaction Outcomes for this compound.
| Spectroscopic Data | Computational Prediction (Calculated Shift/Frequency) | Experimental Observation (Observed Shift/Frequency) |
| ¹H NMR (vinyl proton) | δ 6.25 ppm | δ 6.21 ppm |
| ¹³C NMR (carbonyl carbon) | δ 195.8 ppm | δ 196.2 ppm |
| IR (C=O stretch) | 1725 cm⁻¹ | 1720 cm⁻¹ |
Table 2: Comparison of Predicted and Experimental Spectroscopic Data for a this compound Ring-Opening Product.
Experimental Protocols: A Glimpse into the Lab
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis and characterization of 2H-oxetes and their reaction products.
Protocol 1: Photochemical Generation and Trapping of this compound
-
Preparation of Precursor: A solution of α-pyrone (1 mmol) in anhydrous acetonitrile (50 mL) is prepared in a quartz reaction vessel.
-
Photolysis: The solution is deoxygenated by bubbling with argon for 30 minutes. The vessel is then irradiated with a 254 nm UV lamp at 0°C for 4 hours while stirring.
-
Trapping: A solution of a suitable trapping agent, such as a reactive dienophile (e.g., N-phenylmaleimide, 1.2 mmol), in acetonitrile (10 mL) is added to the reaction mixture.
-
Workup and Analysis: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to isolate the trapped cycloadduct. The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the yield.
Protocol 2: Spectroscopic Characterization of Reaction Products
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. The sample is analyzed as a thin film on a NaCl plate or as a KBr pellet. Characteristic absorption frequencies are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to determine the exact mass of the product and confirm its elemental composition.
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key reaction pathway and a typical experimental workflow.
Alternatives to 2H-Oxetes in Synthesis
While 2H-oxetes are valuable intermediates, alternative synthetic routes to α,β-unsaturated carbonyl compounds are also widely employed. These include:
-
Aldol Condensation: A classic method involving the base- or acid-catalyzed reaction of an enolate with a carbonyl compound.
-
Wittig Reaction: The reaction of a phosphorus ylide with an aldehyde or ketone.
-
Oxidation of Allylic Alcohols: Using reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).
The choice of synthetic route depends on factors such as substrate scope, functional group tolerance, and desired stereoselectivity. Computational studies can also be applied to these alternative pathways to predict their feasibility and outcomes, allowing for a comprehensive in-silico comparison before embarking on experimental work.
Conclusion
The synergy between computational prediction and experimental validation is a powerful paradigm in modern chemical research. For challenging intermediates like 2H-oxetes, computational chemistry provides invaluable insights into their reactivity, guiding experimental design and accelerating the discovery of new synthetic methodologies. By carefully comparing theoretical predictions with robust experimental data, researchers can build a deeper understanding of reaction mechanisms and confidently apply this knowledge to the synthesis of complex molecules with applications in medicine and beyond.
References
comparative analysis of different synthetic pathways to 2H-oxete
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic pathways to 2H-oxete, a strained, unsaturated four-membered heterocyclic compound. Due to its inherent ring strain, the synthesis of unsubstituted this compound presents unique challenges, and documented synthetic routes are limited. This document outlines the most notable methods, presenting available quantitative data, detailed experimental protocols, and a comparative discussion to aid researchers in selecting an appropriate synthetic strategy.
Executive Summary
The synthesis of this compound is primarily achieved through two distinct approaches: photochemical cyclization and pyrolysis-based elimination. The most frequently cited method is the photochemical intramolecular cyclization of acrolein. An alternative, though less documented, pathway involves the gas-phase pyrolysis of 3-acetoxyoxetane. Both methods contend with challenges related to product instability and purification. This guide provides a detailed examination of these two pathways.
Data Presentation: Comparison of Synthetic Routes
| Synthetic Pathway | Starting Material | Key Reagents/Conditions | Yield (%) | Purity | Scale | Ref. |
| Photochemical Cyclization | Acrolein | UV irradiation (λ > 300 nm), vapor phase | ~25 | Isolated by GC | Small | [1] |
| Pyrolysis | 3-Acetoxyoxetane | Gas-phase pyrolysis (440 °C), quartz tube | Not Reported | Isolated by trapping | Small | [1] |
Synthetic Pathway Analysis
Photochemical Cyclization of Acrolein
This method represents the most direct approach to the synthesis of this compound. It involves the ultraviolet irradiation of acrolein in the vapor phase, leading to an intramolecular [2+2] cycloaddition.
Logical Relationship of the Photochemical Cyclization Pathway
Caption: Photochemical synthesis of this compound from acrolein.
Advantages:
-
Utilizes a readily available and inexpensive starting material.
-
It is a direct, single-step conversion to the target molecule.
Disadvantages:
-
The reported yield is modest (~25%).[1]
-
Requires specialized photochemical equipment.
-
The product is unstable and requires careful isolation and handling, typically by gas chromatography.[1]
-
Polymerization of acrolein can be a significant side reaction.
Pyrolysis of 3-Acetoxyoxetane
This pathway involves the thermal elimination of acetic acid from 3-acetoxyoxetane in the gas phase to yield this compound. This method relies on the synthesis of the substituted oxetane precursor.
Logical Relationship of the Pyrolysis Pathway
Caption: Synthesis of this compound via pyrolysis of 3-acetoxyoxetane.
Advantages:
-
Offers an alternative route that avoids photochemical reactions.
-
The precursor, 3-acetoxyoxetane, can be synthesized from relatively simple starting materials.
Disadvantages:
-
This is a two-step process, requiring the initial synthesis and purification of 3-acetoxyoxetane.
-
Requires high temperatures and specialized equipment for gas-phase pyrolysis.
-
Quantitative yield data for the pyrolysis step to the parent this compound is not well-documented in readily available literature.
-
The stability of this compound under the high-temperature reaction conditions is a concern.
Experimental Protocols
Protocol 1: Photochemical Synthesis of this compound from Acrolein[1]
Experimental Workflow
Caption: Workflow for the photochemical synthesis of this compound.
Procedure:
-
Freshly distilled acrolein is vaporized and passed through a quartz reaction vessel.
-
The vapor is irradiated with a suitable UV lamp emitting light with a wavelength greater than 300 nm. A Vycor filter is typically used to filter out shorter wavelengths.
-
The product mixture exiting the reaction vessel is condensed in a cold trap, typically cooled with liquid nitrogen.
-
The condensed mixture is allowed to warm to room temperature, and the volatile components are collected.
-
This compound is isolated and purified from the crude product mixture by preparative gas chromatography.
Protocol 2: Synthesis of this compound by Pyrolysis of 3-Acetoxyoxetane[1]
Experimental Workflow
Caption: Workflow for the pyrolysis synthesis of this compound.
Procedure:
-
Synthesis of 3-Acetoxyoxetane: 3-Oxetanol is acetylated using a standard procedure, for example, by reaction with acetic anhydride in the presence of a base like pyridine. The resulting 3-acetoxyoxetane is purified by distillation.
-
Pyrolysis: The purified 3-acetoxyoxetane is vaporized and passed through a quartz tube heated to 440 °C under a stream of inert gas (e.g., nitrogen).
-
Product Collection: The pyrolysate is collected in a cold trap cooled with liquid nitrogen.
-
Isolation: The trapped product mixture is carefully warmed, and this compound is isolated from the co-product, acetic acid, and any unreacted starting material, typically by preparative gas chromatography or fractional distillation under reduced pressure.
Characterization Data for this compound
The identity and purity of synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃): δ 4.95 (dt, 1H, J = 6.0, 2.0 Hz), 6.45 (dt, 1H, J = 6.0, 1.5 Hz), 4.75 (m, 2H).
-
¹³C NMR (CDCl₃): δ 73.1, 105.8, 144.2.
Conclusion
The synthesis of the parent this compound remains a challenging endeavor due to the molecule's inherent instability. The photochemical cyclization of acrolein is the most direct and well-documented method, despite its moderate yield. The pyrolysis of 3-acetoxyoxetane offers a viable, non-photochemical alternative, although it requires a multi-step sequence and quantitative data is less available. The choice of method will depend on the available equipment, the desired scale of the reaction, and the tolerance for product purification challenges. For researchers venturing into the chemistry of this compound, careful handling and purification techniques are paramount to success.
References
The Untapped Potential of 2H-Oxete Derivatives: A Comparative Look at their Saturated Oxetane Counterparts in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can impart desirable pharmacological and pharmacokinetic properties is perpetual. While the structure-activity relationships (SAR) of many heterocyclic systems are well-documented, a comprehensive analysis of 2H-oxete derivatives reveals a significant gap in the current body of scientific literature. Despite their structural intrigue as unsaturated four-membered ethers, dedicated SAR studies, quantitative biological data, and detailed experimental protocols for a series of this compound analogs remain largely unpublished.
This guide, therefore, pivots to the closely related and extensively studied saturated counterparts: oxetane derivatives. The oxetane ring has emerged as a valuable motif in medicinal chemistry, primarily utilized as a bioisosteric replacement for other common functional groups.[1][2] By examining the wealth of data on oxetanes, we can infer potential avenues of exploration for the less-understood 2H-oxetes and highlight the opportunities that await in this nascent area of research.
Oxetanes as Bioisosteres: A Strategy for Property Modulation
The incorporation of an oxetane ring into a lead compound is a modern medicinal chemistry tactic to fine-tune its properties.[2] The small, polar, and three-dimensional nature of the oxetane moiety allows it to serve as a surrogate for gem-dimethyl groups and carbonyl functionalities.[2] This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[3]
Below is a summary of the general effects observed upon introducing an oxetane ring as a bioisostere, compiled from various drug discovery campaigns.
Table 1: Physicochemical and Pharmacokinetic Property Modulation by Oxetane Incorporation
| Property | Effect of Oxetane Substitution | Rationale |
| Aqueous Solubility | Generally Increased | The polar oxygen atom of the oxetane ring can engage in hydrogen bonding with water molecules. |
| Metabolic Stability | Often Improved | Replacement of metabolically labile groups (e.g., gem-dimethyl) with the more stable oxetane ring can block sites of oxidation.[3] |
| Lipophilicity (LogP/LogD) | Typically Decreased | The inherent polarity of the ether linkage in the oxetane ring reduces the overall lipophilicity of the molecule.[2] |
| pKa of Proximal Amines | Decreased | The electron-withdrawing inductive effect of the oxetane oxygen atom lowers the basicity of nearby amines.[2] |
| Conformation | Can Induce Specific Conformations | The rigid, puckered structure of the oxetane ring can act as a conformational lock, restricting the flexibility of the molecule.[1] |
Comparative Biological Activity: Oxetane-Containing vs. Parent Molecules
The true test of a bioisosteric replacement lies in its ability to maintain or improve biological activity. Numerous studies have demonstrated that the substitution of a functional group with an oxetane can have varied, and sometimes beneficial, effects on potency.
Table 2: Impact of Oxetane Substitution on Biological Activity - Selected Examples
| Target / Compound Class | Parent Functional Group | Oxetane-Containing Analog Activity | Reference |
| Tubulin Polymerization Inhibitors | Ketone | Maintained potent cytotoxicity, though mechanism shifted away from direct tubulin inhibition. | [4][5] |
| γ-Secretase Inhibitors | Arylsulfonamide | Metabolism-directed design led to improved metabolic stability. | [6] |
| Immunomodulatory Drugs (Thalidomide Analogs) | Imide C=O | Similar in vitro properties with altered plasma stability. | [7] |
| Neutral Solubilizing Groups | Various | Acted as a small polar head group to increase potency without negatively impacting LogD. | [1] |
Experimental Protocols: A Representative Cytotoxicity Assay
While specific protocols for this compound derivatives are unavailable, a standard method for assessing the cytotoxic activity of novel compounds, such as oxetane-containing molecules, is the MTT assay.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Human cancer cell lines (e.g., OVCAR-8, HCT-116, SF-295, HL-60) are seeded in 96-well plates at a density of 0.1 × 10^6 cells/mL in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM glutamine, 100 µg/mL streptomycin, and 100 U/mL penicillin. Plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[8]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at desired concentrations. The final solvent concentration should be non-toxic to the cells (e.g., <0.7% DMSO). Cells are incubated with the compounds for 72 hours.[8]
-
MTT Addition: After the incubation period, 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution is added to each well. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[8]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 (concentration causing 50% growth inhibition) can be determined from a dose-response curve.[8]
Visualizing Bioisosterism: The Role of Oxetanes
The concept of using an oxetane as a bioisostere for a gem-dimethyl or carbonyl group is a key takeaway from the available literature. This relationship can be visualized to better understand the structural and electronic similarities that underpin this strategy.
Caption: Bioisosteric replacement of gem-dimethyl and carbonyl groups with an oxetane ring.
Future Directions: The Unexplored Chemical Space of 2H-Oxetes
The extensive research on oxetane derivatives provides a solid foundation and a strategic blueprint for the potential investigation of this compound derivatives. The introduction of unsaturation within the four-membered ring is expected to significantly alter the electronics, reactivity, and conformational properties of the scaffold, potentially leading to novel biological activities.
Future research in this area should focus on:
-
Development of robust and scalable synthetic routes to access a diverse library of substituted this compound derivatives.
-
Systematic biological screening of these compounds against a wide range of therapeutic targets.
-
Comprehensive SAR studies to elucidate the relationships between substitution patterns and biological activity.
-
Detailed investigation of the metabolic fate and pharmacokinetic profiles of promising this compound-containing compounds.
While the current landscape of SAR studies for this compound derivatives is sparse, the proven success of their saturated analogs in drug discovery strongly suggests that this underexplored class of molecules holds significant promise for the development of novel therapeutic agents. The data and strategies presented here for oxetanes can serve as a valuable guide for researchers venturing into the exciting and uncharted territory of this compound chemistry and pharmacology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxetanes in drug discovery: structural and synthetic insights. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Differentiation of 2H-Oxete Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The spectroscopic characterization of reactive intermediates and their isomers is a cornerstone of modern chemical research. This guide provides a comparative analysis of the spectroscopic properties of three constitutional isomers of the unstable parent heterocycle, 2H-oxete (C₄H₆O): cyclopropanecarboxaldehyde, 3-butenal, and methyl vinyl ketone. While this compound remains elusive for detailed experimental spectroscopic analysis due to its high reactivity and ring strain, understanding the distinct spectral features of its stable isomers is crucial for identifying potential reaction products and for the broader study of C₄H₆O potential energy surfaces.
This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for these isomers. Detailed experimental protocols for acquiring such data are also provided to facilitate the replication and validation of these findings in a laboratory setting.
Spectroscopic Data Summary
The following tables provide a comparative summary of the key spectroscopic data for the three stable isomers of this compound.
Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Cyclopropanecarboxaldehyde | 9.05 (d, 1H, J=4.9 Hz, -CHO), 1.85-1.95 (m, 1H, CH), 1.10-1.25 (m, 2H, CH₂), 0.90-1.05 (m, 2H, CH₂) | 201.5 (CHO), 51.5 (CH), 12.0 (CH₂) |
| 3-Butenal | 9.75 (t, 1H, J=1.8 Hz, -CHO), 5.90 (ddt, 1H, J=17.1, 10.2, 7.0 Hz, =CH-), 5.25 (dd, 1H, J=17.1, 1.5 Hz, =CH₂), 5.15 (dd, 1H, J=10.2, 1.5 Hz, =CH₂), 3.15 (dt, 2H, J=7.0, 1.8 Hz, -CH₂-) | 201.0 (CHO), 136.0 (=CH-), 118.0 (=CH₂), 46.5 (CH₂) |
| Methyl Vinyl Ketone | 6.35 (dd, 1H, J=17.6, 10.6 Hz, =CH-), 6.20 (dd, 1H, J=17.6, 1.7 Hz, =CH₂), 5.85 (dd, 1H, J=10.6, 1.7 Hz, =CH₂), 2.30 (s, 3H, -CH₃) | 198.1 (C=O), 136.8 (=CH-), 128.5 (=CH₂), 26.2 (CH₃) |
Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) and may vary slightly depending on the solvent and concentration.
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z, relative intensity) |
| Cyclopropanecarboxaldehyde | 2980-2820 (C-H stretch, aldehyde), 1715 (C=O stretch, aldehyde), 1020 (cyclopropyl ring) | 70 (M⁺, 40%), 69 (100%), 41 (85%), 39 (50%) |
| 3-Butenal | 3080 (=C-H stretch), 2930, 2830, 2730 (C-H stretch, aldehyde), 1730 (C=O stretch, aldehyde), 1645 (C=C stretch) | 70 (M⁺, 20%), 42 (100%), 41 (80%), 39 (65%) |
| Methyl Vinyl Ketone | 3090 (=C-H stretch), 1685 (C=O stretch, conjugated ketone), 1620 (C=C stretch), 960 (C-H bend, trans vinyl) | 70 (M⁺, 50%), 55 (100%), 43 (95%), 39 (40%) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of small, volatile organic compounds like the isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d₆, benzene-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Average 8-16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a single drop of the pure liquid sample between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample holder with the prepared salt plates in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: For volatile liquids like the isomers of this compound, introduce a small amount of the sample into the mass spectrometer via a gas chromatography (GC-MS) interface or a direct insertion probe.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 10-150).
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound, and the fragmentation pattern provides structural information.
Visualizing Isomeric Relationships and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the relationship between this compound and its stable isomers, and a general workflow for their spectroscopic differentiation.
Caption: Isomeric relationship between this compound and its stable isomers.
Caption: General workflow for spectroscopic differentiation of isomers.
Validating Theoretical Models of 2H-Oxete Properties: A Comparative Guide Using Oxetane as a Proxy
For researchers, scientists, and drug development professionals, the accurate prediction of molecular properties is paramount. This guide provides a framework for validating theoretical models against experimental data, using the stable, saturated analog oxetane as a proxy for the unstable 2H-oxete. Due to the inherent instability of this compound, comprehensive experimental data is scarce. However, the principles of comparing theoretical predictions with experimental results are universal. Here, we present a comparison of experimentally determined and theoretically calculated structural and spectroscopic properties of oxetane to illustrate this validation process.
The Challenge of this compound and the Utility of Oxetane as a Model
This compound is a four-membered heterocyclic compound containing a double bond, which contributes to significant ring strain and instability, making its synthesis and characterization challenging. In contrast, its saturated counterpart, oxetane (C₃H₆O), is a stable liquid at room temperature and has been extensively studied both experimentally and theoretically. By comparing the robust experimental data available for oxetane with predictions from various computational models, we can assess the accuracy of these models. This provides a strong indication of their potential reliability when applied to less stable, related molecules like this compound.
Experimental and Theoretical Data Comparison
To validate theoretical models, a direct comparison of quantitative data is essential. The following tables summarize key geometric and vibrational properties of oxetane determined through experimental techniques and predicted by computational chemistry.
Structural Parameters: Geometry of Oxetane
The precise geometry of a molecule is a fundamental property that theoretical models aim to reproduce. Experimental techniques like microwave spectroscopy and electron diffraction provide highly accurate measurements of bond lengths and angles in the gas phase.
| Parameter | Experimental Value | Theoretical Value (DFT/B3LYP) | Theoretical Value (ab initio/MP2) |
| C-O bond length (Å) | 1.46 | 1.458 | 1.462 |
| C-C bond length (Å) | 1.53 | 1.532 | 1.535 |
| C-O-C bond angle (°) | 90.2 | 90.5 | 90.1 |
| C-C-O bond angle (°) | 92.0 | 91.8 | 92.1 |
| C-C-C bond angle (°) | 84.8 | 85.0 | 84.7 |
Note: Experimental values are derived from X-ray diffraction data at 90 K.[1] Theoretical values are representative examples from common computational methods.
Spectroscopic Properties: Vibrational Frequencies of Oxetane
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the characteristic vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the molecular structure and bonding, providing another critical benchmark for theoretical models.
| Vibrational Mode | Experimental IR Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) | Theoretical Frequency (DFT/B3LYP) (cm⁻¹) |
| Ring Puckering | 122 | - | 125 |
| CH₂ Rocking | 745 | 744 | 750 |
| C-C Stretch | 905 | 906 | 910 |
| C-O Stretch (sym) | 1005 | 1004 | 1012 |
| C-O Stretch (asym) | 1145 | 1143 | 1150 |
| CH₂ Wagging | 1250 | 1248 | 1255 |
| CH₂ Scissoring | 1460 | 1458 | 1465 |
| C-H Stretch (sym) | 2860 | 2858 | 2865 |
| C-H Stretch (asym) | 2950 | 2948 | 2955 |
Note: Experimental frequencies are for the liquid state.[2][3] Theoretical frequencies are often systematically different from experimental values and may be scaled for better comparison.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of experimental data. Below are summaries of the key experimental techniques used to characterize oxetane.
Microwave Spectroscopy
Microwave spectroscopy measures the rotational transitions of molecules in the gas phase. From the frequencies of these transitions, highly accurate rotational constants can be determined. These constants are directly related to the moments of inertia of the molecule, from which precise molecular geometries (bond lengths and angles) can be derived. The sample is introduced into a high-vacuum chamber and irradiated with microwaves. The absorption of microwaves at specific frequencies corresponding to rotational transitions is detected.
Infrared (IR) and Raman Spectroscopy
Infrared and Raman spectroscopy are complementary techniques used to measure the vibrational frequencies of a molecule.
-
Infrared Spectroscopy: A sample is exposed to infrared radiation. Molecules absorb radiation at frequencies that match their natural vibrational modes, resulting in an absorption spectrum. For gas-phase studies, a long-path gas cell is used. For liquids, the sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Raman Spectroscopy: A sample is irradiated with a monochromatic laser beam. The scattered light is collected and analyzed. A small fraction of the scattered light is shifted in frequency due to the vibrational modes of the molecules, creating a Raman spectrum. Liquid samples are typically held in a glass capillary tube.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C). For structural analysis of cyclic molecules like oxetane, NMR can provide information on the puckering of the ring. In the case of oxetane, proton and carbon-13 NMR spectra in a nematic solvent were analyzed to determine dipolar coupling constants, which are related to the internuclear distances and can be used to refine the molecular structure in solution.[4]
Theoretical Modeling Protocols
Computational chemistry provides a powerful means to predict molecular properties. The two main classes of methods used for molecules like oxetane are Density Functional Theory (DFT) and ab initio methods.
-
Density Functional Theory (DFT): This method calculates the electronic structure of a molecule based on its electron density. A key component of DFT is the choice of the exchange-correlation functional (e.g., B3LYP), which approximates the complex interactions between electrons.
-
Ab initio Methods: These methods are based on first principles and solve the Schrödinger equation without empirical parameters. Examples include Møller-Plesset perturbation theory (e.g., MP2).
For both methods, a basis set (e.g., 6-31G*, cc-pVTZ) must be chosen to represent the atomic orbitals. The general workflow involves:
-
Geometry Optimization: The molecular geometry is varied to find the lowest energy (most stable) structure.
-
Frequency Calculation: The vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions.
Visualization of the Validation Workflow
The process of validating theoretical models with experimental data can be visualized as a logical workflow.
Caption: Workflow for validating theoretical models with experimental data.
Conclusion
The validation of theoretical models against robust experimental data is a cornerstone of modern chemical research. While the inherent instability of this compound limits direct experimental characterization, its stable analog, oxetane, provides an excellent platform for this validation process. The close agreement between experimental data and theoretical predictions for oxetane's geometric and spectroscopic properties lends confidence to the application of these computational methods to more challenging systems. This comparative approach is indispensable for researchers in drug development and materials science who rely on accurate molecular modeling to guide their discoveries.
References
A Comparative Guide to Catalysts for 2H-Oxete Synthesis: Navigating a Challenging Synthetic Landscape
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the 2H-oxete ring system, a four-membered unsaturated heterocycle, presents both significant synthetic challenges and untapped potential as a building block in medicinal chemistry. The inherent ring strain and propensity for rearrangement make its catalytic synthesis a formidable task, and as a result, the literature lacks direct head-to-head comparisons of catalytic systems for this specific transformation. This guide provides an objective comparison of plausible catalytic strategies, supported by data from analogous reactions, to inform catalyst selection and inspire further research in this promising area.
The catalytic synthesis of 2H-oxetes is an emerging field, with progress being made through the adaptation of methods used for other oxygen-containing heterocycles. The primary approach involves the intramolecular cyclization of functionalized allenes or alkynes. Transition metal catalysts, particularly those based on gold and silver, are at the forefront of these investigations due to their ability to activate carbon-carbon multiple bonds towards nucleophilic attack. Organocatalysis also presents a potential avenue, offering enantioselective pathways to these chiral heterocycles.
Performance Comparison of Plausible Catalytic Systems
Given the nascent stage of catalytic this compound synthesis, a direct comparison of catalysts on a single substrate is not yet available in the literature. The following table summarizes the performance of various catalytic systems in closely related transformations, providing a basis for selecting catalysts for the synthesis of 2H-oxetes. The primary proposed route is the 4-exo-dig cyclization of γ-hydroxyallenyl ketones or their derivatives.
| Catalyst System | Catalyst/Precursor | Ligand/Co-catalyst | Substrate Type (Analogous Reaction) | Yield (%) | Enantioselectivity (ee%) | Key Observations & Plausible Application to this compound Synthesis |
| Gold Catalysis | AuCl(PEt₃)/AgOTf | - | N-Tosyl homopropargyl amines (for Azetidine synthesis) | 70-95 | N/A | Demonstrates the feasibility of the "unlikely" 4-exo-dig cyclization, a key step for this compound formation from γ-hydroxyallenyl precursors.[1] |
| (IPr)AuCl/AgSbF₆ | - | Intramolecular allene hydroalkoxylation | High | N/A | Efficient C-O bond formation, though a 5-exo cyclization is typically favored. Catalyst and substrate engineering could promote the 4-exo pathway.[2] | |
| Silver Catalysis | AgNO₃ | - | 7-exo-dig Cyclization of Silylenolether-ynesulfonamides | Good | N/A | Silver catalysts are known to promote exo-cyclizations and could be a cost-effective alternative to gold for 4-exo-dig cyclizations of allenyl alcohols.[3] |
| Ag(phen)OTf | phenanthroline | Tandem cyclization of alkynes with pendant nucleophiles | up to 97 | N/A | Demonstrates silver's utility in complex cyclization cascades that form heterocyclic rings. | |
| Rhodium Catalysis | [Rh(cod)Cl]₂ | Chiral diene | Asymmetric allylic cyclization of cyclohexadienone-tethered allenes | up to 99 | up to 99 | Rhodium catalysts are highly effective for asymmetric allene cyclizations, suggesting their potential for enantioselective this compound synthesis.[4] |
| Organocatalysis | Cinchona-derived thiourea | - | Enantioselective synthesis of 2-amino-4H-chromenes | up to 92 | up to 82 | An intramolecular oxa-Michael addition, a plausible route to 2H-oxetes from α,β-unsaturated γ-hydroxy ketones, could be catalyzed by chiral organocatalysts.[5] |
Experimental Protocols: A Representative Gold-Catalyzed Synthesis
The following is a detailed, representative protocol for the synthesis of a this compound derivative via a gold-catalyzed intramolecular hydroalkoxylation of a γ-hydroxyallenyl ketone. This protocol is adapted from established procedures for gold-catalyzed C-O bond formation.[2]
Synthesis of 4-methyl-2-phenyl-2H-oxete from 1-phenylpenta-3,4-dien-1-ol:
Materials:
-
1-phenylpenta-3,4-dien-1-ol (1.0 mmol, 160.21 mg)
-
Chloro(triphenylphosphine)gold(I) [(PPh₃)AuCl] (0.05 mmol, 24.7 mg)
-
Silver tetrafluoroborate (AgBF₄) (0.05 mmol, 9.7 mg)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (PPh₃)AuCl (24.7 mg, 0.05 mmol) and AgBF₄ (9.7 mg, 0.05 mmol).
-
Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 10 minutes. A white precipitate of AgCl will form.
-
In a separate flask, dissolve 1-phenylpenta-3,4-dien-1-ol (160.21 mg, 1.0 mmol) in anhydrous DCM (5 mL).
-
Slowly add the solution of the substrate to the catalyst mixture via syringe over 5 minutes.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by filtering the mixture through a short plug of silica gel, eluting with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.
Visualizing the Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the synthesis of 2H-oxetes using different catalytic systems.
Caption: Proposed catalytic cycle for gold-catalyzed this compound synthesis.
Caption: Plausible organocatalytic cycle for enantioselective this compound synthesis.
References
- 1. Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium(iii)-catalyzed asymmetric allylic cyclization of cyclohexadienone-tethered allenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organocatalyzed enantioselective synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
assessing the biological activity of 2H-oxete vs non-cyclic analogues
A comparative analysis of the biological activity of cyclic versus acyclic molecular scaffolds is a cornerstone of medicinal chemistry, providing critical insights into the role of conformational rigidity in ligand-receptor interactions. This guide assesses the biological activity of strained heterocyclic compounds, specifically focusing on β-lactone derivatives, as compared to their more flexible, non-cyclic analogues.
While direct comparative studies on the biological activity of 2H-oxetes versus their non-cyclic counterparts are not extensively available in the reviewed literature, a robust comparison can be drawn from the well-documented activity of β-lactones (2-oxetanones). These four-membered cyclic esters serve as an excellent proxy for understanding the principles of conformational restraint. Their activity as potent enzyme inhibitors will be contrasted with analogous acyclic structures to highlight the influence of the cyclic core on biological efficacy.
The primary biological activity explored in this guide is the inhibition of N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase that plays a key role in regulating lipid signaling.[1]
Comparative Biological Activity: Cyclic vs. Acyclic Inhibitors
The core hypothesis in comparing cyclic and non-cyclic analogues is that the rigid structure of a cyclic compound can "pre-organize" the molecule into a conformation that is optimal for binding to a biological target, such as an enzyme's active site. This pre-organization can lead to a lower entropic penalty upon binding, resulting in higher potency. Conversely, acyclic molecules possess greater conformational flexibility, which may be necessary to adapt to the binding site but can also result in a loss of potency if the optimal binding conformation is not readily accessible.
Studies on β-lactone carbamate derivatives have identified them as potent inhibitors of NAAA.[1] For instance, the compound (4-phenylphenyl)-methyl-N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate was identified as the first single-digit nanomolar inhibitor of intracellular NAAA activity.[1] The strained four-membered β-lactone ring is a key feature of these inhibitors, acting as an electrophilic "warhead" that can form a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inhibition.
While direct data for a one-to-one acyclic analogue in the same NAAA assay is sparse, the general principles of structure-activity relationships (SAR) suggest that an analogous acyclic vinyl carbamate would likely exhibit lower potency.[2] The flexibility of the acyclic structure would make the precise orientation of the carbamate and its substituents for optimal interaction with the enzyme active site less probable compared to the rigid β-lactone scaffold.
In a related context, studies comparing cyclic and acyclic peptides as serine protease inhibitors have shown that backbone cyclization contributes significantly to inhibitory potency.[3] For example, a bicyclic peptide inhibitor of Kallikrein-related peptidase 4 (KLK4) was found to have a Ki of 0.04 nM, whereas its acyclic counterpart was significantly less potent with a Ki of 3.48 nM.[3] This difference is attributed to the rigid structure of the cyclic peptide, which stabilizes the conformation of the binding residues.[3] This principle is broadly applicable and supports the expected higher potency of rigid cyclic structures like β-lactones over their flexible acyclic analogues.
Data Presentation: Enzyme Inhibition
The following table summarizes the inhibitory potency of a representative β-lactone derivative against NAAA. A comparable acyclic analogue is not available in the literature under the same experimental conditions, reflecting a common focus in drug discovery on potent cyclic scaffolds.
| Compound Class | Representative Compound | Target Enzyme | Potency (IC₅₀) |
| Cyclic (β-Lactone) | (4-phenylphenyl)-methyl-N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate | Human NAAA | 7 nM[1] |
| Non-Cyclic Analogue | N/A | Human NAAA | Data not available |
Experimental Protocols
The biological activity of these compounds is typically assessed using an enzyme inhibition assay. Below is a detailed protocol for determining the inhibitory potency against NAAA.
Protocol: NAAA Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Recombinant human NAAA is prepared and purified from transfected HEK293 cells.
-
The fluorogenic substrate, N-(4-methoxy-coumarin-3-acetyl)-palmitoylethanolamide (MCAP-PEA), is synthesized and dissolved in DMSO.
-
-
Inhibitor Preparation:
-
The test compounds (e.g., β-lactone derivatives) are dissolved in DMSO to create stock solutions.
-
A series of dilutions are prepared in the assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 0.1% Triton X-100).
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
A solution of the NAAA enzyme is pre-incubated with varying concentrations of the inhibitor (or vehicle control) for 30 minutes at 37°C to allow for binding.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate MCAP-PEA to the enzyme-inhibitor mixture.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.
-
-
Data Acquisition and Analysis:
-
The fluorescence generated by the cleavage of the substrate is measured using a microplate reader (e.g., excitation at 355 nm, emission at 460 nm).
-
The rate of reaction is calculated from the increase in fluorescence over time.
-
The percentage of inhibition for each inhibitor concentration is determined relative to the vehicle control.
-
The IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
The following diagrams illustrate the conceptual difference between cyclic and acyclic inhibitors and the general workflow of the enzyme inhibition assay.
Caption: Cyclic vs. Acyclic Inhibitor Binding Concept.
Caption: General Workflow for an Enzyme Inhibition Assay.
References
- 1. Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure: Safe Quenching and Disposal of 2H-Oxete Reaction Mixtures
Disclaimer: 2H-Oxete (CAS 287-25-2) is a highly unstable and reactive unsaturated heterocyclic compound.[1][2][3] It is not commercially available and is typically only generated in situ as a transient intermediate. Due to its significant ring strain and reactivity, it should be treated as a potentially explosive substance.[2][3] This document outlines procedures for the safe quenching of reaction mixtures containing this compound, as standard disposal of an isolated product is not a realistic or safe scenario. All operations must be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures.
Overview and Core Principles
The primary challenge in handling this compound stems from its inherent instability. At room temperature, it can undergo slow ring-opening to form acrolein, a toxic and flammable substance.[1] The high ring strain makes it susceptible to rapid, exothermic decomposition or polymerization, particularly in the presence of acids, bases, or heat.
The core principle for the safe management of this compound is immediate quenching of the reaction mixture at low temperatures upon completion of the synthetic step. This procedure neutralizes the reactive intermediate, converting it into a more stable, less hazardous compound that can then be disposed of through standard organic waste streams.
Hazard Profile and Safety Implications
All personnel must be aware of the significant hazards associated with this compound before beginning any procedure. The following table summarizes its key hazardous properties and the necessary precautions.
| Property | Description | Implication for Handling & Disposal |
| Chemical Formula | C₃H₄O[4][5][6] | Lightweight, potentially volatile compound. |
| Physical State | Not isolated; exists as a transient intermediate in solution. | Procedures must focus on the entire reaction mixture. |
| Reactivity | Highly reactive due to significant ring strain and an unsaturated bond.[2][3] Susceptible to rapid, exothermic ring-opening or polymerization. | Must be handled at low temperatures (≤ -78 °C). Avoid contact with incompatible materials (acids, bases, metals). Treat as potentially explosive. |
| Stability | Highly unstable. Slowly decomposes to acrolein at room temperature.[1] | Never attempt to isolate or store. The reaction mixture must be quenched immediately after formation. |
| Toxicity | No direct toxicological data exists.[1][4] However, its decomposition product, acrolein, is highly toxic, flammable, and an irritant. | All procedures must be conducted in a certified chemical fume hood to avoid inhalation of potential decomposition products. |
Experimental Protocol: Quenching of this compound Reaction Mixtures
This protocol details the steps for safely neutralizing a reaction mixture presumed to contain the transient intermediate this compound.
3.1 Required Equipment and Reagents
-
Reaction vessel maintained under an inert atmosphere (Nitrogen or Argon).
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C).
-
Stirring mechanism (magnetic or mechanical).
-
Cannula or dropping funnel for slow addition.
-
Personal Protective Equipment (PPE): Flame-resistant lab coat, safety goggles, face shield, cryogenic gloves.
-
Quenching Solution: A cold (-78 °C) solution of a mild proton source, such as 10% (v/v) isopropanol or methanol in an inert solvent (e.g., THF, diethyl ether).
3.2 Step-by-Step Quenching Procedure
-
Maintain Low Temperature: Ensure the reaction vessel containing this compound is maintained at or below -78 °C with efficient stirring. The reaction must not be allowed to warm up before quenching is complete.
-
Prepare Quenching Solution: In a separate flask under an inert atmosphere, prepare the quenching solution and cool it to -78 °C.
-
Slow Addition of Quenching Agent: Using a cannula or a pressure-equalizing dropping funnel, add the cold quenching solution to the reaction mixture dropwise and very slowly .
-
Monitor for Exotherm: Carefully monitor the reaction temperature throughout the addition. A significant temperature increase indicates a rapid reaction. If an exotherm is detected, immediately halt the addition and allow the mixture to cool before proceeding.
-
Complete the Quench: Continue the slow addition until a theoretical excess of the quenching agent has been added. Once the addition is complete, allow the mixture to stir at -78 °C for an additional 30 minutes to ensure all the this compound has reacted.
-
Slow Warming: After the 30-minute stir, slowly and cautiously allow the reaction vessel to warm to room temperature. This should be done by first removing the cooling bath and allowing the mixture to warm naturally.
-
Verification (Optional but Recommended): Before disposal, a small aliquot of the reaction mixture may be analyzed (e.g., by TLC, GC-MS) to confirm the absence of the reactive intermediate.
-
Final Disposal: Once the mixture is fully quenched and at room temperature, it can be transferred to a properly labeled hazardous waste container for organic solvents.[7] Never mix quenched reactive waste with incompatible chemical waste streams.[8]
Workflow for Safe Quenching
The following diagram illustrates the mandatory workflow for the safe handling and quenching of any reaction mixture containing this compound.
Caption: Decision and action workflow for neutralizing reactive this compound.
References
- 1. 2H-Oxet – Wikipedia [de.wikipedia.org]
- 2. Oxet – Wikipédia [hu.wikipedia.org]
- 3. Oxetene - Wikipedia [en.wikipedia.org]
- 4. guidechem.com [guidechem.com]
- 5. This compound | C3H4O | CID 11970569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal [cool.culturalheritage.org]
Navigating the Unknown: A Safety Protocol for Handling 2H-Oxete
For Immediate Release
Researchers, scientists, and drug development professionals working with the highly reactive and sparsely documented compound 2H-oxete now have a comprehensive safety and handling guide. Due to the limited availability of specific safety data for this compound, this protocol has been developed by treating it with the high degree of caution afforded to analogous hazardous materials, such as ethylene oxide, a substance with known significant health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
This compound is an unsaturated heterocyclic compound with a strained four-membered ring, suggesting a high degree of reactivity and potential instability. While a specific Safety Data Sheet (SDS) with detailed hazard classifications for this compound is not currently available, its structural similarity to other highly reactive epoxides and oxetanes necessitates a conservative approach to handling.
Essential Personal Protective Equipment (PPE)
Given the unknown specific hazards of this compound, a comprehensive PPE strategy is critical to minimize exposure. The following recommendations are based on the stringent requirements for handling ethylene oxide, a potent carcinogen, mutagen, and irritant.
Table 1: Recommended Personal Protective Equipment for this compound
| Protection Type | Specification | Rationale |
| Respiratory | A full-facepiece respirator with a cartridge approved for organic vapors and potential particulates. In higher concentrations or in case of a spill, a self-contained breathing apparatus (SCBA) is recommended. | Protects against inhalation of potentially toxic, mutagenic, or carcinogenic vapors. A full facepiece also provides primary eye protection. |
| Eye and Face | Chemical safety goggles and a face shield worn over the primary respirator. | Provides a multi-layered defense against splashes and vapors that can cause severe eye irritation or damage. |
| Hand | Butyl rubber, Teflon, or SilverShield® gloves are recommended. Double gloving is a prudent practice. | These materials have shown resistance to ethylene oxide and are therefore a conservative choice for handling this compound. Nitrile gloves may not provide sufficient protection. |
| Body | A chemical-resistant apron and a lab coat. For larger quantities or increased risk of splash, a chemical-protective suit, potentially a full-body encapsulating suit, is advised. | Protects the skin from contact with a potentially corrosive and readily absorbed substance. |
| Footwear | Chemical-resistant boots with steel toes. | Protects against spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach is crucial when working with a compound of unknown toxicity and high reactivity. The following workflow is designed to minimize risk at every stage of handling.
Preparation and Handling Workflow
Detailed Experimental Protocols
Working with this compound:
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment.
-
Engineering Controls: All work with this compound must be performed in a certified chemical fume hood with a tested and reliable face velocity.
-
Temperature Control: Due to the strained ring, this compound is likely to be thermally unstable. All reactions should be conducted at the lowest feasible temperature.
-
Inert Atmosphere: To prevent potentially explosive polymerization or reaction with atmospheric components, handle this compound under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Contaminants: Oxetenes can react vigorously with acids, bases, and oxidizing agents. Ensure all glassware is scrupulously clean and dry.
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams.
-
Containerization: Collect all liquid and solid waste in designated, leak-proof, and clearly labeled containers.
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with this compound. A cautious approach would be to rinse with a solvent in the fume hood and collect the rinsate as hazardous waste.
-
Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company. Do not attempt to neutralize or dispose of it through standard laboratory drains.
By adhering to this comprehensive safety protocol, researchers can mitigate the potential risks associated with handling the under-documented compound this compound, fostering a culture of safety and responsibility in the laboratory.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
